molecular formula C15H21NO4 B554374 N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine CAS No. 42417-66-3

N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine

Número de catálogo: B554374
Número CAS: 42417-66-3
Peso molecular: 279.33 g/mol
Clave InChI: QUMDFJSXQJTNDA-AAEUAGOBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(2S,3S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylpentanoic acid is a chemically modified derivative of the proteinogenic amino acid L-isoleucine . This compound features a benzyloxycarbonyl (Cbz) group that acts as a protective moiety for the amino group, and a methyl substitution on the amino group, making it a valuable building block in organic synthesis and peptide chemistry . The (2S,3S) stereochemistry is crucial, as it matches the natural configuration of L-isoleucine found in proteins, ensuring compatibility and correct structure in synthetic applications . Its primary research application is in the solid-phase synthesis of complex peptides. The protective groups help prevent unwanted side reactions and control the specific site of chain elongation, which is essential for producing peptides with high purity and precise sequences . Researchers value this derivative for its role in exploring structure-activity relationships, synthesizing peptide mimetics, and developing novel bioactive compounds. The compound is provided as a solid powder and must be stored sealed in a dry environment, preferably at low temperatures such as -20°C, to ensure stability . This product is intended for research purposes only and is not approved for human or veterinary diagnosis, therapy, or any other form of consumption. Handling should only be performed by qualified professionals in a laboratory setting.

Propiedades

IUPAC Name

(2S,3S)-3-methyl-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-4-11(2)13(14(17)18)16(3)15(19)20-10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,17,18)/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMDFJSXQJTNDA-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427130
Record name N-[(Benzyloxy)carbonyl]-N-methyl-L-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42417-66-3
Record name L-Isoleucine, N-methyl-N-[(phenylmethoxy)carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42417-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Benzyloxy)carbonyl]-N-methyl-L-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine from L-isoleucine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine, a valuable derivative of the essential amino acid L-isoleucine. This compound serves as a crucial building block in the synthesis of complex peptides and pharmaceutical agents, where N-methylation can enhance metabolic stability and cell permeability. The synthesis is a two-step process commencing with the protection of the amino group of L-isoleucine with a benzyloxycarbonyl (Cbz) group, followed by the N-methylation of the resulting intermediate.

This document details the experimental protocols for each synthetic step, presents quantitative data in structured tables, and includes visualizations of the chemical pathways and experimental workflows to facilitate understanding and practical application.

Synthesis Pathway Overview

The synthesis of this compound from L-isoleucine is achieved through a two-step reaction sequence:

  • N-Benzyloxycarbonylation: The primary amine of L-isoleucine is protected with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under basic conditions. This step yields N-((Benzyloxy)carbonyl)-L-isoleucine (Cbz-L-Ile-OH).

  • N-Methylation: The secondary amine of Cbz-L-Ile-OH is methylated using a methylating agent, such as methyl iodide, in the presence of a strong base like sodium hydride. This reaction yields the final product, this compound.

Synthesis_Pathway L_Isoleucine L-Isoleucine Cbz_Isoleucine N-((Benzyloxy)carbonyl)-L-isoleucine (Cbz-L-Ile-OH) L_Isoleucine->Cbz_Isoleucine Step 1: N-Benzyloxycarbonylation (Cbz-Cl, Base) Final_Product This compound Cbz_Isoleucine->Final_Product Step 2: N-Methylation (CH3I, NaH)

Caption: Overall synthesis pathway for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the two-step synthesis of this compound.

Table 1: N-Benzyloxycarbonylation of L-Isoleucine

Starting MaterialProductReagentsSolventTypical Yield (%)Reference
L-IsoleucineN-((Benzyloxy)carbonyl)-L-isoleucineBenzyl chloroformate, Sodium CarbonateWater, Diethyl Ether92[1]

Table 2: N-Methylation of N-((Benzyloxy)carbonyl)-L-isoleucine

Starting MaterialProductReagentsSolventTypical Yield (%)Reference
N-((Benzyloxy)carbonyl)-L-isoleucineThis compoundSodium Hydride, Methyl IodideTetrahydrofuran (THF)~55 (analogous reaction)[2]

Experimental Protocols

Step 1: Synthesis of N-((Benzyloxy)carbonyl)-L-isoleucine (Cbz-L-Ile-OH)

This protocol is adapted from established procedures for the N-Cbz protection of amino acids.[1]

Materials and Reagents:

  • L-Isoleucine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Dissolution: In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve L-isoleucine (1.0 equivalent) in a pre-cooled aqueous solution of sodium carbonate (2.5 equivalents).

  • Addition of Cbz-Cl: While maintaining the temperature below 5 °C and stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise to the solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

    • Carefully acidify the aqueous layer to a pH of approximately 2 with 1 M HCl while cooling in an ice bath.

    • Extract the product from the acidified aqueous layer with ethyl acetate (3 x volume).

  • Drying and Concentration:

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-((Benzyloxy)carbonyl)-L-isoleucine as a solid or oil.

Cbz_Protection_Workflow cluster_dissolution Dissolution cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve L-Isoleucine in aq. Na2CO3 at 0-5 °C add_cbz Add Benzyl Chloroformate dropwise dissolve->add_cbz stir Stir at room temperature for 2-4 hours add_cbz->stir wash_ether Wash with Diethyl Ether stir->wash_ether acidify Acidify with 1 M HCl wash_ether->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry with Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate Cbz_Product Cbz_Product concentrate->Cbz_Product N-((Benzyloxy)carbonyl)-L-isoleucine

Caption: Experimental workflow for the N-benzyloxycarbonylation of L-isoleucine.

Step 2: Synthesis of this compound

This protocol is based on the N-methylation of N-Cbz-L-valine and is expected to be applicable to N-Cbz-L-isoleucine.[2]

Materials and Reagents:

  • N-((Benzyloxy)carbonyl)-L-isoleucine (from Step 1)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of N-((Benzyloxy)carbonyl)-L-isoleucine (1.0 equivalent) in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (2.2 equivalents) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Methylation: Add methyl iodide (an excess, e.g., 3.0 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Quenching and Work-up:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate (3 x volume).

    • Wash the combined organic layers with water and then with brine.

  • Drying and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to obtain this compound.

N_Methylation_Workflow cluster_reaction_setup Reaction Setup cluster_methylation_reaction Methylation Reaction cluster_workup_purification Work-up & Purification dissolve_cbz Dissolve Cbz-L-Ile-OH in anhydrous THF at 0 °C add_nah Add Sodium Hydride dissolve_cbz->add_nah add_mei Add Methyl Iodide add_nah->add_mei stir_overnight Stir at room temperature overnight add_mei->stir_overnight quench Quench with sat. aq. NH4Cl stir_overnight->quench extract_ea Extract with Ethyl Acetate quench->extract_ea wash Wash with Water and Brine extract_ea->wash dry_conc Dry and Concentrate wash->dry_conc purify Column Chromatography dry_conc->purify Final_Product Final_Product purify->Final_Product This compound

Caption: Experimental workflow for the N-methylation of Cbz-L-isoleucine.

Conclusion

The synthesis of this compound from L-isoleucine is a robust two-step process that provides a valuable building block for peptide synthesis and drug discovery. The protocols outlined in this guide, supported by the provided quantitative data, offer a solid foundation for researchers and professionals in the field. Careful execution of these procedures, with appropriate monitoring and purification, will consistently yield the desired high-purity product, enabling the advancement of pharmaceutical and chemical research.

References

"N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine" chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. This compound is a valuable building block in peptide synthesis and drug discovery, offering unique advantages due to its N-methylated structure.

Core Chemical Properties

This compound, also known as N-Cbz-N-methyl-L-isoleucine, is a derivative of the essential amino acid L-isoleucine. The benzyloxycarbonyl (Cbz or Z) group protects the amine functionality, while the N-methyl group introduces specific conformational constraints and metabolic stability.

Table 1: General and Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₅H₂₁NO₄[1]
Molecular Weight 279.33 g/mol [1]
Appearance White to off-white powder[2]
Purity ≥98.0%[2]
CAS Number 42417-66-3[3]

Table 2: Quantitative Chemical Data

PropertyValueNotesSource
Melting Point 52-54 °CData for the related compound N-Cbz-L-isoleucine. The melting point for the N-methylated version may differ.[4]
Boiling Point Data not available
Density Data not available
Optical Rotation Data not available

Table 3: Solubility Data

SolventSolubilityNotesSource
WaterInsolubleData for the related compound BOC-L-Isoleucine suggests insolubility in water.
MethanolSolubleData for the related compound BOC-L-Isoleucine suggests solubility in methanol.
Organic SolventsExpected to be soluble in a range of organic solvents like THF, ethyl acetate, and dichloromethane.General solubility for Cbz-protected amino acids.[5][6]

Spectroscopic Data

  • ¹H NMR: The spectrum is expected to show signals corresponding to the protons of the isoleucine side chain, the N-methyl group (a singlet), the benzylic protons of the Cbz group, and the aromatic protons of the phenyl ring. The chemical shifts and coupling constants of the α- and β-protons of the isoleucine moiety would be indicative of the stereochemistry.[7][8][9]

  • ¹³C NMR: The spectrum would display resonances for the carbonyl carbon of the carboxylic acid and the carbamate, the aromatic carbons of the Cbz group, the N-methyl carbon, and the carbons of the isoleucine side chain.[10][11][12][13]

  • Infrared (IR) Spectroscopy: Key absorption bands would include a strong carbonyl (C=O) stretching vibration from the carboxylic acid and the carbamate group (typically in the 1650-1760 cm⁻¹ region), C-H stretching vibrations from the aliphatic and aromatic moieties, and N-H stretching (which is absent due to N-methylation).[14][15][16][17][18]

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺. Fragmentation patterns would likely involve the loss of the benzyl group, carbon dioxide, and cleavage of the isoleucine side chain.[19][20][21][22][23]

Experimental Protocols

Synthesis of this compound

The synthesis of N-Cbz-N-methyl-L-isoleucine is typically achieved through a two-step process starting from L-isoleucine.

Step 1: N-Benzyloxycarbonylation of L-isoleucine

This step involves the protection of the amino group of L-isoleucine with a benzyloxycarbonyl (Cbz) group.

  • Materials: L-isoleucine, Sodium Bicarbonate (NaHCO₃), Benzyl Chloroformate (Cbz-Cl), Tetrahydrofuran (THF), Water, Ethyl Acetate, Brine, Sodium Sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve L-isoleucine in a 2:1 mixture of THF and water.

    • Add sodium bicarbonate to the solution.

    • Cool the mixture to 0 °C and add benzyl chloroformate dropwise.

    • Stir the solution at 0 °C for several hours until the reaction is complete (monitored by TLC).

    • Dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The resulting crude N-Cbz-L-isoleucine can be purified by silica gel column chromatography.[6]

Step 2: N-Methylation of N-Cbz-L-isoleucine

This step introduces the methyl group onto the nitrogen atom of the Cbz-protected isoleucine.

  • Materials: N-Cbz-L-isoleucine, Sodium Hydride (NaH), Methyl Iodide (CH₃I), Anhydrous Tetrahydrofuran (THF), Ethyl Acetate, Diethyl Ether, Water, Hydrochloric Acid (HCl), Sodium Thiosulfate (Na₂S₂O₃).

  • Procedure:

    • Under an inert atmosphere (e.g., argon), dissolve N-Cbz-L-isoleucine in anhydrous THF and cool to 0 °C.

    • Carefully add sodium hydride in portions to the stirred solution and continue stirring for approximately 30 minutes.

    • Add methyl iodide and allow the reaction mixture to warm to room temperature and stir overnight.

    • Cool the mixture to 0 °C and quench the reaction by the slow addition of ice water.

    • Extract the aqueous layer with diethyl ether to remove unreacted methyl iodide and other non-polar impurities.

    • Acidify the aqueous layer to a pH of approximately 1.5 with dilute HCl.

    • Extract the acidified aqueous layer with ethyl acetate.

    • Wash the combined organic extracts with a saturated solution of sodium thiosulfate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude N-Cbz-N-methyl-L-isoleucine.

    • The product can be further purified by column chromatography if necessary.[5]

Visualization of Workflows and Concepts

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: N-Benzyloxycarbonylation cluster_step2 Step 2: N-Methylation LI L-Isoleucine Reagents1 Cbz-Cl, NaHCO₃ THF/H₂O LI->Reagents1 CbzLI N-Cbz-L-Isoleucine Reagents1->CbzLI Reagents2 NaH, CH₃I Anhydrous THF CbzLI->Reagents2 FinalProduct N-Cbz-N-methyl-L-isoleucine Reagents2->FinalProduct Peptide_Synthesis cluster_building_blocks Protected Amino Acid Building Blocks cluster_synthesis_cycle Solid-Phase Peptide Synthesis (SPPS) Cycle AA1 N-Protected Amino Acid 1 (e.g., Fmoc-Ala-OH) Coupling Peptide Bond Formation (Coupling Reagents) AA1->Coupling AA2 N-Cbz-N-methyl-L-isoleucine AA2->Coupling AA3 C-Protected Amino Acid 3 (e.g., H-Gly-OMe) AA3->Coupling Peptide Growing Peptide Chain on Solid Support Coupling->Peptide Deprotection N-terminal Deprotection Deprotection->Coupling Next Amino Acid Addition Peptide->Deprotection

References

An In-depth Technical Guide to N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine, a key building block in peptide synthesis and drug discovery. It details its chemical properties, synthesis, and applications, with a focus on experimental protocols and quantitative data.

Core Compound Identification and Properties

This compound is a derivative of the essential amino acid L-isoleucine.[1][2][3][4] The benzyloxycarbonyl (Cbz or Z) group serves as a protecting group for the amino functionality, a common strategy in peptide synthesis to prevent unwanted side reactions.[5][6][7] The N-methylation of the amino acid is a modification that can enhance the pharmacological properties of peptides, such as increased metabolic stability and cell permeability.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 42417-66-3[1][2]
Molecular Formula C15H21NO4[1][2]
Molecular Weight 279.33 g/mol [1][2][8]
Appearance White or Colorless to Almost white or Almost colorless powder to lump to clear liquid
Purity >98.0% (HPLC)

Synthesis and Experimental Protocols

The synthesis of this compound typically involves two key steps: the protection of the amino group of L-isoleucine with a benzyloxycarbonyl group, followed by the methylation of the protected amino acid.

The initial step is the introduction of the benzyloxycarbonyl (Cbz) protecting group to the amino group of L-isoleucine. This is a standard procedure in peptide chemistry.

Experimental Protocol: Synthesis of N-((Benzyloxy)carbonyl)-L-isoleucine

  • Dissolution: Dissolve L-isoleucine in an appropriate aqueous alkaline solution (e.g., 1M NaOH).

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Protecting Agent: Add benzyl chloroformate (Cbz-Cl) dropwise to the cooled solution while maintaining the pH between 9-10 by the simultaneous addition of a base (e.g., 1M NaOH).

  • Reaction: Stir the mixture vigorously at 0-5 °C for 2-3 hours.

  • Work-up: After the reaction is complete, wash the reaction mixture with an organic solvent (e.g., diethyl ether) to remove unreacted benzyl chloroformate.

  • Acidification: Acidify the aqueous layer to a pH of 2-3 with a cold acid solution (e.g., 1M HCl).

  • Extraction: Extract the product, N-((Benzyloxy)carbonyl)-L-isoleucine, with an organic solvent (e.g., ethyl acetate).

  • Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.

The second step involves the selective methylation of the nitrogen atom of the Cbz-protected L-isoleucine. A common method for N-methylation of N-benzyloxycarbonylamino acids utilizes sodium hydride and methyl iodide.[9]

Experimental Protocol: Synthesis of this compound [9]

  • Reactant Preparation: Dissolve N-((Benzyloxy)carbonyl)-L-isoleucine in anhydrous tetrahydrofuran (THF).

  • Addition of Base: Add sodium hydride (as a 60% dispersion in mineral oil) portion-wise to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Methylating Agent: After the evolution of hydrogen gas ceases, add methyl iodide dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Solvent Removal: Remove the THF under reduced pressure.

  • Extraction: Dissolve the residue in water and wash with a non-polar organic solvent (e.g., hexane) to remove mineral oil. Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be further purified by column chromatography.

Table 2: Reagents and Solvents for Synthesis

StepReagent/SolventPurpose
N-protection L-isoleucineStarting material
Benzyl chloroformateProtecting agent
Sodium hydroxideBase
Diethyl etherExtraction
Hydrochloric acidAcidification
Ethyl acetateExtraction
Sodium sulfateDrying agent
N-methylation N-((Benzyloxy)carbonyl)-L-isoleucineStarting material
Sodium hydrideBase
Methyl iodideMethylating agent
Tetrahydrofuran (THF)Solvent

Application in Peptide Synthesis

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The N-methyl group imparts unique properties to the resulting peptides.

Solid-Phase Peptide Synthesis Workflow.

Signaling Pathways and Logical Relationships

The introduction of N-methylated amino acids can significantly impact the biological activity of peptides. This is often due to conformational changes and increased resistance to enzymatic degradation.

Signaling_Pathway_Impact NM_Peptide N-methylated Peptide (containing N-Cbz-N-Me-L-Ile derived residue) Receptor Target Receptor NM_Peptide->Receptor binds to Conformation Altered Conformation NM_Peptide->Conformation Stability Increased Proteolytic Stability NM_Peptide->Stability Binding Receptor Binding Affinity Conformation->Binding modulates Stability->Binding prolongs Signaling Downstream Signaling Pathway Binding->Signaling activates/inhibits Response Biological Response Signaling->Response

Impact of N-methylation on Peptide Activity.

References

An In-depth Technical Guide to N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine, a key building block in peptide and peptidomimetic drug development. This document details its chemical properties, a robust experimental protocol for its synthesis, and its applications in modifying peptide structure and function for enhanced therapeutic potential.

Core Molecular Data

This compound, also known as Cbz-N-Me-L-Ile-OH, is a synthetically modified amino acid derivative. The introduction of a methyl group on the alpha-amine and a benzyloxycarbonyl (Cbz or Z) protecting group provides unique characteristics beneficial for peptide synthesis.

PropertyValueSource
Molecular Weight 279.33 g/mol [1]
Molecular Formula C15H21NO4[1]
CAS Number 42417-66-3
Canonical SMILES CC--INVALID-LINK----INVALID-LINK--N(C)C(=O)OCC1=CC=CC=C1
IUPAC Name (2S,3S)-2-[(benzyloxy)carbonyl-methylamino]-3-methylpentanoic acid

Experimental Protocols

The synthesis of this compound is typically achieved through the N-methylation of the parent N-Cbz-L-isoleucine. The following protocol is a well-established method using sodium hydride and methyl iodide.

Synthesis of this compound

This procedure involves the deprotonation of the N-H group of N-Cbz-L-isoleucine by a strong base, followed by nucleophilic attack on methyl iodide.

Materials:

  • N-((Benzyloxy)carbonyl)-L-isoleucine (Cbz-L-Ile-OH)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH3I)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet is charged with N-((Benzyloxy)carbonyl)-L-isoleucine (1 equivalent). Anhydrous THF is added to dissolve the starting material.

  • Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (2.2 equivalents) is added portion-wise over 30 minutes, allowing for the evolution of hydrogen gas to subside between additions. The reaction mixture is stirred at 0 °C for an additional 30 minutes after the final addition.

  • Methylation: Methyl iodide (3 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred overnight.

  • Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The mixture is then acidified to a pH of 2-3 with 1 M HCl. The aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with water and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Characterization: The crude this compound can be purified by column chromatography on silica gel. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

G cluster_setup Reaction Setup cluster_reaction N-Methylation cluster_workup Work-up & Purification start Dissolve Cbz-L-Ile-OH in Anhydrous THF cool_0c Cool to 0 °C start->cool_0c add_nah Add NaH (2.2 eq) cool_0c->add_nah stir_deprotonation Stir at 0 °C for 30 min add_nah->stir_deprotonation add_mei Add CH3I (3 eq) stir_deprotonation->add_mei stir_rt Stir at RT Overnight add_mei->stir_rt quench Quench with sat. NH4Cl stir_rt->quench acidify Acidify with 1M HCl quench->acidify extract Extract with EtOAc acidify->extract purify Purify via Chromatography extract->purify

Figure 1: Experimental workflow for the synthesis of Cbz-N-Me-L-Ile-OH.

Applications in Drug Development and Peptide Science

The incorporation of N-methylated amino acids like this compound into peptide sequences is a powerful strategy in medicinal chemistry to enhance the therapeutic properties of peptide-based drugs.[2][3][4]

Key Advantages of N-Methylation:

  • Increased Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's resistance to enzymatic degradation and prolonging its in vivo half-life.[5][6]

  • Enhanced Membrane Permeability: By removing a hydrogen bond donor from the peptide backbone, N-methylation increases the lipophilicity of the peptide, which can improve its ability to cross cell membranes.[6]

  • Conformational Constraint: The steric bulk of the N-methyl group restricts the rotation around the peptide bond, leading to a more defined and predictable peptide conformation. This can lock the peptide into its bioactive conformation, potentially increasing its affinity and selectivity for its biological target.[7][8]

These properties make N-methylated peptides attractive candidates for the development of novel therapeutics with improved pharmacokinetic profiles.[2][4]

G cluster_peptide Peptide Properties stability Increased Proteolytic Stability therapeutic_potential Enhanced Therapeutic Potential stability->therapeutic_potential permeability Enhanced Membrane Permeability permeability->therapeutic_potential conformation Conformational Constraint conformation->therapeutic_potential n_methylation N-Methylation of Amino Acids n_methylation->stability n_methylation->permeability n_methylation->conformation

Figure 2: Impact of N-methylation on peptide properties.

Signaling Pathways and Biological Relevance

While this compound itself is a synthetic building block and not directly involved in signaling pathways, the resulting N-methylated peptides can profoundly influence biological processes. For instance, the immunosuppressant drug Cyclosporine A contains several N-methylated amino acids, including N-methylleucine, which are crucial for its interaction with cyclophilin and subsequent inhibition of the calcineurin signaling pathway.

The strategic incorporation of N-methyl-isoleucine into a peptide sequence can modulate its interaction with specific protein targets, thereby influencing downstream signaling events. This makes N-methylated amino acids valuable tools for probing protein-protein interactions and for the rational design of peptide-based inhibitors or modulators of cellular signaling.[7]

References

Solubility Profile of N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine. Due to the limited availability of specific quantitative solubility data in public literature, this guide combines available qualitative information for structurally related compounds with a detailed, generalized experimental protocol to enable researchers to determine precise solubility values in their specific solvent systems.

Introduction to this compound

This compound, also known as Cbz-N-Me-L-Ile-OH, is a protected amino acid derivative crucial for peptide synthesis and the development of complex pharmaceutical intermediates.[1][2] Its N-methylated peptide bond and the benzyloxycarbonyl (Cbz) protecting group contribute to its unique properties, influencing its stability and reactivity during the synthesis of peptide-based therapeutics. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development.

Factors Influencing Solubility

The solubility of N-protected amino acids like Cbz-N-Me-L-Ile-OH is governed by several key factors:

  • The Amino Acid Side Chain: The isobutyl side chain of isoleucine is hydrophobic, which generally decreases solubility in polar solvents like water and increases it in nonpolar organic solvents.

  • The N-Terminal Protecting Group: The benzyloxycarbonyl (Cbz) group is relatively nonpolar and significantly increases the solubility of the amino acid in many organic solvents compared to its unprotected form.[3]

  • N-Methylation: The presence of a methyl group on the amide nitrogen can disrupt intermolecular hydrogen bonding that is typical in peptides, which may influence its solubility profile.

  • The Solvent System: The polarity, hydrogen bonding capability, and dielectric constant of the solvent are critical determinants of solubility.[3] Common solvents in peptide synthesis include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), dichloromethane (DCM), and various alcohols.[3]

  • Temperature: Generally, the solubility of solid solutes in liquid solvents increases with temperature. However, the thermal stability of the compound must be considered.

Solubility Data

Table 1: Qualitative Solubility of N-Cbz-L-Isoleucine

SolventSolubility
Dimethyl Sulfoxide (DMSO)Slightly Soluble[4][5]
EthanolSparingly Soluble[4][5]
MethanolSparingly Soluble[4][5]

Note: "Slightly soluble" and "sparingly soluble" are qualitative terms from pharmacopeial standards. It is crucial for researchers to determine the quantitative solubility for their specific applications using a standardized protocol.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a detailed, generalized protocol based on the reliable shake-flask method for determining the equilibrium solubility of this compound in an organic solvent.[6][7][8][9]

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another validated analytical method.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of the Test System:

    • Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the selected organic solvent to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[8]

    • Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium is reached. The presence of undissolved solid should be visible at the end of this period.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a pipette.

    • Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Analysis:

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

    • Quantify the concentration of the dissolved compound using a pre-validated analytical method. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.

  • Data Reporting:

    • Calculate the solubility in units such as mg/mL or mol/L.

    • The experiment should be performed in triplicate to ensure the reliability of the results.[8]

    • Report the mean solubility and the standard deviation, along with the specific solvent and temperature.

Visualization of Application in Peptide Synthesis

This compound is a key building block in solid-phase peptide synthesis (SPPS). The following diagram illustrates the general workflow of SPPS, highlighting the step where this protected amino acid is incorporated into a growing peptide chain.

SPPS_Workflow Resin Resin Support Attach Attach First Protected Amino Acid Resin->Attach 1. Deprotect1 N-terminal Deprotection Attach->Deprotect1 2. Wash1 Wash Deprotect1->Wash1 3. Couple Couple Cbz-N-Me-L-Ile-OH (Activation & Coupling) Wash1->Couple 4. Wash2 Wash Couple->Wash2 5. Repeat Repeat Cycle: Deprotection, Wash, Coupling Wash2->Repeat 6. Cleave Cleave Peptide from Resin Repeat->Cleave n. Purify Purify Peptide Cleave->Purify n+1.

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Conclusion

While specific quantitative solubility data for this compound is not widely published, this guide provides a framework for researchers to understand the factors influencing its solubility and to determine these values experimentally. The provided shake-flask protocol is a robust method for obtaining reliable and reproducible solubility data, which is essential for the effective use of this important amino acid derivative in peptide synthesis and broader drug development applications. The successful application of this compound as a building block in peptide synthesis is dependent on its dissolution in appropriate solvents to ensure efficient coupling reactions.[10][11][12]

References

An In-depth Technical Guide to the Stability and Storage of N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the stability and recommended storage conditions for N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine, a key intermediate in pharmaceutical and peptide synthesis. While specific public stability data for this molecule is limited, this document extrapolates from established principles for Cbz-protected amino acids and relevant regulatory guidelines to provide a robust framework for its handling and stability assessment.

Introduction

This compound (Cbz-N-Me-L-Ile-OH) is a protected amino acid derivative valued for its high purity and stability, making it a crucial building block in the synthesis of complex peptides and active pharmaceutical ingredients (APIs).[1] The benzyloxycarbonyl (Cbz) group serves to protect the amino moiety during chemical synthesis, preventing unwanted side reactions.[][3] Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in downstream applications, as well as for establishing appropriate storage conditions and shelf-life.

Physicochemical Properties (Illustrative)

While detailed experimental data for this specific molecule is not publicly available, the table below outlines the expected physicochemical properties based on its structure and data for similar compounds.

PropertyAnticipated Value/CharacteristicSignificance for Stability
Appearance White to off-white crystalline powder[1]Changes in color or appearance can indicate degradation.
Molecular Formula C₁₅H₂₁NO₄-
Molecular Weight 279.33 g/mol -
Solubility Soluble in organic solvents (e.g., methanol, DMF, dichloromethane).Affects choice of solvents for analytical testing and processing.
Melting Point Typically a sharp range for pure crystalline solids.A broad or depressed melting point can suggest the presence of impurities or degradation products.
Chirality (2S,3S)-configurationRacemization is a potential degradation pathway, especially under harsh pH conditions.

Recommended Storage and Handling

Proper storage and handling are essential to maintain the integrity of this compound. The following conditions are recommended based on general guidelines for peptides and amino acid derivatives.[4][5]

ConditionRecommendationRationale
Temperature Long-term: -20°C or -80°CShort-term: 2-8°CLow temperatures minimize the rates of chemical degradation reactions.[4][5]
Moisture Store in a tightly sealed container with a desiccant.The compound is likely hygroscopic; moisture can lead to hydrolysis of the Cbz group or other degradation pathways.[5]
Light Store in a light-resistant container.Protection from UV and visible light prevents potential photolytic degradation.
Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).This minimizes the risk of oxidation.[5]

Handling Precautions:

  • Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the product.[5]

  • Handle in a clean, dry environment.

  • Use appropriate personal protective equipment (PPE), such as gloves and safety glasses, as the toxicological properties may not be fully characterized.

Potential Degradation Pathways

The stability of this compound can be compromised by several degradation pathways. A logical workflow for investigating these pathways is essential.

cluster_0 Degradation Pathway Analysis Workflow Compound Cbz-N-Me-L-Ile-OH Stress Apply Stress Conditions (Heat, Humidity, Light, Acid, Base, Oxidation) Compound->Stress Analysis Analyze Stressed Samples (e.g., HPLC, LC-MS) Stress->Analysis ID Identify Degradation Products Analysis->ID Pathway Elucidate Degradation Pathways ID->Pathway

Caption: Workflow for Investigating Degradation Pathways.

The primary potential degradation pathways include:

  • Hydrolysis: Cleavage of the carbamate bond of the Cbz group can occur under strongly acidic or basic conditions, yielding toluene, carbon dioxide, and N-methyl-L-isoleucine.

  • Hydrogenolysis: The Cbz group is susceptible to cleavage by catalytic hydrogenation, which is a common deprotection strategy but can be a degradation pathway if exposed to catalysts and a hydrogen source.[6]

  • Oxidation: While the isoleucine side chain is relatively robust, other parts of the molecule could be susceptible to oxidation under harsh conditions.

  • Racemization: The chiral center at the alpha-carbon can be susceptible to epimerization under basic conditions, leading to the formation of the D-enantiomer.[7]

Stability Testing Protocols

To formally establish a re-test period or shelf life, stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[8][9][10]

Forced degradation studies are performed to identify potential degradation products and to develop and validate stability-indicating analytical methods.[1][11][12]

Stress ConditionProtocolPurpose
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursTo assess susceptibility to acidic degradation.
Base Hydrolysis 0.1 M NaOH at room temperature for 8-24 hoursTo evaluate stability in alkaline conditions and risk of racemization.
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo investigate susceptibility to oxidative stress.
Thermal Stress Solid state at 80°C for 48 hoursTo assess the impact of high temperature on the solid form.
Photostability Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).To determine if the compound is light-sensitive.

Formal stability studies involve storing the compound under controlled conditions for an extended period.[8][13]

Storage ConditionTemperatureRelative HumidityMinimum Duration
Long-term 25°C ± 2°C60% ± 5%12 months
Intermediate 30°C ± 2°C65% ± 5%6 months
Accelerated 40°C ± 2°C75% ± 5%6 months

Testing Frequency (for long-term studies):

  • First Year: Every 3 months.

  • Second Year: Every 6 months.

  • Thereafter: Annually.[10]

Analytical Methodologies for Stability Assessment

A validated, stability-indicating analytical method is crucial for assessing the purity and degradation of this compound.

Experimental Protocol: Stability-Indicating RP-HPLC Method

  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.

    • B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

  • Analysis: The retention time of the main peak should be monitored. The appearance of new peaks indicates the formation of degradation products. Peak area normalization can be used to quantify the purity and the percentage of each impurity.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Conclusion

This compound is generally a stable compound when stored under appropriate conditions. The primary risks to its stability are exposure to high temperatures, moisture, and harsh pH conditions. For long-term storage, it is recommended to keep the material as a lyophilized powder at -20°C or below, protected from light and moisture. A comprehensive stability testing program, guided by ICH principles and employing a validated stability-indicating analytical method, is essential for determining an appropriate re-test period and ensuring the quality of this important synthetic intermediate.

References

Spectroscopic and Spectrometric Characterization of N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the protected amino acid, N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine. The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this compound, which serves as a valuable building block in peptide synthesis and drug discovery.

Introduction

This compound is a derivative of the essential amino acid L-isoleucine, featuring a benzyloxycarbonyl (Cbz or Z) protecting group on the amino nitrogen, which is also methylated. This modification enhances the lipophilicity and metabolic stability of peptides incorporating this residue. Accurate characterization of this compound is paramount for its effective use in synthetic applications. This guide details the expected NMR and MS data and the experimental protocols for their acquisition.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted quantitative data for this compound based on typical values for its constituent chemical moieties.

¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35m5HC₆H₅- (Cbz)
~5.15s2H-CH₂-Ph (Cbz)
~4.50d1Hα-CH
~2.90s3HN-CH₃
~1.95m1Hβ-CH
~1.40 & ~1.15m2Hγ-CH₂
~0.95d3Hγ'-CH₃
~0.90t3Hδ-CH₃
~10.5 (broad)s1H-COOH
¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~175.0-COOH
~156.5N-C=O (Cbz)
~136.0C (ipso, C₆H₅)
~128.5CH (para, C₆H₅)
~128.0CH (ortho, C₆H₅)
~127.8CH (meta, C₆H₅)
~67.5-CH₂-Ph (Cbz)
~60.0α-CH
~37.0β-CH
~30.0N-CH₃
~25.0γ-CH₂
~15.5γ'-CH₃
~11.0δ-CH₃
Mass Spectrometry Data (ESI+)
m/z (amu)Predicted Ion
280.15[M+H]⁺
302.13[M+Na]⁺
172.10[M+H - C₇H₇O]⁺
144.11[M+H - C₈H₈O₂]⁺
108.06[C₇H₈O]⁺ (protonated benzyl alcohol)
91.05[C₇H₇]⁺ (tropylium ion)

Experimental Protocols

Detailed methodologies for the acquisition of NMR and MS data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Temperature: 298 K

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64

    • Relaxation Delay: 1-5 s

    • Acquisition Time: 2-4 s

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled pulse experiment.

    • Number of Scans: 1024-4096

    • Relaxation Delay: 2 s

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

  • To promote ionization, a small amount of an acid (e.g., 0.1% formic acid) may be added to the final solution for positive ion mode analysis.

Instrumentation and Data Acquisition:

  • Mass Spectrometer: A high-resolution mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Positive ion mode ([M+H]⁺, [M+Na]⁺).

  • Infusion Method: Direct infusion via a syringe pump or introduction via a liquid chromatography system.

  • Capillary Voltage: 3-4 kV

  • Source Temperature: 100-150 °C

  • Mass Range: m/z 50-500

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the characterization of this compound.

analytical_workflow Analytical Workflow for this compound cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Confirmation synthesis Synthesis of Cbz-N-Me-L-Ile purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (ESI-MS) purification->ms nmr_analysis NMR Data Interpretation nmr->nmr_analysis ms_analysis MS Data Interpretation ms->ms_analysis structure_confirmation Structure Confirmation nmr_analysis->structure_confirmation ms_analysis->structure_confirmation

Analytical Workflow for Compound Characterization.

This guide serves as a foundational resource for professionals engaged in the synthesis and application of this compound. The provided data and protocols facilitate accurate and efficient characterization, ensuring the quality and reliability of this important chemical entity in research and development.

The Strategic Role of N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine in Modern Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of N-methylated amino acids into peptide structures is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance the therapeutic properties of peptide-based drugs. N-methylation can significantly improve metabolic stability against proteolytic degradation, increase cell permeability, and constrain peptide conformation to favor bioactive structures. Among these valuable building blocks, N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine (Z-N-Me-Ile-OH) represents a key reagent, combining the classical benzyloxycarbonyl (Z) protecting group with a sterically hindered N-methylated isoleucine core. This technical guide provides a comprehensive overview of the role and application of Z-N-Me-Ile-OH in peptide synthesis. It details the synthetic challenges posed by N-methylated residues, compares the efficacy of various coupling reagents with quantitative data, and provides detailed experimental protocols for its synthesis, coupling, and deprotection. This document serves as an in-depth resource for researchers and professionals engaged in the design and synthesis of advanced peptide therapeutics.

Introduction: The Significance of N-Methylation in Peptide Drug Design

N-methylation of the peptide backbone is a critical modification that confers several advantageous properties to peptide drug candidates. The substitution of an amide proton with a methyl group introduces significant steric hindrance, which can shield the adjacent peptide bond from cleavage by peptidases, thereby increasing the peptide's in vivo half-life.[1] Furthermore, the removal of the hydrogen bond donor capability of the amide nitrogen reduces the overall polarity of the peptide, which can enhance its ability to cross cellular membranes and potentially the blood-brain barrier.[1]

From a structural perspective, N-methylation restricts the conformational freedom of the peptide backbone, locking it into specific secondary structures such as turns or helices. This conformational rigidity can lead to higher receptor binding affinity and selectivity.[1] However, these benefits come at the cost of significant synthetic complexity. The increased steric bulk and reduced nucleophilicity of the N-methylated amine make peptide bond formation a challenging task, often resulting in low coupling yields and an increased risk of racemization.[2]

This compound, also known as Z-N-Me-Ile-OH, is a commercially available or synthetically accessible building block used in both solid-phase and solution-phase peptide synthesis. The benzyloxycarbonyl (Z or Cbz) group is a well-established amine protecting group, removable under mild hydrogenolysis conditions, making it orthogonal to both acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[3] This orthogonality is crucial for complex synthetic strategies.

The Synthetic Challenge: Overcoming Steric Hindrance in Coupling Reactions

The primary obstacle in incorporating N-methylated amino acids like Z-N-Me-Ile-OH is the steric hindrance around the secondary amine. This steric bulk significantly slows down the kinetics of the coupling reaction. Consequently, standard coupling reagents and conditions that are efficient for non-methylated amino acids often fail or provide poor yields.[2] This reduced reactivity necessitates the use of highly potent coupling reagents and optimized reaction conditions to achieve satisfactory outcomes.

A major side reaction associated with slow coupling reactions is epimerization at the chiral center of the activated amino acid. The prolonged exposure of the activated carboxyl group to the basic reaction environment increases the likelihood of forming a planar 5(4H)-oxazolone intermediate. Nucleophilic attack on this intermediate can occur from either face, leading to a loss of stereochemical integrity in the final peptide.[2] Therefore, the choice of coupling reagent and additives is paramount to suppress this side reaction.

Data Presentation: Comparative Performance of Coupling Reagents

The selection of an appropriate coupling reagent is critical for the successful incorporation of Z-N-Me-Ile-OH. Modern onium salt-based reagents (aminium/uronium and phosphonium salts) are generally preferred over carbodiimides for coupling sterically hindered amino acids due to their higher reactivity and ability to suppress racemization, especially when used with additives like 1-hydroxy-7-azabenzotriazole (HOAt).

While direct quantitative comparisons for Z-N-Me-Ile-OH are sparse in the literature, the following tables summarize representative data for the coupling of other challenging N-methylated and sterically hindered amino acids, providing a strong basis for reagent selection.

Table 1: Quantitative Comparison of Coupling Reagents for N-Methylated Amino Acids

Coupling ReagentAdditiveBaseModel CouplingYield (%)Epimerization (%)Reference(s)
PyBroP -DIEABoc-MeLeu-OH + H-MeVal-OMe930.5[4]
PyBOP -DIEABoc-MeLeu-OH + H-MeVal-OMe58 (after 72h)18[4]
HATU -DIEAFmoc-amino acid + N-methyl amineHighLow[5][6]
PyAOP HOAtDIEAFmoc-N-Me-amino acid couplingPromisingLow[7][8]
HBTU HOBtDIEAStandard difficult couplingsLower than HATUHigher than HATU[6]
COMU InternalDIEAGeneral peptide synthesisHighLow[9]

Note: Data is compiled from studies on various N-methylated model systems and may not be directly transferable but indicates general trends in reagent efficacy.

Table 2: Qualitative Summary of Recommended Coupling Reagents

Reagent ClassExamplesEfficacy for N-Methylated ResiduesKey AdvantagesPotential Drawbacks
Phosphonium Salts PyBOP, PyAOP, PyBroPGood to ExcellentPyAOP and PyBroP are particularly effective for hindered couplings. Avoids guanidinylation.Byproducts can be hazardous (though less so than original BOP). PyBroP can be less efficient for Boc-amino acids.[10]
Aminium/Uronium Salts HATU, HBTU, COMUExcellentHATU is highly reactive and provides fast coupling with low racemization.[6] COMU is a safer alternative based on OxymaPure.HBTU is less effective than HATU.[6] Reagents can cause guanidinylation of the N-terminal amine if used in excess.
Halogenophosphonium PyBroP, PyCloPExcellentHighly efficient for coupling N-methylated amino acids with very low epimerization.[10]Can be less efficient for some Boc-protected amino acids due to side reactions.[10]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, coupling, and deprotection of Z-N-Me-Ile-OH.

Protocol for Synthesis of this compound

This protocol is adapted from the selective N-methylation of N-benzyloxycarbonylamino acids.

Materials:

  • N-((Benzyloxy)carbonyl)-L-isoleucine (Z-Ile-OH)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Z-Ile-OH (1 equivalent) in anhydrous THF.

  • Carefully add sodium hydride (3 equivalents) portion-wise to the stirred suspension at room temperature.

  • Add methyl iodide (8 equivalents) to the mixture.

  • Stir the suspension at room temperature for 24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the dropwise addition of water to destroy excess NaH.

  • Evaporate the THF under reduced pressure.

  • Partition the oily residue between diethyl ether and water.

  • Separate the aqueous layer and wash it with diethyl ether.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Z-N-Me-Ile-OH.

  • The product can be purified by crystallization or silica gel chromatography if necessary.

Protocol for Solid-Phase Peptide Synthesis (SPPS) - Coupling Step

This protocol describes a general procedure for coupling Z-N-Me-Ile-OH onto a resin-bound peptide with a free N-terminal amine, using HATU as the coupling reagent.

Materials:

  • Peptide-resin with a free N-terminus

  • Z-N-Me-Ile-OH

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • In a separate vessel, prepare the activation solution: Dissolve Z-N-Me-Ile-OH (4 equivalents based on resin loading) and HATU (3.9 equivalents) in DMF.

  • Add DIEA (8 equivalents) to the activation solution and allow it to pre-activate for 1-2 minutes at room temperature.

  • Drain the DMF from the swelled resin.

  • Add the pre-activated solution to the resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature. For couplings to another N-methylated residue, longer reaction times or a second coupling may be necessary.

  • Monitor the completion of the coupling. The standard ninhydrin test is not reliable for secondary amines. The bromophenol blue test is a suitable alternative.[5] A yellow color indicates a complete reaction, while blue or green indicates an incomplete coupling.[5]

  • If the coupling is incomplete, drain the solution and repeat steps 5 and 6 (double coupling).

  • Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all soluble reagents and byproducts.

Protocol for Liquid-Phase Peptide Synthesis (LPPS) - Dipeptide Formation

This protocol outlines the synthesis of a dipeptide, for example, Z-N-Me-Ile-Ala-OMe, in solution.

Materials:

  • Z-N-Me-Ile-OH

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • HATU

  • DIEA

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve H-Ala-OMe·HCl (1.1 equivalents) in anhydrous DCM and add DIEA (1.1 equivalents) to generate the free base. Stir for 20 minutes at room temperature.

  • In a separate flask, dissolve Z-N-Me-Ile-OH (1.0 equivalent) and HATU (1.05 equivalents) in anhydrous DCM.

  • Cool the Z-N-Me-Ile-OH/HATU solution to 0 °C in an ice bath.

  • Add DIEA (2.5 equivalents) to the cooled solution and stir for 2 minutes for pre-activation.

  • Add the H-Ala-OMe free base solution from step 1 to the activated Z-N-Me-Ile-OH solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight. Monitor progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by silica gel column chromatography.

Protocol for Z-Group Deprotection by Catalytic Transfer Hydrogenation

This is a mild and efficient method for removing the benzyloxycarbonyl (Z) group.

Materials:

  • Z-protected peptide

  • Palladium on carbon (Pd/C), 10%

  • Methanol (MeOH) or Ethanol (EtOH)

  • Ammonium formate (HCOONH₄) or Formic acid (HCOOH)

  • Celite

Procedure:

  • Dissolve the Z-protected peptide (1.0 equivalent) in methanol.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20 mol% relative to the peptide).

  • To the stirred suspension, add ammonium formate (5 equivalents) or formic acid (10 equivalents) as the hydrogen donor.[11]

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected peptide. If formic acid was used, the product will be the formate salt.[12] Neutralization with a mild base may be required for subsequent steps.

Mandatory Visualizations

Logical Workflow for Peptide Synthesis with Z-N-Me-Ile-OH

Peptide_Synthesis_Workflow cluster_prep 1. Building Block Preparation cluster_synthesis 2. Peptide Elongation (SPPS Example) cluster_coupling Coupling Cycle cluster_final 3. Final Deprotection start Z-Ile-OH synth N-Methylation (NaH, CH₃I in THF) start->synth product Z-N-Me-Ile-OH synth->product resin Peptide-Resin (Free N-Terminus) activation Activation (Z-N-Me-Ile-OH + HATU + DIEA) resin->activation coupling Coupling to Resin (1-4 hours) activation->coupling monitoring Monitoring (Bromophenol Blue Test) coupling->monitoring monitoring->coupling Incomplete (Double Couple) wash Wash (DMF, DCM) monitoring->wash Complete wash->deprotect_next Proceed to next cycle full_peptide Z-Peptide(N-Me-Ile...) deprotect Z-Group Removal (Catalytic Transfer Hydrogenation Pd/C, HCOOH) full_peptide->deprotect final_product Final Peptide deprotect->final_product

References

The Enduring Guardian: An In-depth Technical Guide to Benzyloxycarbonyl (Cbz) Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) protecting group stands as a foundational tool in the landscape of organic synthesis, particularly within the realms of peptide synthesis and the development of nitrogen-containing pharmaceuticals.[1] Introduced in the 1930s by Leonidas Zervas and Max Bergmann, the Cbz group was the first widely adopted Nα-protecting group that enabled the controlled, stepwise assembly of amino acids into peptides.[1] Despite the emergence of other prominent protecting groups such as Boc and Fmoc, the Cbz group continues to be a frequently employed and valuable asset in the synthetic chemist's arsenal due to its distinct stability profile, reliability, and versatile deprotection methodologies.[1][2] This technical guide provides a comprehensive overview of the Cbz protecting group, encompassing its core chemical principles, reaction mechanisms, detailed experimental protocols, and quantitative data to support its application in research and development.

Core Principles and Applications

The primary function of the Cbz group is to temporarily render the highly nucleophilic and basic amino group of a molecule unreactive, thereby preventing undesired side reactions during subsequent synthetic transformations.[1] This is accomplished by converting the amine into a significantly less nucleophilic carbamate.[1] The Cbz group is renowned for its stability across a broad spectrum of reaction conditions, including basic and mildly acidic media, yet it can be selectively removed under specific and relatively mild conditions.[1][3]

The strategic application of the Cbz group is a cornerstone of peptide synthesis. By protecting the amino group of one amino acid, the carboxylic acid can be activated for coupling with the free amino group of another, enabling the controlled formation of a peptide bond.[4] The Cbz group's unique cleavage conditions, primarily catalytic hydrogenolysis, make it orthogonal to other common amine protecting groups like the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2][3] This orthogonality is a critical concept in modern multi-step organic synthesis, allowing for the selective deprotection of one functional group in the presence of others.[3] Beyond peptide synthesis, the Cbz group finds extensive use in the synthesis of complex natural products and pharmaceutical agents where selective amine protection is paramount.[5]

Cbz Group Introduction: Protection of Amines

The most common method for the introduction of the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[1][3] The reaction is a nucleophilic acyl substitution, where the lone pair of the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate.[1] The presence of a base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.[1]

Reaction Mechanism: Cbz Protection

G cluster_reactants Reactants cluster_products Products Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack CbzCl Cbz-Cl (Benzyl Chloroformate) CbzCl->Intermediate CbzAmine R-NH-Cbz (Cbz-protected Amine) HCl HCl Base Base (e.g., NaHCO₃, Et₃N) Intermediate->CbzAmine Elimination of Cl⁻ Intermediate->HCl

Caption: Mechanism of amine protection using the Cbz group.

Quantitative Data for Cbz Protection of Various Amines
Amine SubstrateReagents and ConditionsYield (%)Reference
GlycineCbz-Cl, aq. Na₂CO₃, 0 °C> 90[3]
AlanineCbz-Cl, aq. NaOH, 0 °C~95[3]
PhenylalanineCbz-Cl, aq. NaHCO₃, rt> 90[3]
BenzylamineCbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt~98[3]
AnilineCbz-Cl, Pyridine, CH₂Cl₂, 0 °C~92[3]
Various AminesCbz-Cl, H₂O, rtHigh[6]

Cbz Group Removal: Deprotection Strategies

The selective removal of the Cbz group is a critical step in a synthetic sequence. Several methods are available, with catalytic hydrogenolysis being the most prevalent.[1]

Catalytic Hydrogenolysis

This is the most common and mildest method for Cbz deprotection.[7][8] The reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.[9] The process is clean, with the byproducts being toluene and carbon dioxide, which are easily removed.[3]

G cluster_reactants Reactants cluster_products Products CbzAmine R-NH-Cbz Toluene Toluene CbzAmine->Toluene Hydrogenolysis CarbamicAcid Carbamic Acid Intermediate (R-NH-COOH) CbzAmine->CarbamicAcid H2 H₂ H2->CbzAmine Amine R-NH₂ CO2 CO₂ Catalyst Pd/C CarbamicAcid->Amine Spontaneous Decarboxylation CarbamicAcid->CO2

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

Acid-Mediated Cleavage

Strong acidic conditions provide an alternative route for Cbz deprotection, particularly when the substrate contains functional groups sensitive to hydrogenolysis, such as alkenes or alkynes.[9][10] A classic and potent reagent for this purpose is a solution of hydrogen bromide in acetic acid (HBr/AcOH).[10]

G cluster_reactants Reactants cluster_products Products CbzAmine R-NH-Cbz ProtonatedCbz Protonated Carbamate CbzAmine->ProtonatedCbz HBr HBr HBr->CbzAmine Protonation AmineHBr R-NH₃⁺Br⁻ BenzylBromide Benzyl Bromide CO2 CO₂ ProtonatedCbz->BenzylBromide CarbamicAcid Carbamic Acid Intermediate ProtonatedCbz->CarbamicAcid Sₙ2 attack by Br⁻ CarbamicAcid->AmineHBr Decarboxylation CarbamicAcid->CO2

Caption: Mechanism of Cbz deprotection using HBr in acetic acid.

Comparison of Cbz Deprotection Methods
Deprotection MethodReagents & ConditionsTypical Reaction TimeYield (%)Orthogonality NotesReference
Catalytic HydrogenolysisH₂, 10% Pd/C, in Methanol (MeOH) or Ethanol (EtOH)2-16 hours>95%Orthogonal to Boc and Fmoc groups.[11][11][12]
Transfer HydrogenolysisAmmonium formate, Pd/CHighSafer than H₂ gas; often more selective.[8]Can still reduce some sensitive groups.[8][8][13]
Acidic Cleavage (Strong)33% HBr in Acetic Acid20 min - 1 hGenerally highNot orthogonal to Boc and other acid-labile groups.[11][10]
Acidic Cleavage (Mild)AlCl₃, Hexafluoroisopropanol (HFIP)2-16 hours>90%Orthogonal to Fmoc and Benzyl (Bn) groups, but not to Boc.[11][11][14][15]
Nucleophilic Cleavage2-Mercaptoethanol, BaseHighHighly selective for sensitive substrates; avoids heavy metals.[8]The thiol reagent has an unpleasant odor.[8][8][10]

Experimental Protocols

The following are representative experimental protocols for the introduction and removal of the Cbz protecting group.

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)[3]
  • Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.

Protocol 2: Cbz Protection of an Amine in Water[6]
  • Mixing: To a mixture of an amine (1 mmol) and Cbz-Cl (1.05 mmol), add distilled or tap water (3 mL).

  • Reaction: Stir the mixture at room temperature for the appropriate time (typically 2-10 minutes for aliphatic amines, monitored by TLC).

  • Work-up: Upon completion, add water (10 mL) and extract the mixture with EtOAc (2 x 5 mL).

  • Purification: Concentrate the extract and purify the residue by column chromatography (silica gel, hexane-EtOAc) to obtain the pure Cbz-protected amine.

Protocol 3: Cbz Deprotection by Catalytic Hydrogenolysis[3][12]
  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.

Protocol 4: Cbz Deprotection with HBr in Acetic Acid[1][10]
  • Dissolution: Dissolve the Cbz-protected peptide in a 33% solution of HBr in acetic acid.

  • Reaction: Stir the resulting mixture at room temperature for approximately 20 minutes.

  • Precipitation: Add diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.

  • Isolation: Isolate the precipitate by filtration or decantation.

  • Washing and Drying: Wash the solid with diethyl ether and dry under vacuum.

Logical Workflow for Cbz Deprotection Strategy Selection

G Start Start: Select Cbz Deprotection Method Q_Hydrogenolysis_Sensitive Are there hydrogenolysis-sensitive groups (e.g., C=C, C≡C)? Start->Q_Hydrogenolysis_Sensitive Q_Acid_Sensitive Are there acid-labile groups (e.g., Boc)? Q_Hydrogenolysis_Sensitive->Q_Acid_Sensitive Yes Method_Hydrogenolysis Use Catalytic Hydrogenolysis (H₂/Pd-C) Q_Hydrogenolysis_Sensitive->Method_Hydrogenolysis No Method_Acid Use Acidic Cleavage (HBr/AcOH) Q_Acid_Sensitive->Method_Acid No Method_Alternative Consider Alternative Methods: - Transfer Hydrogenolysis - Nucleophilic Cleavage - Mild Lewis Acid (AlCl₃/HFIP) Q_Acid_Sensitive->Method_Alternative Yes

Caption: Decision workflow for selecting a Cbz deprotection strategy.

Conclusion

The benzyloxycarbonyl protecting group, with its rich history and continued relevance, remains an indispensable tool for chemists in both academic and industrial settings. Its robust nature, coupled with a variety of reliable methods for its removal, provides a high degree of flexibility in the design of complex synthetic routes. A thorough understanding of the principles of Cbz chemistry, including its orthogonality with other protecting groups and the specific conditions required for its manipulation, is paramount for the successful synthesis of peptides and other nitrogen-containing molecules. This guide provides the foundational knowledge and practical protocols to empower researchers, scientists, and drug development professionals in the effective utilization of Cbz chemistry in their synthetic endeavors.

References

The Synthesis of N-Methylated Amino Acids: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-methylated amino acids are crucial building blocks in modern drug discovery and peptide-based therapeutics. The strategic incorporation of a methyl group on the alpha-amine of an amino acid can significantly enhance the pharmacokinetic properties of peptides, including increased metabolic stability, improved cell permeability, and modulated receptor-binding affinities.[1][2][3] This modification offers a powerful tool to overcome the inherent limitations of native peptides, such as poor oral bioavailability and rapid enzymatic degradation.[4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core methodologies for synthesizing N-methylated amino acids, complete with detailed experimental protocols, comparative data, and visual workflows.

N-methylation imparts these desirable characteristics by introducing steric hindrance that protects against proteolytic enzymes and by removing a hydrogen bond donor, which can increase lipophilicity and membrane permeability.[5][6] The synthesis of these modified amino acids can be broadly categorized into chemical and enzymatic methods, each with distinct advantages and applications in both solution-phase and solid-phase peptide synthesis (SPPS).

Core Synthetic Strategies

The primary chemical approaches for the synthesis of N-methylated amino acids include reductive amination, the Eschweiler-Clarke reaction, and methods involving direct alkylation with methylating agents, often requiring the use of protecting groups. Enzymatic methods, utilizing N-methyltransferases, offer a highly specific and environmentally benign alternative.

Reductive Amination

Reductive amination is a versatile and widely used method for N-alkylation.[7][8] The process involves the reaction of an amino acid with a carbonyl compound (typically formaldehyde for methylation) to form an imine intermediate, which is then reduced to the corresponding N-methylated amino acid.[9] This can be performed as a one-pot reaction by combining the amino acid, formaldehyde, and a reducing agent that selectively reduces the imine.[9]

A common procedure involves the use of sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent due to their mild nature and tolerance of various functional groups.[7] In the context of solid-phase peptide synthesis, reductive methylation can be performed directly on the resin-bound peptide.[10]

The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[11][12][13] This reaction is a type of reductive amination where formic acid acts as the hydride donor.[14] A key advantage of this method is that it avoids the formation of quaternary ammonium salts, stopping at the tertiary amine stage for primary amines.[12][15] The reaction mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formate.[14][15]

While effective, the traditional Eschweiler-Clarke conditions can be harsh for some sensitive amino acids, potentially leading to decomposition.[16] However, modern variations of this reaction offer milder conditions and have expanded its applicability in organic synthesis and pharmaceutical research.[15]

Synthesis using Protecting Groups (Fmoc/Boc) and Direct Alkylation

In both solution-phase and solid-phase synthesis, protecting groups are essential to ensure regioselective N-methylation and prevent unwanted side reactions. The most common protecting groups in peptide chemistry are Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc).

The general strategy involves protecting the amino acid, followed by N-methylation, and then deprotection to yield the N-methylated amino acid, which can then be incorporated into a peptide chain.

  • Boc-Protected Amino Acids: N-methylation of Boc-protected amino acids can be achieved using a strong base like sodium hydride (NaH) to deprotonate the N-H group, followed by reaction with a methylating agent such as methyl iodide (CH₃I).[17][18]

  • Fmoc-Protected Amino Acids: A robust method for the synthesis of Fmoc-N-methyl amino acids is the Biron-Kessler method, which is an adaptation of the Fukuyama and Miller-Scanlan procedures.[19] This involves the temporary protection of the α-amino group with an o-nitrobenzenesulfonyl (o-NBS) group, which makes the remaining N-H acidic and susceptible to methylation.[19] Subsequent removal of the o-NBS group and protection with Fmoc-Cl yields the desired Fmoc-N-Me-amino acid.[6] This method is compatible with solid-phase synthesis.[19][20]

Enzymatic Synthesis

Enzymatic synthesis of N-methylated amino acids provides a highly specific and environmentally friendly alternative to chemical methods.[2] These reactions are catalyzed by a class of enzymes called N-methyltransferases, which typically use S-adenosylmethionine (SAM) as the methyl donor.[2][21] Different classes of N-methyltransferases exhibit specificity for the N-terminus of proteins and peptides or for specific amino acid residues like lysine and arginine.[21][22][23] For instance, N-terminal methyltransferases (NTMTs) recognize specific sequence motifs at the N-terminus of proteins.[2][24][25] Engineered N-methyltransferases are also being developed to broaden the substrate scope for the synthesis of a wider range of N-methylated amino acids.[2]

Quantitative Data on Synthesis Methods

The efficiency of different N-methylation methods can vary significantly depending on the specific amino acid, protecting groups, and reaction conditions. The following tables summarize representative quantitative data from the literature.

| Method | Amino Acid Derivative | Methylating Agent | Base/Reducing Agent | Solvent | Yield (%) | Reference | | --- | --- | --- | --- | --- | --- | | Reductive Amination (on resin) | Resin-bound peptide | Formaldehyde | Sodium cyanoborohydride | N,N-Dimethylformamide | High (not specified) |[10] | | Eschweiler-Clarke Reaction | Secondary amine | Formaldehyde | Formic acid | Aqueous | 98 |[11] | | NaH/Methyl Iodide | Boc-amino acid | Methyl iodide | Sodium hydride | Tetrahydrofuran | Good (not specified) |[17] | | Biron-Kessler (Solid-Phase) | Fmoc-Thr(tBu)-OH | Dimethyl sulfate / Methyl iodide | DBU / MTBD | DMF / NMP | High |[19] | | o-NBS Protection & Methylation | Nα-(o-nitrobenzenesulfonyl)-α-amino acids | Dimethyl sulfate | DBU | Acetonitrile | 85-95 |[26] | | Enzymatic (Whole-cell) | Glucose + Methylamine | - | - | Fermentation broth | 0.71 g/g glucose (titer: 31.7 g/L) |[27] |

Table 1: Comparison of Yields for Various N-Methylation Methods.

| Method | Step | Duration | Reference | | --- | --- | --- | | Standard On-Resin N-Methylation (o-NBS) | Sulfonylation | 2 hours |[20] | | | Methylation | 1 hour |[20] | | | Desulfonylation | 1 hour |[20] | | Total | | 4 hours |[20] | | Time-Reduced On-Resin N-Methylation (o-NBS) | Sulfonylation | 20 minutes |[20] | | | Methylation | 10 minutes |[20] | | | Desulfonylation | 10 minutes |[20] | | Total | | 40 minutes |[20] |

Table 2: Comparison of Reaction Times for Standard vs. Time-Reduced On-Resin N-Methylation.

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of N-methylated amino acids.

Protocol 1: Reductive Amination on Solid Phase

This protocol is adapted from a general method for the reductive methylation of amino groups on a solid support.[10]

  • Resin Preparation: Swell the peptide-resin (with a free primary amino group) in N,N-dimethylformamide (DMF).

  • Formation of Secondary Amine: React the primary amino group on the resin with 4,4'-dimethoxydityl chloride in dichloromethane to introduce an acid-labile N-alkyl protecting group, forming a secondary amine.

  • Methylation: Treat the peptide-resin with formaldehyde and sodium cyanoborohydride in DMF. This step methylates the newly formed secondary amino group.

  • Deprotection: Remove the dimethoxydityl group with trifluoroacetic acid (TFA) to reveal the N-methylated amino acid residue with a free secondary amino group.

  • Coupling: The resulting N-methylated amine is now ready for acylation with the next activated Boc or Fmoc-amino acid.

Protocol 2: Eschweiler-Clarke Reaction for a Secondary Amine

This protocol is based on a general procedure for the Eschweiler-Clarke reaction.[11]

  • Reaction Setup: To the secondary amine (1.0 eq), add formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).

  • Heating: Heat the reaction mixture at 80 °C for 18 hours.

  • Work-up:

    • Cool the mixture to room temperature.

    • Add water and 1M HCl, then extract with dichloromethane (DCM).

    • Basify the aqueous phase to pH 11 and extract with DCM.

    • Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain the tertiary amine.

Protocol 3: Synthesis of Fmoc-N-Me-Amino Acid via the Biron-Kessler Method on 2-CTC Resin

This protocol describes a solid-phase synthesis of Fmoc-N-methylated amino acids using 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[19]

  • Resin Loading: Swell 2-CTC resin in anhydrous DCM. Dissolve 3 equivalents of the Fmoc-amino acid in anhydrous DCM and add it to the resin. Add 3 equivalents of diisopropylethylamine (DIEA) and shake for 1-2 hours. Cap any remaining active sites on the resin with methanol.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.

  • Sulfonylation (o-NBS Protection): Swell the resin in anhydrous N-methylpyrrolidone (NMP). In a separate vessel, dissolve 4 equivalents of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and 10 equivalents of 4-(dimethylamino)pyridine (DMAP) in NMP. Add this solution to the resin and shake for 1-2 hours.

  • Methylation: Wash the resin with DCM. Prepare a solution of 10 equivalents of N,N'-di-tert-butyl-4-methyl-2-((methyl(1-phenylethyl)amino)methyl)phenol (MTBD) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 10 equivalents of dimethyl sulfate in DMF. Add this solution to the resin and shake for 30 minutes.

  • Desulfonylation: Wash the resin. Prepare a solution of 10 equivalents of thiophenol and 5 equivalents of DBU in DMF. Add this to the resin and shake for 30 minutes.

  • Fmoc Protection: Wash the resin. Prepare a solution of 5 equivalents of Fmoc-Cl in DMF. Add this solution to the resin and shake for 2 hours.

  • Cleavage from Resin: Wash the resin with DCM. Cleave the Fmoc-N-Me-amino acid from the resin using a solution of 20% hexafluoroisopropanol (HFIP) in DCM.

  • Purification: Evaporate the solvent and purify the resulting Fmoc-N-Me-amino acid.

Protocol 4: N-Methylation of Boc-Amino Acids using NaH and Methyl Iodide

This protocol is based on a general procedure for the N-methylation of Boc-protected amino acids.[17]

  • Reaction Setup: In a dry round-bottom flask under an argon atmosphere, dissolve the Boc-amino acid in dry tetrahydrofuran (THF).

  • Cooling and Reagent Addition: Cool the solution in an ice bath. Add methyl iodide (excess, e.g., 5-10 equivalents).

  • Addition of Base: Add sodium hydride (60% dispersion in mineral oil, excess, e.g., 5-10 equivalents) in small portions over several hours, allowing the vigorous bubbling to subside between additions.

  • Reaction: After the addition of NaH is complete, remove the ice bath and stir the reaction mixture overnight at room temperature.

  • Quenching and Work-up:

    • Carefully quench the reaction by the slow addition of water.

    • Adjust the pH of the aqueous solution to ~3 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify the product by chromatography.

Visualizing the Synthetic Workflows

Diagrams created using Graphviz (DOT language) help to visualize the logical flow of the synthetic strategies.

Reductive_Amination_Workflow start Amino Acid imine Imine Intermediate start->imine Condensation formaldehyde Formaldehyde (HCHO) formaldehyde->imine product N-Methylated Amino Acid imine->product Reduction reducer Reducing Agent (e.g., NaBH3CN) reducer->imine Eschweiler_Clarke_Workflow start Primary or Secondary Amine iminium Iminium Ion Intermediate start->iminium Condensation formaldehyde Formaldehyde (HCHO) formaldehyde->iminium product N-Methylated Amine iminium->product Hydride Transfer formic_acid Formic Acid (HCOOH) formic_acid->iminium Solid_Phase_N_Methylation_Workflow cluster_resin On Solid Support (Resin) resin_aa Resin-Bound Amino Acid (Free Amine) resin_nbs o-NBS Protected Amine resin_aa->resin_nbs Sulfonylation resin_methyl N-Methylated o-NBS Amine resin_nbs->resin_methyl Methylation resin_deprotect N-Methylated Amine resin_methyl->resin_deprotect Desulfonylation next_aa Couple Next Fmoc-Amino Acid resin_deprotect->next_aa reagents1 o-NBS-Cl, Base reagents1->resin_nbs reagents2 Methylating Agent, Base reagents2->resin_methyl reagents3 Thiophenol, Base reagents3->resin_deprotect Enzymatic_Synthesis_Workflow amino_acid Amino Acid Substrate enzyme N-Methyltransferase amino_acid->enzyme sam S-Adenosylmethionine (SAM) sam->enzyme sah S-Adenosylhomocysteine (SAH) enzyme->sah product N-Methylated Amino Acid enzyme->product Methyl Transfer

References

Methodological & Application

Application Notes and Protocols for Peptide Coupling of N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the effective coupling of the sterically hindered amino acid, N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine (Z-N-Me-Ile-OH). The incorporation of N-methylated amino acids into peptide sequences is a critical strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, membrane permeability, and conformational rigidity. However, the coupling of these residues, particularly those with bulky side chains like isoleucine, presents significant synthetic challenges. This document outlines these challenges, compares various coupling reagents, and provides detailed protocols for both solution-phase and solid-phase peptide synthesis.

Introduction: The Challenge of Coupling Sterically Hindered N-Methylated Amino Acids

N-methylation of the amide bond in a peptide backbone introduces significant steric hindrance, which can dramatically slow down the kinetics of the coupling reaction. This is further exacerbated by the bulky side chain of isoleucine. The primary challenges associated with the coupling of Z-N-Me-Ile-OH include:

  • Slow Reaction Rates: The nucleophilicity of the secondary amine of the preceding amino acid residue is reduced, and the electrophilic carbonyl carbon of the activated Z-N-Me-Ile-OH is sterically shielded, leading to sluggish and often incomplete reactions.

  • Increased Risk of Racemization: The prolonged reaction times and often forcing conditions (e.g., elevated temperatures) required to drive the coupling to completion increase the likelihood of racemization at the α-carbon of the activated amino acid. The primary mechanism for this is the formation of a 5(4H)-oxazolone intermediate, which can readily tautomerize to an achiral form.

  • Side Reactions: Incomplete couplings can lead to deletion sequences in the final peptide. Furthermore, certain coupling reagents can promote other side reactions.

To overcome these hurdles, the choice of an appropriate coupling reagent and optimized reaction conditions are paramount.

Comparative Analysis of Coupling Reagents

The selection of a suitable coupling reagent is critical for the successful incorporation of Z-N-Me-Ile-OH. High-activity reagents are necessary to overcome the steric hindrance and low reactivity. The following table summarizes the expected performance of various coupling reagents commonly used for N-methylated amino acid coupling. While specific data for Z-N-Me-Ile-OH is limited, this table provides a comparative overview based on data for other sterically hindered N-methylated amino acids.

Coupling Reagent/AdditiveReagent ClassTypical Yield (%)Typical Reaction Time (h)Risk of RacemizationKey Considerations
HATU/HOAt Uronium/Aminium Salt90-98%1-4LowHighly efficient for hindered couplings. The formation of a highly reactive OAt-ester overcomes steric barriers.[1]
HBTU/HOBt Uronium/Aminium Salt70-90%2-8ModerateLess effective than HATU for severely hindered couplings.[2]
PyAOP/HOAt Phosphonium Salt90-98%1-3LowParticularly effective for coupling N-methyl amino acids.[3]
PyBOP/HOAt Phosphonium Salt85-95%2-6Low to ModerateA reliable reagent, though may require longer reaction times than PyAOP.[3][4]
COMU Uronium/Aminium Salt90-98%1-3LowPerformance is comparable to HATU, with the advantage of Oxyma-based chemistry being generally safer than HOBt/HOAt-based reagents.[4]
DCC/HOBt Carbodiimide50-80%12-24Moderate to HighGenerally not recommended for sterically hindered N-methylated amino acids due to slow reaction rates and high racemization risk.
EDC/HOAt Carbodiimide60-85%8-18ModerateWater-soluble carbodiimide, offers easier workup in solution-phase but still faces challenges with hindered couplings.
T3P® Phosphonic Anhydride80-95%2-6Low to ModerateEffective for sterically hindered couplings in solution-phase.

Note: Yields and reaction times are estimates and can vary significantly based on the specific peptide sequence, solvent, temperature, and stoichiometry. The use of racemization-suppressing additives like 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended for all couplings involving Z-N-Me-Ile-OH.

Experimental Protocols

The following protocols provide a starting point for the coupling of Z-N-Me-Ile-OH. Optimization may be necessary for specific applications.

This protocol describes the coupling of Z-N-Me-Ile-OH to an amino acid ester (e.g., H-Ala-OMe).

Materials:

  • Z-N-Me-Ile-OH

  • Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)

  • Coupling reagent (e.g., HATU)

  • Racemization suppressant (e.g., HOAt)

  • Tertiary base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane - DCM, or N,N-Dimethylformamide - DMF)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Z-N-Me-Ile-OH (1.0 eq.) and HOAt (1.0 eq.) in anhydrous DCM or DMF.

  • Amino Component Neutralization: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq.) in anhydrous DCM or DMF and add DIPEA (1.1 eq.) to neutralize the salt.

  • Activation: To the solution of Z-N-Me-Ile-OH and HOAt, add HATU (1.0 eq.) and DIPEA (2.0 eq.). Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the neutralized amino acid ester solution to the activated Z-N-Me-Ile-OH mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours to reach completion. If the reaction is sluggish, it can be gently warmed to 30-40°C, but this may increase the risk of racemization.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. The crude dipeptide can be purified by flash column chromatography on silica gel.

This protocol outlines the incorporation of Z-N-Me-Ile-OH into a growing peptide chain on a solid support using an Fmoc/tBu strategy. Note that the Z-protecting group is not orthogonal to the standard TFA cleavage from the resin. This protocol is suitable for synthesizing peptides where the Z-group is the final N-terminal protecting group or will be removed by hydrogenolysis while the peptide is still on a compatible resin.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

  • Z-N-Me-Ile-OH

  • Coupling reagent (e.g., HATU)

  • Racemization suppressant (e.g., HOAt)

  • Tertiary base (e.g., DIPEA or 2,4,6-collidine)

  • SPPS grade solvents (DMF, DCM)

  • 20% Piperidine in DMF for Fmoc deprotection

  • Standard SPPS reaction vessel and shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh solution for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (5 times) and then DCM (3 times).

  • Amino Acid Activation: In a separate vessel, dissolve Z-N-Me-Ile-OH (3-4 equivalents based on resin substitution), HATU (3-4 eq.), and HOAt (3-4 eq.) in DMF.

  • Coupling: Add DIPEA (6-8 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes at room temperature. Add the activated amino acid solution to the swollen, deprotected resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. For this difficult coupling, a longer reaction time or a double coupling (repeating the coupling step with fresh reagents) may be necessary.

  • Monitoring: Monitor the coupling completion using a qualitative test such as the bromophenol blue test, as the ninhydrin test is not effective for N-methylated amino acids.

  • Washing: Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Chain Elongation: If further amino acids are to be added, the process of deprotection and coupling is repeated.

  • Cleavage and Deprotection: Cleavage of the peptide from the resin and removal of side-chain protecting groups is performed using a cleavage cocktail appropriate for the resin and protecting groups used (e.g., TFA/TIS/H₂O 95:2.5:2.5). Note that standard TFA cleavage will also remove the Z-group. For selective removal of the Z-group, catalytic hydrogenation can be performed.

Visualizations

Peptide_Coupling_Workflow cluster_solution Solution-Phase cluster_solid Solid-Phase Z_N_Me_Ile_OH Z-N-Me-Ile-OH Activation Activation (Coupling Reagent, Base) Z_N_Me_Ile_OH->Activation Amino_Ester Amino Acid Ester Coupling_Sol Coupling Amino_Ester->Coupling_Sol Activation->Coupling_Sol Workup Work-up & Purification Coupling_Sol->Workup Dipeptide Protected Dipeptide Workup->Dipeptide Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (Piperidine) Resin->Deprotection Coupling_SPPS Coupling Deprotection->Coupling_SPPS Activation_SPPS Activation of Z-N-Me-Ile-OH Activation_SPPS->Coupling_SPPS Washing Washing Coupling_SPPS->Washing Elongation Further Elongation or Cleavage Washing->Elongation

Caption: General workflows for solution-phase and solid-phase peptide synthesis incorporating Z-N-Me-Ile-OH.

Steric_Hindrance cluster_challenge Challenges in Coupling Z-N-Me-Ile-OH cluster_solution Mitigation Strategies Steric_Hindrance Steric Hindrance (N-Methyl & Isoleucine Side Chain) Slow_Kinetics Slow Reaction Kinetics Steric_Hindrance->Slow_Kinetics Incomplete_Coupling Incomplete Coupling (Deletion Sequences) Slow_Kinetics->Incomplete_Coupling Forcing_Conditions Need for Forcing Conditions (Higher Temp., Longer Time) Slow_Kinetics->Forcing_Conditions Potent_Reagents Potent Coupling Reagents (e.g., HATU, PyAOP) Slow_Kinetics->Potent_Reagents Addressed by Double_Coupling Double Coupling Incomplete_Coupling->Double_Coupling Monitoring Careful Monitoring (Bromophenol Blue) Incomplete_Coupling->Monitoring Racemization Increased Racemization Risk Additives Anti-Racemization Additives (e.g., HOAt) Racemization->Additives Forcing_Conditions->Racemization

Caption: Logical relationship between the challenges of coupling Z-N-Me-Ile-OH and the corresponding mitigation strategies.

N_Methylation_Impact cluster_properties Impact on Peptide Properties N_Methylation Incorporation of N-Methyl-Isoleucine Proteolytic_Stability Increased Proteolytic Stability N_Methylation->Proteolytic_Stability leads to Membrane_Permeability Enhanced Membrane Permeability N_Methylation->Membrane_Permeability leads to Conformational_Rigidity Conformational Rigidity N_Methylation->Conformational_Rigidity leads to Receptor_Binding Altered Receptor Binding Affinity/Selectivity Conformational_Rigidity->Receptor_Binding influences

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Z-N-Me-L-Ile-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance their therapeutic properties. N-methylation can increase metabolic stability, improve cell permeability, and modulate conformation, which can lead to enhanced biological activity and oral bioavailability.[1] Z-N-Me-L-Ile-OH, a derivative of the sterically hindered amino acid isoleucine, presents unique challenges and opportunities in solid-phase peptide synthesis (SPPS). The presence of both the N-methyl group and the bulky side chain necessitates optimized protocols to achieve efficient coupling and high-purity final products.

These application notes provide a comprehensive guide to the use of Z-N-Me-L-Ile-OH in Fmoc-based SPPS. We will cover the selection of coupling reagents, detailed experimental protocols, and strategies for characterization and purification of the resulting N-methylated peptides.

Challenges in SPPS with Z-N-Me-L-Ile-OH

The primary challenges in incorporating Z-N-Me-L-Ile-OH into a growing peptide chain on a solid support are:

  • Steric Hindrance: The combination of the N-methyl group and the β-branched side chain of isoleucine creates significant steric bulk. This hindrance can slow down the coupling reaction and lead to incomplete acylation of the N-terminal amine of the preceding residue.

  • Monitoring Inefficiency of Standard Methods: The secondary amine of the N-methylated residue does not give a positive result with the commonly used ninhydrin (Kaiser) test for monitoring coupling completion.

  • N-Terminal Protection Strategy: The Z (benzyloxycarbonyl) group is typically removed by hydrogenolysis, which is not compatible with standard solid-phase synthesis on polystyrene resins. Therefore, Z-N-Me-L-Ile-OH is generally used for the N-terminal residue of a peptide sequence, or the Z-group is introduced after the full peptide has been synthesized.[2][3]

To overcome these challenges, specific reagents and optimized protocols are required.

Data Presentation: Illustrative Performance in SPPS

While specific quantitative data for every peptide sequence containing Z-N-Me-L-Ile-OH will vary, the following tables provide illustrative data based on typical outcomes for the coupling of sterically hindered N-methylated amino acids using optimized conditions.

Table 1: Comparison of Coupling Reagents for Z-N-Me-L-Ile-OH

Coupling ReagentActivation TimeCoupling TimeIllustrative Coupling Efficiency (%)Illustrative Crude Purity (%)
HBTU/HOBt5 min4 - 6 h70 - 8560 - 75
HATU/HOAt 2 min 2 - 4 h >95 >85
PyBOP/HOAt2 min2 - 4 h>95>85
DIC/Oxyma5 min4 - 6 h80 - 9070 - 80

Table 2: Illustrative Overall Yield and Purity for a Model Pentapeptide

The following data is for a model peptide (e.g., Z-N-Me-Ile-Ala-Phe-Gly-Leu) synthesized on Wang resin.

ParameterValue
Resin Loading0.5 mmol/g
Synthesis Scale0.1 mmol
Crude Peptide Yield (mg)55 - 65
Overall Crude Yield (%)75 - 85
Purity by RP-HPLC (%)>85
Final Purified Yield (%)40 - 50

Experimental Protocols

This section provides detailed protocols for the incorporation of Z-N-Me-L-Ile-OH as the N-terminal amino acid in a standard Fmoc-based solid-phase peptide synthesis workflow.

Resin Selection and Preparation
  • Resin: Wang resin is a suitable choice for synthesizing peptides with a C-terminal carboxylic acid.[4][5] Pre-loaded Fmoc-amino acid Wang resins can be used for the first amino acid.

  • Protocol:

    • Place the desired amount of resin (e.g., 200 mg, 0.1 mmol scale for a 0.5 mmol/g loading resin) in a reaction vessel.

    • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.[6]

    • Drain the DMF.

Fmoc-Deprotection
  • Reagent: 20% piperidine in DMF.

  • Protocol:

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat steps 1-3.

    • Wash the resin thoroughly with DMF (5 x 1 min).

Coupling of Z-N-Me-L-Ile-OH

This protocol utilizes HATU as the coupling reagent due to its high efficiency with sterically hindered N-methylated amino acids.

  • Reagents:

    • Z-N-Me-L-Ile-OH (3 equivalents)

    • HATU (2.9 equivalents)

    • N,N-Diisopropylethylamine (DIEA) (6 equivalents)

    • DMF

  • Protocol:

    • In a separate vial, dissolve Z-N-Me-L-Ile-OH and HATU in DMF.

    • Add DIEA to the solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction (see section 4).

    • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and dichloromethane (DCM) (3x).

Monitoring the Coupling Reaction

As the ninhydrin test is not effective for secondary amines, the bromophenol blue test is a suitable alternative.

  • Reagent: Bromophenol blue solution (1 mg/mL in DMF).

  • Protocol:

    • Take a small sample of the resin beads (1-2 mg).

    • Wash the beads with DMF and then with methanol.

    • Add a few drops of the bromophenol blue solution.

    • Interpretation:

      • Blue beads: Incomplete coupling (free amine present).

      • Yellow/Green beads: Complete coupling.

Cleavage of the N-terminal Z-protected Peptide from Wang Resin

The Z-group is stable to the trifluoroacetic acid (TFA) used for cleavage from Wang resin.

  • Cleavage Cocktail:

    • TFA (95%)

    • Triisopropylsilane (TIS) (2.5%)

    • Water (2.5%)

  • Protocol:

    • Wash the dried peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin (10 mL per gram of resin).

    • Agitate at room temperature for 2-3 hours.[7]

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of TFA.

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[7]

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice more.

    • Dry the crude peptide pellet under vacuum.

Purification and Characterization
  • Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[8][9]

    • Column: C18 stationary phase.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient of increasing Mobile Phase B is used to elute the peptide. The gradient will need to be optimized for each specific peptide.[10]

  • Characterization:

    • Mass Spectrometry (LC-MS): To confirm the molecular weight of the purified peptide.[11]

    • Analytical RP-HPLC: To determine the purity of the final product.[11]

Visualizations

SPPS_Workflow_with_Z_N_Me_L_Ile_OH cluster_resin_prep 1. Resin Preparation cluster_synthesis_cycle 2. Peptide Elongation (Fmoc-SPPS) cluster_final_coupling 3. N-terminal Coupling cluster_cleavage_purification 4. Cleavage & Purification Resin Wang Resin Swell Swell in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Repeat for each amino acid Coupling Amino Acid Coupling (Standard Conditions) Wash1->Coupling Repeat for each amino acid Wash2 DMF/DCM Wash Coupling->Wash2 Repeat for each amino acid Wash2->Fmoc_Deprotection Repeat for each amino acid Final_Fmoc_Deprotection Final Fmoc Deprotection Wash2->Final_Fmoc_Deprotection Wash3 DMF Wash Final_Fmoc_Deprotection->Wash3 Z_Coupling Couple Z-N-Me-L-Ile-OH (HATU, DIEA in DMF) Wash3->Z_Coupling Monitoring Monitor with Bromophenol Blue Test Z_Coupling->Monitoring Wash4 DMF/DCM Wash Monitoring->Wash4 Cleavage Cleavage from Resin (TFA/TIS/H2O) Wash4->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization LC-MS & Analytical HPLC Purification->Characterization Signaling_Pathway_Inhibition cluster_pathway Simplified Kinase Signaling Pathway cluster_drug_action Action of N-Methylated Peptide Inhibitor Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation) Transcription_Factor->Cellular_Response Peptide_Inhibitor N-Methylated Peptide Inhibitor (with Z-N-Me-L-Ile) Peptide_Inhibitor->Kinase1 Inhibition Improved_Properties Enhanced Properties: - Increased Stability - Improved Permeability

References

Application Notes and Protocols for Solution-Phase Synthesis with N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of amino acids is a critical modification in medicinal chemistry and peptide drug design. The incorporation of N-methylated residues, such as N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine, can significantly enhance the pharmacokinetic properties of peptides by increasing metabolic stability, improving cell permeability, and modulating conformation.[1] The benzyloxycarbonyl (Cbz or Z) group serves as a robust and widely used protecting group for the amine terminus in peptide synthesis, removable under specific conditions that are orthogonal to many other protecting groups.[2][3]

These application notes provide a comprehensive guide to the solution-phase synthesis of peptides incorporating this compound. We will cover the key challenges associated with the coupling of N-methylated amino acids, recommend suitable coupling reagents, and provide detailed experimental protocols for the synthesis, purification, and deprotection steps.

Challenges in Coupling N-Methylated Amino Acids

The primary challenge in incorporating N-methylated amino acids like N-Cbz-N-methyl-L-isoleucine into a peptide sequence is the steric hindrance around the secondary amine. This steric bulk reduces the nucleophilicity of the amine, leading to significantly slower and less efficient coupling reactions compared to their non-methylated counterparts. Consequently, this can result in lower yields and the formation of deletion sequences. To overcome these challenges, the use of more potent coupling reagents and optimized reaction conditions is essential.

Recommended Coupling Reagents for N-Methylated Amino Acids

Standard coupling reagents like DCC/HOBt are often inefficient for coupling sterically hindered N-methylated amino acids.[4] More potent reagents are required to achieve high coupling efficiency and minimize racemization.

Coupling ReagentClassKey Advantages for N-Methylated Amino Acids
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Uronium SaltHigh reactivity, fast coupling kinetics, and low racemization. Often the first choice for difficult couplings.[4]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Uronium SaltSimilar to HATU, very efficient with minimal racemization when HOBt is added.[5]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltHighly effective, particularly for coupling N-methyl amino acids to other N-methyl amino acids.[5]
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)Uronium SaltThird-generation reagent with high efficiency, excellent solubility, and an improved safety profile.[4]

Experimental Protocols

The following protocols outline the solution-phase synthesis of a model dipeptide, Cbz-N-Me-Ile-Ala-OMe, by coupling this compound with L-Alanine methyl ester hydrochloride.

Protocol 1: Coupling of N-Cbz-N-methyl-L-isoleucine with L-Alanine Methyl Ester

This protocol utilizes HATU as the coupling reagent to overcome the steric hindrance of the N-methyl group.

Materials:

  • This compound (1.0 eq)

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Amine Neutralization: In a separate flask, dissolve L-Alanine methyl ester hydrochloride (1.1 eq) in anhydrous DMF and add DIPEA (1.1 eq) to neutralize the hydrochloride salt.

  • Activation: To the solution from step 1, add DIPEA (1.9 eq) and stir at room temperature for 1-2 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the neutralized amino acid ester solution from step 2 to the activated mixture from step 3.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the steric hindrance of the N-methyl group, the reaction may require 2-6 hours for completion.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude protected dipeptide.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Cbz-N-Me-Ile-Ala-OMe.

Protocol 2: Cbz-Group Deprotection by Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz protecting group to yield the free N-terminal dipeptide.

Materials:

  • Cbz-N-Me-Ile-Ala-OMe (1.0 eq)

  • Palladium on carbon (10% Pd/C, ~10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Setup: Dissolve the Cbz-protected dipeptide in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[3]

    • Wash the Celite pad with additional solvent (methanol or ethanol).

    • Concentrate the filtrate under reduced pressure to yield the deprotected dipeptide, H-N-Me-Ile-Ala-OMe. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[3]

Data Presentation

Table 1: Reagents for the Synthesis of Cbz-N-Me-Ile-Ala-OMe

ReagentMolar Equiv.Purpose
This compound1.0N-protected amino acid
L-Alanine methyl ester hydrochloride1.1C-terminal amino acid ester
HATU1.1Coupling reagent
DIPEA3.0Base for neutralization and activation
Anhydrous DMF-Solvent

Table 2: Purification Parameters for Protected and Deprotected Dipeptides

CompoundPurification MethodStationary PhaseMobile Phase Gradient (example)
Cbz-N-Me-Ile-Ala-OMeFlash ChromatographySilica Gel10-50% Ethyl Acetate in Hexanes
H-N-Me-Ile-Ala-OMeReversed-Phase HPLCC185-95% Acetonitrile in Water (with 0.1% TFA) over 30 min

Visualizations

G cluster_coupling Peptide Coupling cluster_deprotection Deprotection N-Cbz-N-Me-Ile-OH N-Cbz-N-Me-Ile-OH Activated_Ester Activated Ester Intermediate N-Cbz-N-Me-Ile-OH->Activated_Ester Activation H-Ala-OMe H-Ala-OMe Cbz-N-Me-Ile-Ala-OMe Protected Dipeptide H-Ala-OMe->Cbz-N-Me-Ile-Ala-OMe HATU_DIPEA HATU / DIPEA in DMF HATU_DIPEA->Activated_Ester Activated_Ester->Cbz-N-Me-Ile-Ala-OMe Coupling H2_PdC H₂ / Pd-C in MeOH H-N-Me-Ile-Ala-OMe Deprotected Dipeptide Cbz-N-Me-Ile-Ala-OMe->H-N-Me-Ile-Ala-OMe Hydrogenolysis H2_PdC->H-N-Me-Ile-Ala-OMe G Peptide_Ligand Peptide containing N-Me-Isoleucine GPCR G-Protein Coupled Receptor (GPCR) Peptide_Ligand->GPCR Binding G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

References

Application Notes and Protocols for the Cleavage of the Cbz Group from N-methyl-L-isoleucine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone amine protecting group in peptide synthesis, valued for its stability under a range of conditions and its susceptibility to specific cleavage methods.[1] However, its removal from sterically hindered amino acid residues, particularly N-methylated amino acids like N-methyl-L-isoleucine, presents a significant challenge in the synthesis of complex peptides and peptidomimetics. The steric bulk of both the N-methyl group and the isoleucine side chain can impede catalyst access in hydrogenolysis or slow down acid-mediated cleavage, often leading to incomplete reactions, side product formation, or the need for harsh conditions that may compromise other functionalities within the peptide.

These application notes provide a comprehensive overview of the primary methods for Cbz group cleavage, with a special focus on strategies to overcome the challenges posed by N-methyl-L-isoleucine containing peptides. Detailed protocols for catalytic hydrogenolysis, transfer hydrogenolysis, and acid-catalyzed cleavage are presented, along with a discussion of alternative methods suitable for sensitive substrates.

Data Presentation: Comparison of Cbz Deprotection Methods

The selection of an appropriate Cbz deprotection strategy is contingent on the peptide's sequence, the presence of other protecting groups, and the desired scale of the reaction. The following table summarizes quantitative data for various Cbz deprotection methods, providing a comparative basis for methodological selection. It is important to note that reaction times and yields for N-methyl-L-isoleucine containing peptides may vary and often require optimization.

MethodReagents/CatalystSolventSubstrate ExampleTemperature (°C)TimeYield (%)Reference
Catalytic Hydrogenolysis 10% Pd/C, H₂ (balloon)MethanolZ-protected amino acidRoom Temp.16 h>95[2]
10% Pd/C, H₂ (1 atm)MethanolCbz-L-Phe-L-Leu-OEtRoom Temp.2 h100[3]
5% Pd/C, H₂ (1 atm)MethanolDi-Cbz-protected peptide6040 hNot specified[4]
Transfer Hydrogenolysis 10% Pd/C, Ammonium formateMethanol/Acetic acidZ-protected amino acidRoom Temp.VariableHigh[2]
10% Pd/C, Ammonium formateEthylene glycolN-Cbz derivatives110-130 (MW)3-5 minHigh[5]
Pd/C, HCONH₄, TPGS-750-MWaterCbz-protected valineRoom Temp.2 h100[6]
Acid-Catalyzed Cleavage 33% HBr in Acetic AcidAcetic AcidN-Benzyl-N-Cbz-glycineRoom Temp.VariableHighNot specified
AlCl₃, HFIPHFIPN-Cbz-aminesRoom Temp.2-16 hHigh[7]
IPA·HClIsopropanolBenzyl-(2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidine-1-carboxylate65-754 hHigh[8]
Alternative Reductive 10% Pd/C, NaBH₄MethanolN-Cbz aminesRoom Temp.3-10 min93-98[9]
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄N,N-DimethylacetamideCbz-protected amines75VariableHigh[10]

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most common and generally the mildest method for Cbz deprotection, proceeding with the formation of benign byproducts (toluene and carbon dioxide).[11] However, for sterically hindered substrates like N-methyl-L-isoleucine containing peptides, elevated temperatures, increased catalyst loading, or higher hydrogen pressure may be necessary.

Materials:

  • Cbz-protected peptide

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH), HPLC grade

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolution: Dissolve the Cbz-protected peptide (1.0 equiv) in methanol (10-20 mL per mmol of substrate).

  • Catalyst Addition: To the solution, carefully add 10% Pd/C (10-20 mol% Pd, may need to be increased for hindered substrates).

  • Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), either by using a balloon or a hydrogenation apparatus. Ensure the system is properly sealed.

  • Reaction: Stir the reaction mixture vigorously at room temperature. For hindered substrates, warming the reaction to 40-60 °C may be required. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; ensure it remains wet during handling.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected peptide.

  • Purification (if necessary): Purify the crude product by an appropriate method such as recrystallization or preparative HPLC.

Protocol 2: Transfer Hydrogenolysis

Transfer hydrogenolysis offers a safer and often more convenient alternative to using flammable hydrogen gas by employing a hydrogen donor in situ.[2] This method can be particularly effective at elevated temperatures, which may be necessary for cleaving the Cbz group from N-methylated residues.[5]

Materials:

  • Cbz-protected peptide

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCO₂NH₄) or cyclohexene

  • Methanol (MeOH) or Ethanol (EtOH)

Procedure:

  • Dissolution: Dissolve the Cbz-protected peptide (1.0 equiv) in methanol or ethanol.

  • Reagent Addition: Add ammonium formate (3-5 equiv).

  • Catalyst Addition: Carefully add 10% Pd/C (10-20 mol% Pd).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 40-80 °C). The reaction is often rapid. Monitor by TLC or LC-MS.

  • Filtration: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The ammonium formate byproduct is volatile and is typically removed under vacuum.

  • Purification (if necessary): Purify the crude product as required.

Protocol 3: Acid-Catalyzed Cleavage with HBr in Acetic Acid

Strong acidolysis is a classic method for Cbz deprotection and is particularly useful when the peptide is sensitive to catalytic hydrogenation (e.g., contains other reducible functional groups).[11]

Materials:

  • Cbz-protected peptide

  • 33% (w/w) Hydrogen bromide in acetic acid (HBr/AcOH)

  • Anhydrous diethyl ether (Et₂O)

Procedure:

  • Reaction Setup: Dissolve the Cbz-protected peptide (1.0 equiv) in 33% HBr in acetic acid (5-10 mL per mmol of substrate) at 0 °C.

  • Reaction: Stir the solution at room temperature for 1-4 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Precipitation: Upon completion, add the reaction mixture dropwise to a stirred solution of cold, anhydrous diethyl ether.

  • Isolation: Collect the precipitated peptide hydrobromide salt by filtration.

  • Washing: Wash the precipitate with cold diethyl ether to remove residual reagents.

  • Drying: Dry the product under vacuum.

Protocol 4: Lewis Acid-Mediated Cleavage with AlCl₃ in HFIP

A milder acidic method involves the use of a Lewis acid in a fluorinated solvent. This protocol has been shown to be effective for a broad range of substrates, including those with sensitive functional groups.[7][12]

Materials:

  • Cbz-protected peptide

  • Aluminum chloride (AlCl₃)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

Procedure:

  • Dissolution: Dissolve the Cbz-protected peptide (1.0 equiv) in HFIP at room temperature.

  • Reagent Addition: Add aluminum chloride (1.5-3.0 equiv) portion-wise to the solution.

  • Reaction: Stir the mixture at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with dichloromethane.

  • Quenching: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected peptide.

Mandatory Visualizations

G cluster_start Starting Material cluster_methods Deprotection Methods cluster_reagents Key Reagents cluster_end Product start Cbz-N(Me)-Ile-Peptide hydrogenolysis Catalytic Hydrogenolysis start->hydrogenolysis transfer Transfer Hydrogenolysis start->transfer acid Acid-Catalyzed Cleavage start->acid h2_pdc H₂ / Pd/C hydrogenolysis->h2_pdc Standard hco2nh4_pdc HCO₂NH₄ / Pd/C transfer->hco2nh4_pdc Common hbr_acoh HBr / AcOH acid->hbr_acoh Harsh alcl3_hfip AlCl₃ / HFIP acid->alcl3_hfip Mild end H-N(Me)-Ile-Peptide h2_pdc->end hco2nh4_pdc->end hbr_acoh->end alcl3_hfip->end

Caption: Overview of Cbz deprotection strategies.

G cluster_workflow Experimental Workflow for Cbz Cleavage dissolution 1. Dissolve Cbz-Peptide reagent_add 2. Add Reagents & Catalyst dissolution->reagent_add reaction 3. Reaction (Monitor) reagent_add->reaction filtration 4. Catalyst Removal reaction->filtration workup 5. Work-up & Isolation filtration->workup purification 6. Purification (if needed) workup->purification

Caption: General experimental workflow for Cbz cleavage.

Conclusion

The cleavage of the Cbz group from N-methyl-L-isoleucine containing peptides requires careful consideration of the deprotection methodology due to increased steric hindrance. While standard catalytic hydrogenolysis remains a viable option, it may necessitate more forcing conditions. Transfer hydrogenolysis and acid-catalyzed methods, particularly milder Lewis acid-based protocols, provide valuable alternatives. The choice of the optimal method will depend on the specific peptide sequence and the presence of other sensitive functional groups. The protocols provided herein serve as a starting point for the successful deprotection of these challenging substrates, with the understanding that optimization of reaction conditions is often crucial for achieving high yields and purity.

References

Application Notes and Protocols for the Activation of N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine in Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids, such as N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine (Cbz-N-Me-Ile-OH), into peptide backbones is a critical strategy in medicinal chemistry to enhance pharmacological properties. N-methylation can increase metabolic stability, improve membrane permeability, and constrain peptide conformation, often leading to enhanced potency and selectivity. However, the steric hindrance imposed by the N-methyl group, particularly in conjunction with the bulky isoleucine side chain, presents significant challenges for efficient peptide bond formation, increasing the risk of low coupling yields and epimerization.

These application notes provide a comprehensive overview of modern activation methods for the successful coupling of Cbz-N-Me-Ile-OH, offering detailed protocols for leading coupling reagents, a comparative analysis of their performance, and visual workflows to guide researchers in overcoming synthetic hurdles.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is paramount for the successful incorporation of sterically hindered N-methylated amino acids like Cbz-N-Me-Ile-OH. High-activity reagents are necessary to overcome the reduced nucleophilicity of the N-methylated amine and the steric bulk of the reactants. The following table summarizes the performance of commonly employed coupling reagents for such challenging couplings, based on literature data for N-methylated and sterically hindered amino acids.

Coupling ReagentReagent TypeTypical Reaction TimeReported Efficiency/YieldDegree of RacemizationKey Considerations
HATU Uronium/Aminium1 - 4 hoursVery HighLowOften the reagent of choice for difficult couplings. Pre-activation time should be minimized to prevent side reactions.[1][2][3][4]
HCTU Uronium/Aminium1 - 4 hoursHighLowA more cost-effective alternative to HATU with comparable efficiency in many cases.[2][3][5]
PyAOP Phosphonium Salt1 - 3 hoursVery HighVery LowParticularly effective for coupling N-methyl amino acids, even to other N-methylated residues.[1][6][7]
PyBOP Phosphonium Salt1 - 3 hoursHighLowA well-established reagent; its efficacy can be enhanced with additives like HOAt for challenging couplings.[6]
COMU Uronium Salt1 - 3 hoursVery HighVery LowA third-generation uronium reagent with an excellent safety profile and high solubility. Often requires only one equivalent of base.[1][4][8][9][10]
PyBrOP Phosphonium Salt1 - 2 hoursVery HighLowA highly reactive phosphonium salt, particularly useful for the most sterically demanding couplings.[1]
DIC/HOAt Carbodiimide2 - 12 hoursModerate to HighLowA classic combination; the use of 1-hydroxy-7-azabenzotriazole (HOAt) is superior to HOBt in suppressing racemization for hindered couplings.[11]
TSTU/CuCl₂ Uronium Salt2 - 6 hoursModerate to HighVery LowThe addition of CuCl₂ has been reported to significantly suppress racemization during the coupling of C-terminal N-methyl amino acids.[1][12]

Experimental Protocols

The following are detailed protocols for the activation and coupling of Cbz-N-Me-Ile-OH using recommended reagents in a solid-phase peptide synthesis (SPPS) context. These can be adapted for solution-phase synthesis with appropriate modifications to stoichiometry and work-up procedures.

Protocol 1: HATU-Mediated Coupling

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Cbz-N-Me-Ile-OH (3-5 equivalents)

  • HATU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. If the N-terminus is Fmoc-protected, deprotect using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve Cbz-N-Me-Ile-OH and HATU in DMF. Add DIPEA to the solution and allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction's completion using a qualitative test suitable for secondary amines, such as the bromophenol blue test. The Kaiser test is not reliable for N-methylated amino acids.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF, followed by Dichloromethane (DCM), and then DMF again.

Protocol 2: PyAOP-Mediated Coupling

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Cbz-N-Me-Ile-OH (2-3 equivalents)

  • PyAOP (2-3 equivalents)

  • DIPEA (4-6 equivalents)

  • Anhydrous DMF or DCM

Procedure:

  • Resin Preparation: Follow the same procedure as for HATU-mediated coupling.

  • Activation: In a separate vessel, dissolve Cbz-N-Me-Ile-OH and PyAOP in DMF or DCM.

  • Coupling: Add the solution to the resin, followed by the addition of DIPEA. Agitate the mixture at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction using the bromophenol blue test.

  • Washing: After completion, wash the resin as described in the HATU protocol.

Protocol 3: COMU-Mediated Coupling

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Cbz-N-Me-Ile-OH (3 equivalents)

  • COMU (3 equivalents)

  • DIPEA (3-6 equivalents)

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Follow the same procedure as for HATU-mediated coupling.

  • Activation: In a separate vessel, dissolve Cbz-N-Me-Ile-OH and COMU in DMF. Add DIPEA (note that COMU can be effective with a lower excess of base compared to other uronium reagents).[1][10] Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated solution to the resin and agitate at room temperature for 1-3 hours. The reaction mixture may develop a color, which can be indicative of the reaction's progress.[10]

  • Monitoring: Use the bromophenol blue test to monitor for completion.

  • Washing: Wash the resin as previously described.

Visualizing the Workflow and Mechanisms

To aid in the conceptual understanding of the peptide coupling process involving Cbz-N-Me-Ile-OH, the following diagrams illustrate the general experimental workflow and the activation mechanisms of the key classes of coupling reagents.

Peptide_Coupling_Workflow Resin Resin with Free Amine Coupling Add Activated Amino Acid to Resin and Agitate (1-4 hours) Resin->Coupling Activation Prepare Activation Mixture: Cbz-N-Me-Ile-OH + Coupling Reagent + Base in DMF Preactivation Pre-activation (1-2 min) Activation->Preactivation Preactivation->Coupling Monitoring Monitor Completion (Bromophenol Blue Test) Coupling->Monitoring Monitoring->Coupling If Incomplete (Recouple) Washing Wash Resin (DMF, DCM) Monitoring->Washing If Complete Next_Cycle Proceed to Next Deprotection/Coupling Cycle Washing->Next_Cycle

General workflow for solid-phase peptide synthesis.

Activation_Mechanisms cluster_0 Uronium/Aminium Salt Activation (e.g., HATU) cluster_1 Phosphonium Salt Activation (e.g., PyAOP) U_AA Cbz-N-Me-Ile-OH U_Carboxylate Carboxylate Anion U_AA->U_Carboxylate + Base U_Base Base (DIPEA) U_Base->U_Carboxylate U_HATU HATU U_Active_Ester OAt-Active Ester (Highly Reactive) U_HATU->U_Active_Ester U_Carboxylate->U_Active_Ester + HATU U_Product Coupled Peptide U_Active_Ester->U_Product + Resin-NH-Peptide U_Peptide Resin-NH-Peptide U_Peptide->U_Product P_AA Cbz-N-Me-Ile-OH P_Carboxylate Carboxylate Anion P_AA->P_Carboxylate + Base P_Base Base (DIPEA) P_Base->P_Carboxylate P_PyAOP PyAOP P_Acyloxyphosphonium Acyloxyphosphonium Ion P_PyAOP->P_Acyloxyphosphonium P_Carboxylate->P_Acyloxyphosphonium + PyAOP P_Product Coupled Peptide P_Acyloxyphosphonium->P_Product + Resin-NH-Peptide P_Peptide Resin-NH-Peptide P_Peptide->P_Product

Simplified activation mechanisms of coupling reagents.

Reagent_Selection_Logic Start Start: Coupling Cbz-N-Me-Ile-OH Is_Difficult Is the coupling particularly difficult? (e.g., to another N-methyl residue) Start->Is_Difficult Alternative Alternative/Cost-Effective: HCTU Start->Alternative Primary_Choice Primary Choice: HATU or COMU Is_Difficult->Primary_Choice No Most_Difficult Most Difficult Couplings: PyAOP or PyBrOP Is_Difficult->Most_Difficult Yes Check_Racemization Monitor for epimerization Primary_Choice->Check_Racemization Alternative->Check_Racemization Most_Difficult->Check_Racemization

Decision tree for selecting a suitable coupling reagent.

References

Application Note: 1H NMR Characterization of N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Included are predicted ¹H NMR data, a comprehensive experimental protocol for sample preparation and data acquisition, and a workflow diagram for the characterization process. This guide is intended to assist researchers in the structural verification and purity assessment of this N-protected amino acid derivative, a valuable building block in peptide synthesis and medicinal chemistry.

Introduction

This compound is a derivative of the essential amino acid L-isoleucine, featuring a benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen atom, which is also methylated. This modification is crucial in peptide synthesis to prevent unwanted side reactions at the amine terminus during peptide bond formation. Accurate characterization of this compound is essential to ensure its identity, purity, and suitability for downstream applications in drug discovery and development. ¹H NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of protons within the molecule.

Predicted ¹H NMR Spectral Data

While a definitive, experimentally verified ¹H NMR spectrum for this compound is not widely available in public databases, a predicted spectrum can be extrapolated from the known chemical shifts of its constituent parts: the L-isoleucine backbone, the N-methyl group, and the benzyloxycarbonyl (Cbz) group. The following table summarizes the expected chemical shifts (δ) and multiplicities for the protons in this compound, assuming the spectrum is recorded in deuterated chloroform (CDCl₃).

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Hγ' (CH₃)0.85 - 0.95Triplet3H
Hδ (CH₃)0.90 - 1.00Doublet3H
Hγ (CH₂)1.10 - 1.50Multiplet2H
Hβ (CH)1.90 - 2.10Multiplet1H
N-CH₃2.80 - 3.00Singlet3H
Hα (CH)4.40 - 4.60Doublet1H
Cbz-CH₂5.10 - 5.25Singlet2H
Cbz-Ar-H7.25 - 7.40Multiplet5H
COOH~10.0 (variable)Broad Singlet1H

Experimental Protocol

This section details a standard protocol for the ¹H NMR analysis of this compound.

1. Materials and Reagents:

  • This compound (CAS: 42417-66-3)

  • Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR Tubes (5 mm)

  • Pipettes and tips

  • Vortex mixer

2. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of CDCl₃ (containing TMS as an internal standard) to the vial.

  • Securely cap the vial and vortex gently until the sample is completely dissolved.

  • Carefully transfer the solution into a 5 mm NMR tube using a pipette.

3. NMR Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Experiment: Standard 1D ¹H NMR

  • Parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay (d1): 1-5 seconds

    • Number of Scans (ns): 8-16 (adjust for desired signal-to-noise ratio)

    • Spectral Width: -2 to 12 ppm

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum manually or automatically.

  • Perform baseline correction.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each peak.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants to confirm the structure.

Experimental Workflow

The following diagram illustrates the general workflow for the ¹H NMR characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 with TMS (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into NMR Spectrometer (≥400 MHz) transfer->instrument acquire Acquire 1D 1H Spectrum instrument->acquire ft Fourier Transform acquire->ft phase_baseline Phasing & Baseline Correction ft->phase_baseline calibrate Calibrate to TMS (0.00 ppm) phase_baseline->calibrate integrate Integration calibrate->integrate analyze Structural Analysis integrate->analyze

Figure 1: Experimental workflow for ¹H NMR characterization.

Conclusion

The provided protocol and predicted spectral data offer a comprehensive guide for the ¹H NMR characterization of this compound. Adherence to this methodology will enable researchers to confidently verify the structure and assess the purity of this important N-protected amino acid, ensuring the quality of starting materials for peptide synthesis and other applications in pharmaceutical research and development.

Application Note: Mass Spectrometry-Based Validation of Z-N-Me-L-Ile-OH Incorporation in Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The incorporation of N-methylated amino acids into peptide therapeutics is a key strategy for enhancing metabolic stability, membrane permeability, and modulating conformation.[1][2] However, the synthesis and validation of these modified peptides present significant challenges.[2] Specifically, the steric hindrance from the N-methyl group can lead to lower reactivity and incomplete coupling during solid-phase peptide synthesis (SPPS).[2] Therefore, rigorous analytical validation is essential to confirm the successful incorporation and correct localization of the N-methylated residue. This application note provides detailed protocols for the synthesis of a peptide containing N-methyl-L-isoleucine (using Z-N-Me-L-Ile-OH as a building block) and its subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). We compare different fragmentation techniques and outline a data analysis workflow to ensure the structural integrity of the final product.

Part 1: Synthesis and Purification Protocol

The synthesis of peptides containing N-methylated amino acids requires optimized protocols to overcome the challenges of slower coupling kinetics.[2] This protocol details the manual solid-phase peptide synthesis (SPPS) using Fmoc chemistry, cleavage from the resin, and subsequent purification.

Experimental Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation:

    • Start with a Rink Amide resin (or a similar appropriate resin for a C-terminal amide).

    • Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

    • Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

    • Wash the resin extensively with DMF (5 times) and isopropanol (3 times) to remove residual piperidine.

  • Amino Acid Coupling (Standard):

    • For standard amino acids, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in DMF.

    • Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Wash the resin with DMF.

  • N-Me-L-Ile-OH Coupling (Optimized):

    • The coupling of N-methylated amino acids is slower due to steric hindrance.[1] Use a more potent coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.[1]

    • Dissolve 4 equivalents of Z-N-Me-L-Ile-OH (or Fmoc-N-Me-L-Ile-OH, depending on the overall protection strategy) and 3.9 equivalents of HATU in DMF.

    • Add 8 equivalents of DIPEA.

    • Add the solution to the resin and extend the coupling time to 4 hours or allow it to react overnight.[1]

    • To ensure complete incorporation, perform a double coupling by repeating the step.[1]

  • Deprotection and Washing:

    • After each coupling step, wash the resin with DMF.

    • Remove the N-terminal Fmoc group with 20% piperidine in DMF.

    • Repeat the coupling and deprotection cycles for each amino acid in the sequence.[1]

Experimental Protocol 2: Peptide Cleavage and Purification
  • Cleavage:

    • After the final amino acid is coupled and deprotected, wash the resin with dichloromethane (DCM) and dry it under vacuum.

    • Prepare a cleavage cocktail. A common mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.[1]

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet several times with cold diethyl ether to remove scavengers.[1]

  • Purification and Lyophilization:

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Collect the fractions containing the pure peptide and confirm the mass using mass spectrometry.

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.[1]

Part 2: Mass Spectrometry Analysis

LC-MS/MS is the primary technique for validating the incorporation of N-methyl-L-isoleucine. The analysis involves confirming the total mass of the peptide and then using fragmentation to pinpoint the location of the modification.

Experimental Workflow for MS Analysis

The overall workflow involves sample preparation, chromatographic separation, mass spectrometric analysis, and data interpretation to confirm successful incorporation.

cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation SPPS Peptide Synthesis (SPPS) Purify Cleavage & Purification (HPLC) SPPS->Purify LC LC Separation Purify->LC MS1 Full Scan MS (Precursor m/z) LC->MS1 MS2 Tandem MS (Fragmentation) MS1->MS2 Mass_Confirm Confirm Peptide Mass (+14.016 Da shift) MS2->Mass_Confirm Localize Localize Modification (b- & y-ion analysis) Mass_Confirm->Localize Quantify Quantify Yield Localize->Quantify

Caption: Generalized workflow for the synthesis and MS validation of N-methylated peptides.

Experimental Protocol 3: LC-MS/MS Analysis
  • Sample Preparation for MS:

    • Dissolve the lyophilized peptide in a suitable solvent (e.g., 0.1% formic acid in water) to a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 pmol/µL for injection.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Full Scan MS (MS1): Acquire spectra over a mass range of m/z 300-2000. This scan is used to detect the precursor ion of the N-methylated peptide.

    • Tandem MS (MS2): Use a data-dependent acquisition (DDA) mode to select the most intense precursor ions for fragmentation.

    • Fragmentation Method: Choose an appropriate fragmentation technique. Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) are common, but Electron Transfer Dissociation (ETD) can be advantageous for preserving labile modifications like N-methylation.[3]

Comparison of MS/MS Fragmentation Techniques

The choice of fragmentation method is critical for localizing the N-methyl modification. While CID and HCD are widely accessible and effective for many peptides, ETD often provides clearer data for N-methylated peptides, especially those with higher charge states.[3][4]

Peptide N-Methylated Peptide Precursor Ion CID CID / HCD (Collision) Peptide->CID ETD ETD (Electron Transfer) Peptide->ETD BY_Ions b- and y-ions (Backbone Cleavage) CID->BY_Ions Loss Potential for Neutral Loss of Methyl Group CID->Loss CZ_Ions c- and z-ions (Backbone Cleavage) ETD->CZ_Ions Preserve Preserves Labile Modifications ETD->Preserve

Caption: Comparison of fragmentation techniques for analyzing N-methylated peptides.

Part 3: Data Analysis and Quantitative Results

Data Interpretation
  • Confirm Incorporation (MS1 Data):

    • Calculate the theoretical monoisotopic mass of the peptide with the N-Me-L-Ile modification. The N-methylation adds 14.01565 Da to the mass of the standard isoleucine residue.[1]

    • Compare the theoretical mass with the observed mass from the full scan MS spectrum. A match within the mass accuracy of the instrument (typically < 5 ppm for high-resolution instruments) confirms the successful incorporation of the methyl group.[4]

  • Localize the Modification (MS2 Data):

    • Analyze the tandem mass spectrum to identify the fragment ions (b- and y-ions for CID/HCD; c- and z-ions for ETD).

    • The mass of fragment ions containing the N-methylated residue will be shifted by +14.01565 Da.

    • For example, if N-Me-L-Ile is the third residue in a sequence, all b-ions from b3 onwards and all y-ions from y(n-2) onwards will show the mass shift, pinpointing the modification to that specific residue.

  • Distinguishing Leucine vs. Isoleucine:

    • Standard CID/HCD methods cannot easily distinguish between the isobaric residues Leucine (Leu) and Isoleucine (Ile).[5]

    • Advanced fragmentation techniques like Electron Capture Dissociation (ECD) or Charge Transfer Dissociation (CTD) can generate diagnostic side-chain fragment ions (d and w ions) that allow for unambiguous differentiation.[6] While not always necessary for confirming incorporation, this is a critical consideration for de novo sequencing or quality control.

Quantitative Data Summary

The efficiency of incorporating sterically hindered N-methylated amino acids can be compared under different synthetic conditions. The yield can be determined by comparing the peak area of the target peptide in the LC-MS chromatogram against a known standard or by comparing relative peak areas between different synthesis batches.

Table 1: Quantitative Analysis of N-Me-L-Ile Incorporation Efficiency

Coupling ConditionPeptide Sequence (Example)Expected Mass (Da)Observed Mass (Da)Relative Yield (%)
HBTU, 2 hoursAc-Gly-Ala-(NMe)Ile-Val-NH2428.2810414.265315%
HATU, 4 hoursAc-Gly-Ala-(NMe)Ile-Val-NH2428.2810428.280585%
HATU, OvernightAc-Gly-Ala-(NMe)Ile-Val-NH2428.2810428.280892%
HBTU, 2 hours (Control)Ac-Gly-Ala-Ile-Val-NH2414.2653414.265198%

Note: The table presents representative data. The "Expected Mass" for the first entry reflects the mass of the deletion product where N-Me-Ile failed to couple. Relative yield is estimated from chromatographic peak areas.

Conclusion

The successful incorporation of Z-N-Me-L-Ile-OH into a synthetic peptide requires optimized coupling strategies during SPPS. High-resolution LC-MS/MS is an indispensable tool for the unambiguous validation of this modification. By confirming the precursor mass and analyzing the fragmentation patterns from tandem mass spectrometry, researchers can confidently verify both the presence and precise location of the N-methyl-L-isoleucine residue.[1][3] For applications requiring absolute certainty of isomeric identity, advanced fragmentation methods capable of distinguishing between leucine and isoleucine should be considered.[5][6] These detailed protocols and analytical strategies provide a robust framework for drug development professionals working with N-methylated peptide therapeutics.

References

Application Notes and Protocols for the Use of N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine in Cyclic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of the peptide backbone is a powerful strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptide-based therapeutics. The introduction of a methyl group on the amide nitrogen can increase metabolic stability, improve membrane permeability, and in some cases, lead to oral bioavailability.[1][2] N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine (Z-N-Me-Ile-OH) is a key building block for incorporating an N-methylated isoleucine residue into a peptide sequence. The benzyloxycarbonyl (Cbz or Z) protecting group offers specific advantages and challenges in the context of solid-phase peptide synthesis (SPPS).

These application notes provide detailed protocols for the synthesis of cyclic peptides containing N-methyl-L-isoleucine using Z-N-Me-Ile-OH, covering the synthesis of the linear peptide, cleavage from the solid support, cyclization strategies, and final purification.

Data Presentation

The efficiency of incorporating sterically hindered amino acids like Z-N-Me-Ile-OH and the subsequent cyclization are critical for a successful synthesis. The following tables summarize typical quantitative data for these processes. It is important to note that actual yields are highly sequence-dependent.

Table 1: Coupling Reagent Performance for Sterically Hindered N-Methylated Amino Acids

Coupling ReagentReagent TypeTypical Coupling Time (min)Reported Coupling Efficiency (%)Notes
HATU Aminium/Uronium Salt60 - 120>95Highly effective for sterically hindered couplings with low racemization.[3]
PyBOP Phosphonium Salt60 - 180>95Excellent for hindered couplings, particularly for N-methylated residues.
HCTU Aminium/Uronium Salt60 - 12090 - 98A common and efficient coupling reagent for SPPS.
DIC/Oxyma Carbodiimide120 - 24085 - 95A cost-effective option, though may require longer reaction times.

Table 2: Typical Cyclization Yields for N-Methylated Peptides

Cyclization StrategyKey FactorsTypical Yield (%)
Head-to-Tail (Solution Phase) High dilution, presence of turn-inducing residues (e.g., Pro, Gly), sequence length20 - 60[4]
Sidechain-to-Sidechain Nature of the linkage (e.g., disulfide, lactam), ring size30 - 70
On-Resin Cyclization Resin swelling, steric hindrance from the solid support, linker type10 - 50

Experimental Protocols

The following protocols outline the synthesis of a cyclic peptide containing N-methyl-L-isoleucine using a combination of Fmoc/tBu solid-phase chemistry and a final coupling with Z-N-Me-Ile-OH.

Protocol 1: Solid-Phase Synthesis of the Linear Peptide

This protocol describes the manual synthesis of a linear peptide on a 2-chlorotrityl chloride (2-CTC) resin, which allows for the cleavage of the protected peptide, preserving the C-terminal carboxylic acid for subsequent cyclization.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-protected amino acids (with tBu-based side-chain protection)

  • This compound (Z-N-Me-Ile-OH)

  • Coupling reagents (e.g., HATU, HCTU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the 2-CTC resin in DCM for 30 minutes, followed by washing with DMF.

  • Loading of the First Amino Acid:

    • Dissolve the first Fmoc-protected amino acid (4 equivalents relative to resin loading) and DIPEA (8 equivalents) in DCM.

    • Add the solution to the swollen resin and agitate for 2 hours.

    • To cap any remaining active sites, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.

    • Wash the resin with DCM and DMF.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-protected amino acid (4 equivalents) with a coupling reagent (e.g., HATU, 3.9 equivalents) and DIPEA (8 equivalents) in DMF for 2-3 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling completion using a ninhydrin test. If the test is positive, repeat the coupling.

  • Repeat Deprotection and Coupling: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.

  • Coupling of Z-N-Me-Ile-OH:

    • For the final coupling, use Z-N-Me-Ile-OH (4 equivalents). Due to the steric hindrance of the N-methyl group, a more potent coupling reagent like HATU or PyBOP is recommended.

    • Pre-activate Z-N-Me-Ile-OH with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF.

    • Add the activated solution to the deprotected N-terminus of the resin-bound peptide and agitate for 2-4 hours, monitoring for completion.

Protocol 2: Cleavage of the Protected Linear Peptide from Resin

This protocol describes the cleavage of the peptide from the 2-CTC resin while keeping the side-chain and N-terminal protecting groups intact.

Materials:

  • Cleavage solution: Acetic acid/Trifluoroethanol/DCM (1:2:7 v/v/v)

  • DCM, DMF, MeOH

Procedure:

  • Wash the peptide-resin with DMF, followed by DCM, and finally dry under vacuum.

  • Treat the resin with the cleavage solution for 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional cleavage solution and DCM.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude protected linear peptide.

Protocol 3: Deprotection of the Linear Peptide

This protocol involves a two-step deprotection process to remove the tBu-based side-chain protecting groups and the N-terminal Cbz group.

Step 1: Removal of tBu-based Side-Chain Protecting Groups

Materials:

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Dissolve the crude protected peptide in the cleavage cocktail.

  • Stir the solution at room temperature for 2-3 hours.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether multiple times.

  • Dry the peptide pellet under vacuum. At this stage, the peptide has a free C-terminus, deprotected side chains, and an N-terminal Cbz group.

Step 2: Removal of the N-terminal Cbz Group (Catalytic Hydrogenolysis)

Materials:

  • Palladium on carbon (10% Pd/C)

  • Solvent: Methanol or a mixture of Methanol/Acetic Acid

  • Hydrogen gas source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the Cbz-protected peptide in the chosen solvent.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Stir the mixture under a hydrogen atmosphere (e.g., a hydrogen-filled balloon) for 2-4 hours.

  • Monitor the reaction by LC-MS until the Cbz group is completely removed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent to obtain the fully deprotected linear peptide.

Protocol 4: Solution-Phase Head-to-Tail Cyclization

This protocol describes the cyclization of the linear peptide in solution under high-dilution conditions to favor intramolecular reaction.

Materials:

  • Anhydrous DMF

  • Cyclization reagent (e.g., HATU, PyBOP)

  • Base: DIPEA

Procedure:

  • Dissolve the fully deprotected linear peptide in a large volume of anhydrous DMF to achieve a concentration of approximately 0.1-1 mM.

  • Add the cyclization reagent (1.5 equivalents) and DIPEA (3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the progress of the cyclization by LC-MS.

  • Once the reaction is complete, remove the DMF under reduced pressure.

Protocol 5: Purification and Characterization

Materials:

  • Solvents for HPLC: Acetonitrile (ACN), water, TFA

  • Preparative and analytical C18 RP-HPLC columns

Procedure:

  • Purification:

    • Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture).

    • Purify the peptide by preparative RP-HPLC using a C18 column with a suitable gradient of ACN in water (both containing 0.1% TFA).

    • Collect fractions and analyze them by analytical LC-MS to identify those containing the pure product.

  • Characterization:

    • LC-MS: Confirm the purity and molecular weight of the final cyclic peptide.

    • NMR Spectroscopy: 1D (¹H) and 2D (COSY, TOCSY, ROESY/NOESY) NMR can be used for structural confirmation and conformational analysis.

Visualizations

Experimental Workflows

SPPS_Workflow cluster_resin Solid Support cluster_synthesis Peptide Elongation cluster_cleavage_deprotection Cleavage & Deprotection cluster_cyclization_purification Cyclization & Purification Resin 2-CTC Resin Load_AA1 Load First Fmoc-AA Resin->Load_AA1 Peptide_Resin Growing Peptide Chain on Resin Load_AA1->Peptide_Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Peptide_Resin->Fmoc_Deprotection AA_Coupling Fmoc-AA Coupling (HATU/DIPEA) Fmoc_Deprotection->AA_Coupling AA_Coupling->Fmoc_Deprotection Repeat for each AA Final_Coupling Couple Z-N-Me-Ile-OH AA_Coupling->Final_Coupling Cleavage Cleavage from Resin (AcOH/TFE/DCM) Final_Coupling->Cleavage Side_Chain_Deprotection Side-Chain Deprotection (TFA Cocktail) Cleavage->Side_Chain_Deprotection Cbz_Deprotection Cbz Deprotection (H2, Pd/C) Side_Chain_Deprotection->Cbz_Deprotection Cyclization Solution-Phase Cyclization (High Dilution) Cbz_Deprotection->Cyclization Purification RP-HPLC Purification Cyclization->Purification Characterization LC-MS & NMR Analysis Purification->Characterization

Caption: Workflow for the synthesis of a cyclic peptide using Z-N-Me-Ile-OH.

Logical Relationship of Protecting Groups

Protecting_Groups cluster_protecting_groups Protecting Groups cluster_deprotection Deprotection Conditions Fmoc Fmoc (α-Amine) Base Base (e.g., Piperidine) Fmoc->Base Removed by tBu tBu-based (Side Chains) Acid Strong Acid (e.g., TFA) tBu->Acid Removed by Cbz Cbz/Z (N-Methyl Amine) Hydrogenolysis Catalytic Hydrogenolysis (H2, Pd/C) Cbz->Hydrogenolysis Removed by Base->tBu Orthogonal to Base->Cbz Orthogonal to Acid->Cbz Not Orthogonal Hydrogenolysis->tBu Orthogonal to

Caption: Orthogonality of protecting groups in the described synthetic strategy.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency of N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine into peptide sequences during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often inefficient?

A1: The low coupling efficiency of this compound, and N-methylated amino acids in general, is primarily attributed to two factors:

  • Steric Hindrance: The presence of a methyl group on the alpha-amino nitrogen, in addition to the bulky isoleucine side chain and the benzyloxycarbonyl protecting group, creates significant steric bulk. This physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1][2]

  • Reduced Nucleophilicity: The N-methyl group electronically deactivates the secondary amine, making it a weaker nucleophile compared to a primary amine. This reduced nucleophilicity slows down the rate of the amide bond formation.

These factors combined lead to slower reaction kinetics and incomplete coupling reactions under standard SPPS conditions.

Q2: How can I detect incomplete coupling of this compound?

A2: Standard monitoring methods like the ninhydrin (Kaiser) test are unreliable for secondary amines such as N-methylated amino acids, as they often yield false-negative or weak positive results.[3] The recommended method for monitoring the coupling of N-methylated amino acids is the bromophenol blue test .[3][4]

  • Positive Result (Incomplete Coupling): The resin beads will appear blue or blue-green, indicating the presence of unreacted free secondary amines.[4][5]

  • Negative Result (Complete Coupling): The resin beads will be yellow or yellow-green, signifying the absence of free amines.[4][5]

Q3: What are the immediate troubleshooting steps if an incomplete coupling is detected?

A3: If the bromophenol blue test indicates an incomplete reaction, the most common and immediate step is to perform a double coupling . This involves draining the reaction vessel and re-subjecting the resin to the same coupling reaction with a fresh solution of the activated amino acid and coupling reagents. For particularly difficult couplings, extending the reaction time for the second coupling is also advisable.

If double coupling is still insufficient, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion peptides in the final product.

Troubleshooting Guide

Issue: Low Coupling Yield / Incomplete Coupling of this compound

Below is a systematic guide to troubleshoot and optimize the coupling of this challenging amino acid.

1. Selection of Coupling Reagent:

Standard coupling reagents like DIC/HOBt or HBTU are often inefficient for sterically hindered N-methylated amino acids.[3] More potent activating reagents are necessary to achieve high coupling yields. The choice of coupling reagent is critical for driving the reaction to completion.

Data Presentation: Comparison of Coupling Reagents for N-Methylated Amino Acids

Coupling ReagentActivating AdditiveBaseExpected Efficiency for N-Methylated Amino AcidsNotes
HATU Internal (HOAt)DIEA/NMMHighA highly effective and commonly used reagent for sterically hindered amino acids.[3][6]
PyAOP Internal (HOAt)DIEA/NMMVery HighEspecially effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[1][2][7]
PyBOP/HOAt HOAtDIEA/NMMHighA promising combination for challenging couplings.[1][2]
COMU Internal (Oxyma)DIEA/NMMHighA newer generation reagent with efficiency comparable to HATU, and considered safer.[8]
PyBrOP NoneDIEA/NMMHigh to Very HighA more reactive phosphonium salt, often used for particularly difficult couplings.[9][10]
HBTU/HCTU Internal (HOBt/6-Cl-HOBt)DIEA/NMMModerate to LowGenerally less effective for N-methylated residues due to lower activation power.[3]
DIC/HOBt HOBtNone/DIEALowNot recommended for sterically hindered N-methylated amino acids.

2. Optimization of Reaction Conditions:

  • Increase Reagent Equivalents: Use a higher excess of the this compound and the coupling reagent (e.g., 3-5 equivalents relative to the resin substitution).

  • Extend Coupling Time: Increase the reaction time significantly compared to standard couplings. For difficult couplings, this can range from 2 hours to overnight.

  • Double Coupling: As mentioned previously, performing the coupling step twice is a highly effective strategy.

  • Elevate Temperature: Gently increasing the reaction temperature to 30-50°C can improve the reaction rate. Microwave-assisted SPPS is also a powerful technique for driving difficult couplings to completion.[11]

  • Solvent Choice: Ensure the use of high-purity, anhydrous solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). In cases of on-resin aggregation, NMP is often a better solvent than DMF.

Experimental Protocols

Protocol 1: Coupling using HATU

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Perform Fmoc deprotection using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (4 equivalents) and HATU (3.9 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIEA) (8 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.[6]

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For coupling to another N-methyl residue, the time may need to be extended.

  • Monitoring and Washing:

    • Perform a bromophenol blue test to check for completion.[3][4]

    • If the test is positive (blue beads), perform a second coupling with fresh reagents for another 2-4 hours.

    • Once the coupling is complete (yellow beads), drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: Coupling using PyAOP

  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (3 equivalents) and PyAOP (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. PyAOP is noted to be particularly efficient for these types of couplings.[1][2][7]

  • Monitoring and Washing: Follow the same procedure as in Protocol 1.

Protocol 3: Bromophenol Blue Test

  • Reagent Preparation: Prepare a 0.05% (w/v) solution of bromophenol blue in DMF.[12]

  • Test Procedure:

    • Withdraw a small sample of resin beads (10-15 beads) from the reaction vessel after the coupling step.[4][13]

    • Wash the beads thoroughly with DMF to remove any residual reagents.[4][13]

    • Place the washed beads into a small glass test tube.

    • Add 1-2 drops of the bromophenol blue test solution.[4]

    • Observe the color of the beads immediately.[12]

  • Interpretation of Results:

    • Blue to Blue-Green: Incomplete coupling. A recoupling is necessary.[4][5]

    • Yellow-Green: Nearly complete coupling.

    • Yellow: Complete coupling.[4][5]

Visualizations

Troubleshooting_Workflow start Start: Low Coupling Efficiency of N-Cbz-N-Me-Ile check_reagent Is the coupling reagent HBTU or DIC/HOBt? start->check_reagent switch_reagent Switch to a more potent reagent: HATU, PyAOP, or COMU check_reagent->switch_reagent Yes monitor Monitor coupling with Bromophenol Blue Test check_reagent->monitor No switch_reagent->monitor incomplete Test Positive (Blue beads)? (Incomplete Coupling) monitor->incomplete double_couple Perform Double Coupling incomplete->double_couple Yes complete Test Negative (Yellow beads) (Complete Coupling) incomplete->complete No optimize Optimize Conditions: - Increase reagent excess - Extend reaction time - Increase temperature double_couple->optimize cap Consider capping unreacted amines double_couple->cap optimize->monitor proceed Proceed to next SPPS cycle complete->proceed

Caption: Troubleshooting workflow for low coupling efficiency.

HATU_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA N-Cbz-N-Me-Ile-COOH ActiveEster Highly Reactive OAt-Active Ester AA->ActiveEster HATU HATU HATU->ActiveEster Base DIEA Base->ActiveEster (pre-activation) NewPeptide Peptide-Resin-CO-N-Cbz-N-Me-Ile ActiveEster->NewPeptide Peptide Bond Formation PeptideResin Peptide-Resin-NH₂ PeptideResin->NewPeptide

References

Technical Support Center: Cbz-N-methyl-L-isoleucine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cbz-N-methyl-L-isoleucine in peptide synthesis. The information is designed to help you anticipate and resolve common side reactions and challenges associated with this sterically hindered N-methylated amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using Cbz-N-methyl-L-isoleucine in peptide synthesis?

The main challenges stem from two key structural features: the N-methyl group and the bulky sec-butyl side chain of isoleucine. These contribute to:

  • Steric Hindrance: The combination of the N-methyl group and the isoleucine side chain significantly obstructs the amino group, leading to slower and often incomplete coupling reactions. This can result in deletion sequences in the final peptide.

  • Epimerization/Racemization: The α-proton of the activated amino acid can be abstracted under basic conditions, leading to a loss of stereochemical integrity (epimerization). While N-methylation can sometimes reduce the risk of oxazolone formation (a primary pathway for racemization), direct enolization is still a concern, especially with prolonged activation times or strong bases.[1][2][3]

  • Aggregation: Peptides containing N-methylated residues can sometimes exhibit altered aggregation properties. While N-methylation can disrupt inter-chain hydrogen bonding that causes aggregation in some sequences, it can also lead to solubility issues in others.

Q2: I am observing a low coupling efficiency with Cbz-N-methyl-L-isoleucine. What are the likely causes and how can I improve it?

Low coupling efficiency is the most common issue. The primary cause is steric hindrance. To improve coupling yields, consider the following:

  • Choice of Coupling Reagent: Standard carbodiimide reagents like DCC or DIC may be insufficient. More potent uronium/aminium or phosphonium salt-based reagents are recommended. Reagents such as HATU, HCTU, PyAOP, or PyBOP are generally more effective for sterically hindered couplings.

  • Reaction Time and Temperature: Extended coupling times (e.g., 2-4 hours or even overnight) may be necessary. In some cases, a moderate increase in temperature (e.g., to 40-50°C) can improve efficiency, but this must be balanced against the increased risk of epimerization. Microwave-assisted synthesis can also be beneficial for driving difficult couplings to completion.[4]

  • Double Coupling: Performing the coupling step twice with a fresh portion of the activated amino acid and coupling reagents is a common and effective strategy.

  • Monitoring the Reaction: The standard ninhydrin test will not work for the secondary amine of a resin-bound N-methylated amino acid. Use the Bromophenol Blue test to monitor the disappearance of the free amine and confirm reaction completion.[5]

Q3: How can I detect and quantify epimerization of the N-methyl-L-isoleucine residue in my final peptide?

Detecting epimerization requires separating the desired diastereomer from the unwanted one (containing D-allo-isoleucine). A common method involves:

  • Total Hydrolysis: The purified peptide is completely hydrolyzed to its constituent amino acids using 6 M HCl.

  • Derivatization: The amino acid hydrolysate is reacted with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA).[5]

  • Chromatographic Analysis: The resulting diastereomeric derivatives are separated and quantified using reverse-phase HPLC (RP-HPLC). The identity of the peaks corresponding to the L- and D-allo forms must be confirmed by running standards.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: Incomplete Coupling Leading to Deletion Sequences
  • Symptom: Mass spectrometry of the crude peptide shows a significant peak corresponding to the desired peptide minus the N-methyl-isoleucine residue.

  • Troubleshooting Workflow:

G start Incomplete Coupling Detected reagent Using standard coupling reagent (e.g., DIC/HOBt)? start->reagent potent_reagent Switch to a more potent reagent (e.g., HATU, PyAOP) reagent->potent_reagent Yes double_couple Perform a double coupling reagent->double_couple No potent_reagent->double_couple time_temp Increase coupling time (e.g., 2-4h) or moderately increase temperature double_couple->time_temp monitor Monitor coupling with Bromophenol Blue test time_temp->monitor end Coupling Efficiency Improved monitor->end

Caption: Troubleshooting workflow for incomplete coupling.

Problem 2: Suspected Epimerization of the N-methyl-L-isoleucine Residue
  • Symptom: The purified peptide shows a difficult-to-separate shoulder peak or a broadened peak in RP-HPLC. Biological activity is lower than expected.

  • Troubleshooting Workflow:

G start Epimerization Suspected confirm Confirm and quantify via HPLC after hydrolysis and chiral derivatization start->confirm base Using a strong, sterically hindered base (e.g., DIPEA)? confirm->base weaker_base Switch to a weaker base (e.g., NMM or collidine) base->weaker_base Yes activation_time Minimize pre-activation time (< 5 minutes) base->activation_time No weaker_base->activation_time additive Ensure racemization suppressant (e.g., HOAt, Oxyma) is used activation_time->additive end Epimerization Minimized additive->end

Caption: Troubleshooting workflow for suspected epimerization.

Quantitative Data Summary

While specific data for Cbz-N-methyl-L-isoleucine is scarce in the literature, the following table summarizes the expected impact of different coupling conditions on epimerization for sterically hindered and N-methylated amino acids in general.

Coupling ReagentBaseAdditiveExpected Epimerization RiskCoupling Efficiency
DICDIPEAHOBtModerate to HighLow to Moderate
HBTU/HCTUDIPEA-ModerateModerate to High
HATU DIPEA/Collidine HOAt Low to Moderate High
PyAOP NMM -Low High
DICNMMOxymaPure Low Low to Moderate

Data is generalized from principles of peptide chemistry for sterically hindered and N-methylated amino acids.[1][5] Bolded entries represent recommended starting conditions.

Experimental Protocols

Protocol 1: Optimized Coupling of Cbz-N-methyl-L-isoleucine

Objective: To achieve high coupling efficiency while minimizing epimerization.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Cbz-N-methyl-L-isoleucine (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (8 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • In a separate vessel, dissolve Cbz-N-methyl-L-isoleucine and HATU in DMF.

  • Add the base (DIPEA or Collidine) to the amino acid/HATU solution.

  • Allow the mixture to pre-activate for no more than 2-5 minutes at room temperature.

  • Add the activated amino acid solution to the swollen peptide-resin.

  • Agitate the reaction mixture at room temperature for 2 hours.

  • Take a small sample of resin beads, wash thoroughly with DMF, and perform a Bromophenol Blue test to check for completion.

  • If the test is positive (indicating remaining free amine), filter the resin, wash with DMF, and repeat steps 5-7 (double coupling).

  • Once the coupling is complete (negative Bromophenol Blue test), filter and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next step.

Protocol 2: Analysis of Epimerization by Chiral HPLC

Objective: To quantify the D-allo-isoleucine content in a synthesized peptide.

Materials:

  • Purified peptide (approx. 1 mg)

  • 6 M HCl

  • 1 M NaHCO₃

  • Marfey's Reagent (L-FDAA), 1% w/v in acetone

  • Acetonitrile (ACN) and Water (H₂O) with 0.1% TFA (HPLC grade)

Procedure:

  • Hydrolysis: Place the peptide in a hydrolysis tube, add 1 mL of 6 M HCl, seal the tube under vacuum, and heat at 110°C for 24 hours. After cooling, evaporate the HCl to dryness.[5]

  • Derivatization:

    • Redissolve the dried hydrolysate in 50 µL of water.

    • Add 100 µL of the 1% L-FDAA solution in acetone.

    • Add 20 µL of 1 M NaHCO₃.

    • Incubate the mixture at 40°C for 1 hour.

    • Neutralize the reaction by adding 20 µL of 1 M HCl.

    • Evaporate the solvent to dryness and redissolve the residue in 500 µL of 50% ACN/H₂O for HPLC analysis.

  • HPLC Analysis:

    • Inject the derivatized sample onto a C18 RP-HPLC column.

    • Elute with a gradient of ACN in water (both containing 0.1% TFA) over 30-40 minutes.

    • Monitor the absorbance at 340 nm.

    • Identify the peaks corresponding to the L-FDAA derivatives of L-isoleucine and D-allo-isoleucine by comparing retention times with derivatized standards.

    • Calculate the percentage of epimerization based on the integrated peak areas.

Disclaimer: This guide provides general advice and protocols. Specific reaction conditions may need to be optimized for your particular peptide sequence and synthesis strategy.

References

Technical Support Center: Racemization of N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering racemization during the activation of N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine for peptide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is this compound particularly susceptible to racemization during activation?

A1: N-methylated amino acids like N-Cbz-N-methyl-L-isoleucine have a higher tendency for racemization due to a combination of electronic and steric factors. The N-methyl group's steric hindrance can slow the desired coupling reaction, prolonging the activated state.[1] This extended time under basic conditions increases the opportunity for racemization. While these molecules cannot form the typical oxazolone intermediates seen with non-methylated amino acids, they can racemize through alternative pathways, such as the formation of an unstable oxazolium-5-oxide intermediate.[1][2][3] The absence of a proton on the nitrogen atom also makes the α-proton more acidic and thus easier for a base to abstract.[2]

Q2: What is the primary mechanism of racemization for N-methylated amino acids?

A2: The principal pathway for racemization is not through the classic oxazolone (azlactone) intermediate due to the N-methylation. Instead, it is believed to proceed through the formation of an oxazolonium salt.[3] In the presence of a base, this intermediate can lose the α-proton to form a planar, achiral mesoionic oxazolium-5-oxide.[3] The subsequent nucleophilic attack by the amine can then occur from either face of this planar intermediate, resulting in a mixture of L- and D-isomers in the final peptide product.[1]

Q3: I am observing a high degree of racemization in my product. What are the most critical factors to check?

A3: Several factors significantly impact the extent of racemization. The most critical to investigate are:

  • Coupling Reagents and Additives: The choice of coupling reagent is paramount. Standard carbodiimides like DCC or DIC can lead to substantial racemization unless paired with an effective additive.[2]

  • Base Selection: The strength and steric hindrance of the base used are crucial. Strong, non-hindered bases can accelerate racemization.[4]

  • Reaction Temperature: Higher temperatures can increase the rate of both the coupling reaction and the undesired racemization.

  • Solvent Polarity: Polar solvents may promote racemization.[3]

Q4: Which coupling reagents and additives are recommended to minimize racemization?

A4: To suppress racemization, it is best to move away from simple carbodiimide reagents unless necessary.

  • Preferred Reagents: Uronium/aminium salts like HATU and HCTU, or phosphonium salts like PyAOP and PyBOP, are generally preferred for coupling N-methylated amino acids.[1][2][5] PyAOP is often noted as being particularly effective.[2][5]

  • Essential Additives: If using a carbodiimide (e.g., DIC), the addition of a racemization-suppressing additive is mandatory. 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are highly effective and considered superior to 1-hydroxybenzotriazole (HOBt).[1][2][4] The use of copper(II) chloride (CuCl₂) in conjunction with HOBt has also been reported to be effective.[2][6]

Q5: How does my choice of base affect the stereochemical purity of my product?

A5: The base plays a significant role. Stronger and less sterically hindered bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are more likely to cause racemization.[4] Weaker or more sterically hindered bases are recommended. N-methylmorpholine (NMM) and 2,4,6-collidine (TMP) have been shown to produce significantly less racemization.[4]

Q6: I can't change my coupling reagent easily. What other parameters can I optimize?

A6: If your primary reagents are fixed, you can still minimize racemization by:

  • Lowering the Temperature: Perform the coupling reaction at a lower temperature, for instance, at 0°C.[2]

  • Changing the Solvent: If possible, use a less polar solvent to reduce the rate of racemization.[2]

  • Minimizing Pre-activation Time: Do not allow the activated amino acid to stand for extended periods before adding the amine component. A pre-activation time of 2-5 minutes is often recommended.[1]

Q7: The standard ninhydrin test is not working to monitor my reaction. How can I check for completion?

A7: The ninhydrin test is ineffective for secondary amines like N-methylated amino acids. A reliable alternative is the bromophenol blue test , which can be used to monitor the presence of unreacted free amino groups on the solid support.[1][2] Blue beads indicate an incomplete reaction.

Data Presentation: Impact of Reagents on Racemization

The following table summarizes the relative effectiveness of common peptide synthesis reagents in suppressing racemization, particularly for challenging couplings like those involving N-methylated amino acids.

Reagent CategoryReagent NameTypical AdditiveRelative Racemization RiskNotes
Carbodiimides DIC, DCCNoneHighNot recommended without an additive.[2]
DIC, DCCHOBtModerateHOBt offers some suppression but is the least effective additive.[4][6]
DIC, DCCHOAt, OxymaPure Low Highly recommended additives for carbodiimide couplings. [1][2]
Uronium/Aminium HBTU, TBTUN/ALow-ModerateGenerally good, but can still cause racemization in difficult cases.[2]
HATU N/AVery Low Excellent choice for N-methylated amino acids. [1][2][7]
Phosphonium PyBOPN/ALow-ModerateEffective, but can be outperformed by PyAOP for N-methylated residues.[2]
PyAOP N/AVery Low Often considered one of the best reagents for suppressing racemization of N-methylated amino acids. [2][5]
Bases TEA, DIPEAN/AHighStronger, non-hindered bases increase racemization risk.[4]
NMM, Collidine N/ALow Weaker, more sterically hindered bases are preferred. [4]

Experimental Protocols

Protocol 1: Recommended Coupling Protocol to Minimize Racemization

This protocol is for a solid-phase synthesis scenario using a low-racemization reagent combination.

  • Resin Preparation: Swell the resin-bound amine in N,N-dimethylformamide (DMF) for 30 minutes. Drain the solvent.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (4 eq.) and HATU (3.95 eq.) in DMF.

  • Pre-activation: Add N-methylmorpholine (NMM) (8 eq.) to the activation mixture. Allow the solution to stand for 2-5 minutes at room temperature. Do not exceed 5 minutes to minimize potential side reactions.[1]

  • Coupling: Add the activated amino acid solution to the swelled resin. Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, the reaction can be performed at 0°C, though this may require a longer reaction time.

  • Monitoring: Remove a small sample of resin beads. Wash them thoroughly with DMF and perform a bromophenol blue test to check for reaction completion.[2]

  • Washing: Once the reaction is complete, drain the reaction mixture and wash the resin sequentially with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x).

Protocol 2: Quantification of Racemization using Chiral HPLC

This protocol outlines a general method to determine the ratio of L-D and L-L dipeptide products after a coupling reaction.

  • Sample Preparation:

    • Perform a coupling reaction between N-Cbz-N-methyl-L-isoleucine and a simple amino acid ester (e.g., H-Gly-OMe or H-Ala-OMe).

    • After the reaction, cleave a small amount of the resulting dipeptide from the solid support using an appropriate cleavage cocktail (e.g., 95% TFA).

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Dissolve the crude peptide in a suitable solvent (e.g., Acetonitrile/Water mixture).

  • HPLC Analysis:

    • System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

    • Column: A chiral stationary phase column capable of separating diastereomers (e.g., a chiral AGP, C18, or similar column).

    • Mobile Phase: A suitable isocratic or gradient system, typically involving acetonitrile and water with an additive like trifluoroacetic acid (TFA) or formic acid. The exact conditions must be optimized for the specific dipeptide.

    • Detection: Monitor the elution profile at an appropriate wavelength for the Cbz protecting group (e.g., 254 nm).

  • Data Interpretation:

    • The L-L (desired) and D-L (racemized) diastereomers should appear as two separate peaks in the chromatogram.[8]

    • Integrate the area of both peaks.

    • Calculate the percentage of racemization using the formula: % Racemization = [Area(D-L peak) / (Area(L-L peak) + Area(D-L peak))] * 100

Visualizations

Racemization_Factors cluster_factors Influencing Factors Activation Activation of N-Cbz-N-methyl-L-isoleucine Intermediate Reactive Intermediate (e.g., Oxazolonium Salt) Activation->Intermediate Racemization Racemization (Formation of D-Isomer) Intermediate->Racemization Fast (unfavorable conditions) Coupling Desired Coupling (L-Isomer Product) Intermediate->Coupling Fast (optimized conditions) CouplingReagent Coupling Reagent (e.g., HATU, DIC) CouplingReagent->Activation Base Base (e.g., NMM, DIPEA) Base->Activation Base->Intermediate promotes α-proton abstraction Additive Additive (e.g., HOAt, Oxyma) Additive->Activation Temperature Temperature Temperature->Intermediate affects rate Solvent Solvent Polarity Solvent->Intermediate affects stability

Caption: Factors influencing racemization during activation.

Racemization_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis cluster_result Result start 1. Coupling Reaction (N-Cbz-N-Me-L-Ile + Amine) cleavage 2. Cleavage from Resin start->cleavage prep 3. Sample Preparation (Precipitation & Dissolution) cleavage->prep hplc 4. Chiral HPLC Analysis prep->hplc integration 5. Peak Integration (L-L and D-L diastereomers) hplc->integration quant 6. Quantification of % Racemization integration->quant

Caption: Experimental workflow for assessing racemization.

References

Improving solubility of "N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine" for coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility and coupling efficiency of the sterically hindered amino acid, N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine (Cbz-N-Me-Ile-OH).

Frequently Asked Questions (FAQs)

Q1: Why is Cbz-N-Me-Ile-OH difficult to dissolve and couple in peptide synthesis?

A1: The primary challenges with Cbz-N-Me-Ile-OH stem from two main factors:

  • Steric Hindrance: The presence of a methyl group on the alpha-amino nitrogen, in addition to the bulky isobutyl side chain of isoleucine, creates significant steric hindrance. This bulkiness physically obstructs the approach of coupling reagents and the N-terminus of the peptide chain, slowing down the reaction rate.[1]

  • Reduced Nucleophilicity: The N-methyl group reduces the nucleophilicity of the secondary amine, making it a less effective reactant in the peptide bond formation.[2][3]

  • Potential for Aggregation: Like other hydrophobic amino acids, sequences containing Cbz-N-Me-Ile-OH can be prone to aggregation, further reducing the accessibility of the reactive sites.[4]

Q2: What are the most effective solvents for dissolving Cbz-N-Me-Ile-OH?

  • N,N-Dimethylformamide (DMF) [5][6]

  • N-Methyl-2-pyrrolidone (NMP) [4][6]

  • Dimethyl sulfoxide (DMSO) (often used as a co-solvent to enhance solubility)[4]

It is crucial to use anhydrous, high-purity solvents, as moisture can interfere with the coupling reaction.[5] Sonication can also aid in the dissolution of the material.[5]

Q3: Which coupling reagents are recommended for Cbz-N-Me-Ile-OH?

A3: Standard coupling reagents like DCC or EDC alone are often inefficient for coupling sterically hindered N-methylated amino acids.[1] More potent uronium or phosphonium salt-based reagents are highly recommended. These include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) [2][7]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) [3][7]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) [8]

  • PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) [9][10]

These reagents are known to facilitate faster reaction kinetics and can help to minimize side reactions like racemization when used under optimized conditions.[2][3]

Q4: How can I monitor the progress of a coupling reaction with Cbz-N-Me-Ile-OH?

A4: The standard Kaiser test (ninhydrin test) is not reliable for monitoring the coupling of N-methylated amino acids as it gives a false negative or very weak positive result with secondary amines. The bromophenol blue test is a recommended alternative for qualitative monitoring of the reaction progress on solid-phase.[11]

Solubility Troubleshooting

Due to the lack of specific quantitative solubility data, a systematic approach to determining the optimal solvent system is recommended.

Qualitative Solubility Assessment
SolventGeneral Solubility for N-Methylated Amino AcidsKey Considerations
N,N-Dimethylformamide (DMF) Generally GoodEnsure anhydrous conditions. Can be heated gently if necessary.
N-Methyl-2-pyrrolidone (NMP) Often better than DMF for hydrophobic sequencesCan be more effective at disrupting aggregation.
Dichloromethane (DCM) Variable, often lower than DMF/NMPMay be suitable for some coupling protocols, particularly with PyBrOP.
Dimethyl Sulfoxide (DMSO) Good, often used as a co-solventCan improve solubility of difficult sequences; use in small amounts with other solvents.
Experimental Protocol: Solubility Testing
  • Aliquot: Weigh a small, known amount of Cbz-N-Me-Ile-OH (e.g., 1-2 mg) into a small vial.

  • Solvent Addition: Add a measured volume of the desired solvent (e.g., 100 µL of DMF).

  • Observation: Vortex the vial for 1-2 minutes at room temperature. Observe if the solid dissolves completely.

  • Heating/Sonication: If not fully dissolved, gently warm the vial (e.g., to 40°C) or place it in an ultrasonic bath for 5-10 minutes.

  • Incremental Solvent Addition: If the solid remains undissolved, add the solvent in small, measured increments until complete dissolution is achieved.

  • Record: Note the final volume of solvent required to dissolve the known mass of the amino acid to estimate its solubility.

  • Co-solvents: If solubility is still poor, repeat the process using solvent mixtures (e.g., DMF with 5-10% DMSO).

Coupling Troubleshooting Guide

Logical Workflow for Troubleshooting Incomplete Coupling

G start Incomplete Coupling Detected (e.g., positive bromophenol blue test) double_coupling Perform a Double Coupling start->double_coupling increase_equivalents Increase Reagent Equivalents (Amino Acid & Coupling Reagent) double_coupling->increase_equivalents If still incomplete end Coupling Complete double_coupling->end If successful change_reagent Switch to a More Potent Coupling Reagent (e.g., PyBrOP) increase_equivalents->change_reagent If still incomplete increase_equivalents->end If successful increase_time_temp Increase Reaction Time and/or Temperature change_reagent->increase_time_temp If still incomplete change_reagent->end If successful change_solvent Change Solvent (e.g., DMF to NMP) increase_time_temp->change_solvent Consider for aggregation-prone sequences increase_time_temp->end If successful change_solvent->end If successful

Caption: Troubleshooting workflow for incomplete coupling of Cbz-N-Me-Ile-OH.

IssuePotential CauseRecommended Solution
Low Coupling Yield Poor Solubility Use NMP instead of DMF, or add a small amount of DMSO as a co-solvent. Sonication during dissolution may also help.[5]
Steric Hindrance Switch to a more potent coupling reagent such as HATU, PyBOP, or PyBrOP.[2][3][9] A double coupling (repeating the coupling step with fresh reagents) is often effective.[12]
Incomplete Activation Ensure anhydrous conditions and use high-purity reagents. Pre-activate the amino acid for a short period (1-5 minutes) before adding it to the resin.[7]
Racemization Over-activation of the Carboxylic Acid Keep pre-activation times to a minimum, especially when using HATU.[13]
Strong Base Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[1][3]
Inappropriate Coupling Reagent Use a coupling reagent known for low racemization, such as COMU or one in combination with an additive like HOAt or OxymaPure.[2][8]
Side Reactions Guanidinylation When using uronium/aminium reagents like HATU, avoid a large excess of the coupling reagent. Pre-activation of the amino acid before addition to the resin can minimize this side reaction where the coupling reagent caps the free N-terminus.[2][14]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling (Solid-Phase)

This protocol is a general guideline and may require optimization for specific peptide sequences.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Cbz-N-Me-Ile-OH (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (8 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF (for Fmoc deprotection if applicable)

  • Bromophenol blue solution for monitoring

Procedure:

  • Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes in a reaction vessel.

  • Deprotection (if applicable): If the resin-bound peptide has an N-terminal Fmoc group, treat with 20% piperidine in DMF twice (5 min and 15 min) to expose the free amine.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and then DMF (3x).

  • Amino Acid Activation: In a separate vial, dissolve Cbz-N-Me-Ile-OH and HATU in DMF or NMP. Add DIPEA or NMM and allow the mixture to pre-activate for 1-3 minutes at room temperature.[2]

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. For difficult couplings, the reaction time can be extended, or the temperature may be slightly increased (e.g., to 40°C).

  • Monitoring: After the desired reaction time, take a small sample of resin beads, wash them thoroughly with DMF and methanol, and perform a bromophenol blue test. A yellow color indicates a complete reaction, while blue or green suggests an incomplete coupling.

  • Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[2]

Protocol 2: PyBOP-Mediated Coupling (Solid-Phase)

Materials:

  • Same as Protocol 1, but substitute HATU with PyBOP (1.1 equivalents).

  • 1-Hydroxybenzotriazole (HOBt) solution (0.5 M in DMF, 1.1 equivalents) is recommended to suppress racemization.[5]

Procedure:

  • Follow steps 1-3 from the HATU protocol.

  • Coupling Solution Preparation: In a separate vial, dissolve Cbz-N-Me-Ile-OH in DMF. Add the PyBOP solution and the HOBt solution.

  • Base Addition: Add DIPEA (2.2 equivalents) to the amino acid/PyBOP/HOBt mixture.

  • Coupling: Add the coupling mixture to the resin.

  • Reaction: Agitate the reaction vessel at room temperature for 30-60 minutes, or until a bromophenol blue test is negative (yellow).

  • Follow step 8 from the HATU protocol for washing.

Protocol 3: COMU-Mediated Coupling (Solid-Phase)

Materials:

  • Same as Protocol 1, but substitute HATU with COMU (3 equivalents).

Procedure:

  • Follow steps 1-3 from the HATU protocol.

  • Amino Acid Activation: In a separate vial, dissolve Cbz-N-Me-Ile-OH and COMU in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[15]

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction vessel at room temperature for 30-60 minutes. For highly hindered couplings, a double coupling may be necessary.[15]

  • Follow steps 7 and 8 from the HATU protocol for monitoring and washing.

Visualizations

G cluster_0 Pre-Coupling cluster_1 Coupling cluster_2 Post-Coupling Resin_Swell Resin Swelling Deprotection N-terminal Deprotection (e.g., Piperidine for Fmoc) Resin_Swell->Deprotection Wash_1 Wash (DMF, DCM) Deprotection->Wash_1 Activation Activation of Cbz-N-Me-Ile-OH (Coupling Reagent + Base) Wash_1->Activation Coupling_Step Addition to Resin Activation->Coupling_Step Reaction Agitation (2-4h) Coupling_Step->Reaction Monitoring Monitoring (Bromophenol Blue Test) Reaction->Monitoring Wash_2 Final Wash (DMF, DCM) Monitoring->Wash_2 Next_Cycle Proceed to Next Cycle Wash_2->Next_Cycle

Caption: General workflow for solid-phase coupling of Cbz-N-Me-Ile-OH.

References

Technical Support Center: Troubleshooting Incomplete Cbz Deprotection of N-methyl-isoleucine Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cleavage of the carboxybenzyl (Cbz or Z) protecting group from N-methyl-isoleucine residues. Due to the steric hindrance presented by the N-methyl group and the bulky isobutyl side chain, incomplete deprotection is a common issue. This resource provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to address these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the Cbz deprotection of N-methyl-isoleucine often incomplete?

The primary reason for incomplete Cbz deprotection of N-methyl-isoleucine is the significant steric hindrance around the carbamate linkage. The combination of the N-methyl group and the adjacent bulky isobutyl side chain of isoleucine sterically shields the Cbz group, making it less accessible to the catalyst surface in hydrogenation or to chemical reagents in other cleavage methods. This steric hindrance slows down the reaction rate and can lead to incomplete conversion.

Q2: What are the most common methods for Cbz deprotection, and which are suitable for sterically hindered substrates like N-methyl-isoleucine?

The most common methods for Cbz deprotection are catalytic hydrogenation, acid-catalyzed cleavage, and nucleophilic cleavage. For sterically hindered substrates, standard catalytic hydrogenation may be inefficient. Alternative methods such as transfer hydrogenation, stronger acidic conditions (e.g., HBr in acetic acid), or specialized reagents like Aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) and nucleophilic reagents like 2-mercaptoethanol are often more effective.[1][2][3]

Q3: Can I monitor the progress of the deprotection reaction?

Yes, monitoring the reaction progress is crucial. Thin-layer chromatography (TLC) is a common and effective method. A successful reaction will show the disappearance of the starting material (N-Cbz-N-methyl-isoleucine derivative) and the appearance of the product (N-methyl-isoleucine derivative). High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative monitoring.

Q4: Are there any common side reactions to be aware of during Cbz deprotection?

During catalytic hydrogenation, over-reduction of other functional groups in the molecule can occur. Incomplete hydrogenation can sometimes lead to the formation of N-benzyl byproducts. Acid-catalyzed cleavage can lead to side reactions if other acid-sensitive functional groups are present.

Troubleshooting Guide

This section addresses specific issues you might encounter during the Cbz deprotection of N-methyl-isoleucine.

Issue 1: Incomplete reaction with standard catalytic hydrogenation (H₂/Pd-C).

Possible Causes:

  • Steric Hindrance: The primary culprit, as detailed above.

  • Catalyst Inactivation (Poisoning): Traces of sulfur-containing compounds or other impurities can poison the palladium catalyst.

  • Poor Catalyst Quality: The activity of the Pd/C catalyst can vary between batches and degrade over time.

  • Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for this sterically hindered substrate.

  • Inadequate Mixing: Poor agitation can limit the substrate's access to the catalyst surface.

Solutions:

  • Increase Catalyst Loading: Use a higher weight percentage of Pd/C (e.g., 10-20 mol%).

  • Use a More Active Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more effective for sterically hindered substrates.

  • Increase Hydrogen Pressure: Utilize a Parr hydrogenator or a similar apparatus to increase the hydrogen pressure (e.g., to 50-100 psi).

  • Elevate the Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can help overcome the activation energy barrier.

  • Ensure Vigorous Stirring: Use a high-quality stir plate and appropriate stir bar to ensure the catalyst is well suspended.

  • Switch to Transfer Hydrogenation: This method avoids the use of hydrogen gas and can be more efficient for some substrates. Common hydrogen donors include ammonium formate and 1,4-cyclohexadiene.

Issue 2: Low yields or incomplete reaction with alternative deprotection methods.

Possible Causes & Solutions:

  • Acidic Cleavage (e.g., HBr/AcOH):

    • Insufficient Acid Strength or Concentration: Increase the concentration of HBr or the reaction time.

    • Degradation of Sensitive Functional Groups: If your molecule has other acid-labile groups, this method may not be suitable. Consider a milder Lewis acid approach.

  • Lewis Acid Cleavage (e.g., AlCl₃/HFIP):

    • Inadequate Stoichiometry: Ensure at least 3 equivalents of AlCl₃ are used.[4]

    • Moisture Contamination: The reaction should be carried out under anhydrous conditions as AlCl₃ is water-sensitive.

  • Nucleophilic Cleavage (e.g., 2-Mercaptoethanol):

    • Suboptimal Temperature: This reaction often requires elevated temperatures (e.g., 75 °C) to proceed at a reasonable rate.[3]

    • Base Incompatibility: Ensure the chosen base (e.g., potassium phosphate) is compatible with your substrate.

Quantitative Data Summary

The following table summarizes typical conditions and reported yield ranges for different Cbz deprotection methods on sterically hindered or N-methylated amino acids. Note that optimal conditions and yields will be substrate-dependent.

Deprotection MethodReagents & ConditionsTypical Yield RangeNotes
Catalytic Hydrogenation 10% Pd/C, H₂ (3 atm), Ethanol, 25 °CModerate to HighYields can be low for highly hindered substrates.
Transfer Hydrogenation Pd/C, Ammonium Formate, RefluxHighGenerally faster and often more efficient than standard hydrogenation for difficult substrates.
Acidic Cleavage 33% HBr in Acetic Acid, RTHighCan be harsh and may not be suitable for molecules with acid-sensitive groups.
Lewis Acid Cleavage AlCl₃ (3 equiv), HFIP, RT, 2-16 hHighGood functional group tolerance and avoids harsh acids or hydrogenation.[4]
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄, DMAc, 75 °CHighExcellent for substrates sensitive to hydrogenation or acidic conditions.[3]

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation
  • Preparation: In a round-bottom flask, dissolve the N-Cbz-N-methyl-isoleucine derivative (1.0 eq) in a suitable solvent like methanol or ethanol.

  • Catalyst and Hydrogen Donor: Add 10% Palladium on Carbon (10-20 mol%) to the solution. Then, add ammonium formate (3-5 eq) as the hydrogen donor.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst.

  • Isolation: Wash the Celite pad with the solvent and combine the filtrates. Remove the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.

Protocol 2: Deprotection with AlCl₃/HFIP
  • Preparation: Dissolve the N-Cbz-N-methyl-isoleucine derivative (1 eq) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[4]

  • Reagent Addition: Add Aluminum chloride (AlCl₃, 3 eq) portion-wise to the solution at room temperature.[4]

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC.[4]

  • Work-up: Dilute the reaction mixture with dichloromethane (DCM) and quench with an aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Nucleophilic Cleavage with 2-Mercaptoethanol
  • Preparation: In a reaction vessel, suspend the N-Cbz-N-methyl-isoleucine derivative (1 eq) and potassium phosphate (4 eq) in N,N-dimethylacetamide (DMAc).[3]

  • Reagent Addition: Add 2-mercaptoethanol (2 eq) to the suspension.[3]

  • Reaction: Heat the mixture to 75 °C and stir for 12-24 hours, monitoring by TLC.[3]

  • Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous phase with an organic solvent like ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Cbz Deprotection Pathway by Catalytic Hydrogenation

Cbz_Deprotection_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Cbz-N-Me-Ile N-Cbz-N-methyl-isoleucine PdC Pd/C Cbz-N-Me-Ile->PdC Adsorption H2 H₂ (Hydrogen Gas) H2->PdC Adsorption N-Me-Ile N-methyl-isoleucine PdC->N-Me-Ile Hydrogenolysis Toluene Toluene PdC->Toluene CO2 CO₂ PdC->CO2 Experimental_Workflow A Dissolve Cbz-N-Me-Ile in Methanol B Add Pd/C Catalyst (10-20 mol%) A->B C Add Ammonium Formate (3-5 eq) B->C D Reflux and Monitor by TLC C->D E Cool to Room Temperature D->E F Filter through Celite E->F G Wash Celite with Methanol F->G H Combine Filtrates G->H I Evaporate Solvent H->I J Purify Crude Product I->J Troubleshooting_Logic Start Incomplete Cbz Deprotection of N-methyl-isoleucine Method Which deprotection method was used? Start->Method Hydrogenation Catalytic Hydrogenation Method->Hydrogenation Hydrogenation Acid Acidic/Lewis Acid Cleavage Method->Acid Acidic Nucleophilic Nucleophilic Cleavage Method->Nucleophilic Nucleophilic Check_Catalyst Check Catalyst Activity & Loading. Increase H₂ Pressure/Temperature. Ensure Vigorous Stirring. Hydrogenation->Check_Catalyst Check_Acid Increase Acid Concentration/Time. Ensure Anhydrous Conditions (Lewis Acid). Acid->Check_Acid Check_Nucleophile Increase Temperature/Time. Verify Base Compatibility. Nucleophilic->Check_Nucleophile Alternative Consider Alternative Method Check_Catalyst->Alternative Check_Acid->Alternative Check_Nucleophile->Alternative

References

Technical Support Center: Optimization of Coupling Reagents for Z-N-Me-L-Ile-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of coupling reagents for Z-N-Me-L-Ile-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis of peptides containing N-methylated amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling Z-N-Me-L-Ile-OH?

The main challenges stem from the steric hindrance caused by the N-methyl group and the bulky isoleucine side chain.[1][2][3] This steric bulk significantly reduces the nucleophilicity of the N-terminal amine, leading to slower reaction kinetics and incomplete coupling reactions.[1][2][3] Consequently, this can result in low yields, deletion sequences, and difficulties in purification.[1] Furthermore, forcing the reaction with harsher conditions can increase the risk of racemization.[3][4]

Q2: Why is the standard ninhydrin (Kaiser) test not suitable for monitoring the coupling of Z-N-Me-L-Ile-OH?

The ninhydrin test is used to detect primary amines. Since the N-terminus of Z-N-Me-L-Ile-OH is a secondary amine (due to N-methylation), the ninhydrin test will give a false negative result (no color change) even if the coupling is incomplete.[3][5]

Q3: What monitoring tests are recommended for N-methylated amino acid couplings?

The Bromophenol Blue test is a reliable alternative for monitoring the coupling of secondary amines.[4][5][6] A color change from blue/green to yellow indicates a complete coupling reaction.[5][6] The Chloranil test is another sensitive option for detecting secondary amines.[6] For definitive confirmation, especially in difficult couplings, a test cleavage of a small amount of resin followed by mass spectrometry analysis is recommended.[6]

Q4: How does the choice of base affect the coupling reaction?

The choice of base is critical, particularly for minimizing racemization. Strong, non-hindered bases like diisopropylethylamine (DIPEA) and triethylamine (TEA) can increase the risk of epimerization.[4] It is recommended to use weaker, sterically hindered bases such as N-methylmorpholine (NMM) or sym-collidine.[2][4]

Troubleshooting Guide

Issue 1: Low Coupling Yield / Incomplete Reaction

  • Symptom: Bromophenol Blue test remains blue or green, indicating the presence of unreacted N-methyl amine.

  • Troubleshooting Workflow:

G start Incomplete Coupling Detected (Bromophenol Blue Test Positive) double_couple Perform a Double or Triple Coupling start->double_couple Immediate Action increase_time_temp Increase Coupling Time or Temperature (Balance with Racemization Risk) double_couple->increase_time_temp If still incomplete end Coupling Complete double_couple->end Problem Resolved change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, PyAOP, COMU) increase_time_temp->change_reagent If yield remains low increase_time_temp->end Problem Resolved check_reagent_quality Verify Quality and Freshness of Reagents change_reagent->check_reagent_quality If issues persist change_reagent->end Problem Resolved check_reagent_quality->end Problem Resolved

Caption: Troubleshooting workflow for incomplete coupling of Z-N-Me-L-Ile-OH.

  • Detailed Steps:

    • Double/Triple Coupling: The most immediate step is to perform a second or even a third coupling with fresh reagents.[4][7]

    • Optimize Reaction Conditions: Extend the coupling time (e.g., 2-24 hours) or cautiously increase the temperature.[2][7] Be aware that elevated temperatures can increase the risk of racemization.[2][4]

    • Change Coupling Reagent: If standard reagents like HBTU or HCTU are being used, switch to a more potent phosphonium-based (e.g., PyAOP, PyBOP) or uronium/aminium-based (e.g., HATU, COMU) reagent, which are more effective for sterically hindered couplings.[2][3][4][5][7][8]

    • Solvent Considerations: In cases of peptide aggregation, which can hinder coupling, consider switching the solvent from DMF to NMP or a mixture of DMF/DCM.[2]

Issue 2: High Levels of Racemization

  • Symptom: Analysis of the final peptide (e.g., by chiral HPLC) shows a significant amount of the D-diastereomer.

  • Troubleshooting Workflow:

G start High Racemization Detected check_base Assess Base: Replace DIPEA/TEA with NMM or sym-collidine start->check_base check_reagent_additive Evaluate Coupling Reagent & Additive: Use HOAt or OxymaPure with Carbodiimides Switch to Phosphonium/Uronium Reagents check_base->check_reagent_additive If racemization persists end Racemization Minimized check_base->end Problem Resolved minimize_preactivation Minimize Pre-activation Time check_reagent_additive->minimize_preactivation If racemization persists check_reagent_additive->end Problem Resolved minimize_preactivation->end Problem Resolved

Caption: Logical workflow for troubleshooting high racemization levels.

  • Detailed Steps:

    • Assess Base: Replace strong, non-hindered bases like DIPEA and TEA with weaker, sterically hindered alternatives like N-methylmorpholine (NMM) or sym-collidine.[2][4]

    • Evaluate Coupling Reagent and Additive:

      • If using a carbodiimide reagent (e.g., DIC), the addition of a racemization suppressant is crucial. HOAt and OxymaPure are more effective than HOBt.[2][4]

      • Switch to phosphonium-based reagents like PyAOP or uronium/aminium reagents like HATU, which are generally associated with lower levels of racemization.[2][4]

    • Minimize Pre-activation Time: Reduce the time the activated amino acid is in solution before it is added to the resin to minimize the opportunity for oxazolone formation, a key pathway for racemization.[4]

Data Presentation: Comparison of Coupling Reagents

The selection of the optimal coupling reagent is critical for the successful incorporation of Z-N-Me-L-Ile-OH. The following tables summarize the performance of commonly used reagents for sterically hindered N-methylated amino acids.

Table 1: Uronium/Aminium Salt-Based Reagents

Coupling ReagentReagent TypeRelative EfficiencyDegree of RacemizationKey Advantages & Considerations
HATU Uronium/AminiumVery HighLowOften the reagent of choice for difficult couplings; fast reaction rates.[4][5][7][9] Can cause guanidinylation of the N-terminus if used in excess.[9]
HCTU Uronium/AminiumHighLow to MediumA cost-effective alternative to HATU with comparable efficiency in many cases.[7] Less effective than HATU for highly hindered couplings.[5][9]
COMU Uronium/AminiumVery HighLowHigh efficiency, excellent solubility, and safer handling (non-explosive byproducts).[3][8][10]

Table 2: Phosphonium Salt-Based Reagents

Coupling ReagentReagent TypeRelative EfficiencyDegree of RacemizationKey Advantages & Considerations
PyAOP PhosphoniumVery HighLowParticularly effective for coupling N-methylated amino acids, including N-methyl to N-methyl linkages.[4][7][8][10]
PyBOP PhosphoniumHighLowEffective, but can be less efficient than PyAOP for N-methylated residues.[7][8] Byproducts are generally not problematic.[9]
PyBroP PhosphoniumVery HighLowA more reactive phosphonium salt, useful for very difficult couplings where other reagents may fail.[3][5][8]

Table 3: Carbodiimide-Based Reagents

Coupling ReagentReagent TypeRelative EfficiencyDegree of RacemizationKey Advantages & Considerations
DIC/HOAt CarbodiimideMediumLow (with additive)HOAt is a superior additive to HOBt for suppressing racemization.[2][4]
DIC/OxymaPure CarbodiimideMediumLow (with additive)OxymaPure is a highly effective and safe alternative to HOBt/HOAt.[4]
DIC/HOBt CarbodiimideMediumModerateA classic combination, but generally less effective for severely hindered couplings and more prone to racemization than when used with HOAt or OxymaPure.[4][7][10]

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Coupling of Z-N-Me-L-Ile-OH using HATU

This protocol describes a general method for coupling Z-N-Me-L-Ile-OH onto a resin-bound peptide with a free N-terminal amine.

G cluster_prep Preparation cluster_coupling Coupling Reaction cluster_monitoring Monitoring & Completion resin_prep 1. Resin Swelling & Fmoc Deprotection activation 2. Pre-activation of Z-N-Me-L-Ile-OH (Amino Acid, HATU, Base in DMF) resin_prep->activation coupling 3. Add Activated Mixture to Resin React for 2-4 hours activation->coupling washing 4. Wash Resin with DMF coupling->washing monitoring 5. Monitor with Bromophenol Blue Test washing->monitoring recouple 6a. Re-couple if Necessary monitoring->recouple Test Positive (Blue) continue_synthesis 6b. Proceed to Next Step monitoring->continue_synthesis Test Negative (Yellow) recouple->activation Repeat Steps 2-5

Caption: Experimental workflow for HATU-mediated coupling of Z-N-Me-L-Ile-OH.

  • Materials:

    • Resin with free N-terminal amine

    • Z-N-Me-L-Ile-OH (4 equivalents based on resin substitution)

    • HATU (3.95 equivalents)

    • N-methylmorpholine (NMM) or sym-collidine (8 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Bromophenol Blue test solution

  • Procedure:

    • Resin Preparation: Swell the resin in DMF. Perform standard Fmoc deprotection if necessary to expose the N-terminal amine, followed by thorough washing with DMF.

    • Amino Acid Activation: In a separate vessel, dissolve Z-N-Me-L-Ile-OH and HATU in DMF. Add the base (NMM or sym-collidine) and allow the mixture to pre-activate for 1-2 minutes.

    • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for at least 2 hours. For difficult couplings, the reaction time can be extended.

    • Washing: After the coupling time, drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

    • Monitoring: Take a small sample of resin beads, wash with methanol, and perform the Bromophenol Blue test. A yellow color indicates completion. If the beads remain blue or green, the coupling is incomplete.

    • Re-coupling (if necessary): If the monitoring test is positive, repeat steps 2-5 with a fresh solution of activated amino acid.

    • Continuation: Once the coupling is complete, proceed with the next step in the synthesis (e.g., Fmoc deprotection of the newly added residue).

References

Troubleshooting aggregation of peptides with N-methyl-isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals working with peptides containing N-methyl-isoleucine.

Frequently Asked Questions (FAQs)

Q1: What is N-methylation and how does it affect peptide properties?

N-methylation is a chemical modification where a methyl group is added to the amide nitrogen of a peptide's backbone.[1][2] This modification is a powerful strategy to enhance the drug-like properties of peptides.[1] Key benefits include improved metabolic stability by protecting peptide bonds from enzymatic degradation and enhanced membrane permeability due to a reduction in the peptide's hydrogen-bonding capacity.[1][2][3][4] N-methylation can also be used to modulate receptor binding affinity and selectivity.[1][4] The introduction of a methyl group adds steric bulk that restricts the conformational freedom of the peptide backbone, which can stabilize specific secondary structures.[2][3]

N_methylation N-Methylation Properties Peptide Properties N_methylation->Properties Stability Increased Metabolic Stability Properties->Stability Permeability Enhanced Membrane Permeability Properties->Permeability Conformation Restricted Backbone Conformation Properties->Conformation Aggregation Altered Aggregation Propensity Properties->Aggregation

Fig. 1: Impact of N-methylation on peptide properties.

Q2: How does N-methylation of isoleucine affect peptide aggregation and solubility?

The impact of N-methylation, including on isoleucine, on solubility and aggregation is complex and often sequence-dependent.[1] By replacing a hydrogen bond donor (the backbone N-H) with a methyl group, N-methylation disrupts the intermolecular hydrogen bonding that can lead to the formation of β-sheet structures, a common precursor to aggregation.[1] This can inhibit aggregation and, in some cases, increase water solubility.[1]

However, N-methylation also increases the lipophilicity (hydrophobicity) of the peptide.[1] This increased hydrophobicity can sometimes lead to decreased aqueous solubility and promote aggregation through hydrophobic interactions, especially in peptides with a high content of hydrophobic residues like isoleucine.[1][5] Therefore, the decision to use N-methylation requires balancing the potential gains in stability and permeability against a potential loss in solubility.[1][2]

Q3: What are the primary causes of aggregation in N-methylated peptides?

Aggregation in N-methylated peptides is driven by the peptide's tendency to self-associate. The primary causes include:

  • Hydrophobic Interactions: Despite the disruption of hydrogen bonds, the increased lipophilicity from methyl groups can drive aggregation, particularly for sequences rich in hydrophobic residues.[1][6]

  • β-Sheet Formation: While N-methylation can disrupt β-sheet formation, it doesn't always eliminate it.[1] Peptides can still adopt conformations that favor the formation of intermolecular β-sheets, leading to aggregation.[1]

  • Environmental Factors: External conditions such as pH, temperature, peptide concentration, and agitation can promote peptide aggregation by destabilizing the native state or encouraging peptide-peptide interactions.[7][8]

Q4: At what stage of the workflow is aggregation most likely to occur?

Aggregation can be a challenge at multiple stages of working with N-methylated peptides:[1]

  • Solid-Phase Peptide Synthesis (SPPS): Hydrophobic sequences containing N-methylated residues can aggregate on the solid support, blocking reactive sites and leading to failed or incomplete coupling and deprotection steps.[1][9] This results in deletion sequences and low crude purity.[1]

  • Purification: During HPLC purification, high peptide concentrations in the eluting bands can trigger aggregation, causing the peptide to precipitate on the column or during fraction collection.[1]

  • Handling and Storage: Incorrect solvent choice, pH, or repeated freeze-thaw cycles can lead to aggregation.[1] This is often observed as cloudiness or precipitation in the solution.[1]

Troubleshooting Guides

Problem: My N-methylated peptide will not dissolve.

Q: What is the first step to systematically troubleshoot the solubility of a new peptide?

The first step is to assess the peptide's overall charge based on its amino acid sequence to predict its solubility characteristics.[1] Then, a systematic solubility test should be performed, starting with the most common and assay-compatible solvents.[1] It is crucial to test solubility on a small aliquot of the peptide before attempting to dissolve the entire batch.[1][10]

Start Start: Lyophilized Peptide Assess Assess Sequence: - Hydrophobicity - Net Charge at pH 7 Start->Assess Test_H2O Test Solubility in Sterile Water or Buffer (e.g., PBS pH 7.4) Assess->Test_H2O Soluble Peptide Dissolved Test_H2O->Soluble Yes Insoluble Peptide Insoluble Test_H2O->Insoluble No Acidic_Basic Is peptide acidic or basic? Insoluble->Acidic_Basic Use_Base Use Dilute Basic Buffer (e.g., 0.1% NH4OH), then dilute with water Acidic_Basic->Use_Base Acidic Use_Acid Use Dilute Acidic Buffer (e.g., 10% Acetic Acid), then dilute with water Acidic_Basic->Use_Acid Basic Hydrophobic Is peptide highly hydrophobic? Acidic_Basic->Hydrophobic Neutral/ Hydrophobic Use_Base->Soluble Use_Acid->Soluble Use_Organic Use Organic Solvent (DMSO, DMF) to dissolve, then slowly dilute with aqueous buffer Hydrophobic->Use_Organic Yes Sonication Try Gentle Sonication or Warming (<40°C) Hydrophobic->Sonication No / Still issues Use_Organic->Soluble Sonication->Soluble

Fig. 2: Troubleshooting workflow for peptide solubility.
Problem: My peptide solution becomes cloudy or precipitates over time.

Q: My peptide dissolved initially but is now crashing out of solution. Why is this happening?

This indicates that your peptide is kinetically soluble but thermodynamically unstable in the chosen buffer.[1] Aggregation is often a time- and concentration-dependent process.[1] While the peptide may dissolve initially, over time, molecules can self-assemble into larger, insoluble aggregates.[1] This process can be accelerated by factors like suboptimal pH, high concentration, temperature instability, or the presence of seeding nuclei (tiny, pre-existing aggregates).[1]

Q: How can I maintain the stability of my dissolved N-methylated peptide solution?

Several strategies can be employed to prevent dissolved peptides from aggregating:

  • Optimize pH: Ensure the solution pH is at least 1-2 units away from the peptide's isoelectric point (pI) to maximize net charge and electrostatic repulsion.[1]

  • Work at Lower Concentrations: If possible, work with more dilute peptide solutions.

  • Add Solubilizing Excipients: The inclusion of additives can help maintain solubility.[1]

  • Control Temperature: Store the solution at the recommended temperature and avoid repeated freeze-thaw cycles, which are a major cause of aggregation.[1]

  • Filtration: Use a 0.22 µm filter to remove any pre-existing nuclei that could seed further aggregation.

Table 1: Common Additives to Improve Peptide Solubility and Reduce Aggregation

Additive Class Examples Typical Concentration Mechanism of Action & Notes
Amino Acids Arginine, Glycine 50-250 mM Reduces non-specific intermolecular interactions and can suppress aggregation.[1]
Organic Solvents Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) <10% (v/v) Disrupts hydrophobic interactions. Note: DMSO is not suitable for peptides with Cys, Met, or Trp residues.[1][10]
Detergents Tween 20, Triton X-100 0.01-0.1% (v/v) Low concentrations can prevent hydrophobic aggregation by forming micelles around hydrophobic regions.[1]
Chaotropic Agents Guanidine-HCl, Urea 1-6 M Disrupts the hydrogen-bonding network of water, which can help solubilize hydrophobic peptides. Often used as a last resort as they are denaturing.[1]

| Sugars/Polyols | Sucrose, Glycerol | 5-50% (v/v) | Stabilize the native conformation of the peptide and increase solvent viscosity.[1] |

Problem: I'm seeing poor yield during solid-phase peptide synthesis (SPPS).

Q: Why is the solid-phase synthesis of N-methylated peptides so difficult?

The synthesis of N-methylated peptides is challenging due to two main factors:

  • Steric Hindrance: The N-methyl group on the terminal amino acid of the growing peptide chain is sterically bulky.[1][2] This makes the subsequent coupling of the next amino acid inefficient, requiring stronger coupling reagents and longer reaction times.[1][2] Coupling an N-methylated amino acid to another N-methylated amino acid is especially difficult.[1]

  • On-Resin Aggregation: Hydrophobic sequences containing N-methylated residues can aggregate on the solid support.[1][9] This aggregation can physically block reactive sites, leading to failed or incomplete coupling and deprotection steps, which results in deletion sequences and low crude purity.[1][9]

Start Start: Poor SPPS Yield Check_Aggregation Is on-resin aggregation suspected? Start->Check_Aggregation Change_Solvent Change Solvent: NMP or add DMSO Check_Aggregation->Change_Solvent Yes Elevate_Temp Elevate Temperature during coupling Change_Solvent->Elevate_Temp Chaotropic_Salts Add Chaotropic Salts (e.g., LiCl) Elevate_Temp->Chaotropic_Salts Special_Resins Use Specialized Resins (low-sub, PEG-based) Chaotropic_Salts->Special_Resins Backbone_Protection Incorporate Backbone Protection (Hmb, Dmb) Special_Resins->Backbone_Protection Microwave Use Microwave-Assisted Synthesis Backbone_Protection->Microwave Success Improved Yield Microwave->Success

Fig. 3: Decision workflow for mitigating on-resin aggregation.

Q: What strategies can I use to overcome aggregation during solid-phase peptide synthesis (SPPS)?

Several strategies can be employed to disrupt on-resin aggregation and improve synthesis efficiency.

Table 2: Strategies to Mitigate On-Resin Aggregation During SPPS

Strategy Description
Change Solvent Switch from standard DMF to N-methylpyrrolidone (NMP) or add DMSO (up to 25%) to improve solvation of the peptide chain.[1][9]
Elevated Temperature Performing coupling reactions at a higher temperature can help disrupt secondary structures and increase reaction kinetics.[1][9]
Chaotropic Salts Adding chaotropic salts like LiCl or KSCN to the solvent can disrupt hydrogen bonding that causes aggregation.[1][9]
Specialized Resins Using a low-substitution resin or a PEG-based resin (e.g., NovaSyn® TG) can improve solvation and reduce steric hindrance between peptide chains.[1][9]
Backbone Protection Incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or using pseudoproline dipeptides can effectively disrupt the formation of secondary structures.[1][9][11]

| Microwave Assistance | Microwave-assisted synthesis can significantly enhance coupling efficiency, especially for sterically hindered couplings involving N-methylated residues.[1][9] |

Experimental Protocols

Protocol 1: Systematic Solubility Test

Objective: To determine an appropriate solvent for a lyophilized peptide.

Materials:

  • Lyophilized peptide

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes

  • Solvents: Sterile deionized water, PBS (pH 7.4), 10% Acetic Acid, 0.1% Ammonium Hydroxide, DMSO, DMF.

Procedure:

  • Aliquot a small, accurately weighed amount of the lyophilized peptide (e.g., 1 mg) into several microcentrifuge tubes.

  • Step A (Aqueous Buffer): To the first tube, add the calculated volume of sterile water or PBS (pH 7.4) to reach a target concentration (e.g., 1 mg/mL). Vortex for 1-2 minutes.

  • Observation: Visually inspect the solution. If it is clear, the peptide is soluble. If it is cloudy or contains visible particles, proceed to the next step.

  • Step B (Acidic/Basic Buffer): Based on the peptide sequence (net positive or negative charge), proceed with an appropriate buffer.

    • For basic peptides (net positive charge), add 10% acetic acid dropwise to a new tube of peptide until dissolved, then dilute with water to the desired concentration.

    • For acidic peptides (net negative charge), add 0.1% ammonium hydroxide to a new tube of peptide until dissolved, then dilute with water.

  • Step C (Organic Solvents): If the peptide is very hydrophobic and remains insoluble, use a new aliquot. Add a minimal volume of DMSO or DMF (e.g., 50 µL) and vortex until the peptide is fully dissolved.

  • Slowly add the aqueous buffer (e.g., PBS) dropwise to the organic solvent mixture while vortexing to reach the final desired concentration. Be cautious, as the peptide may precipitate if the aqueous buffer is added too quickly.

  • Final Clarification: Once the peptide appears dissolved, centrifuge the solution at high speed (>10,000 x g) for 5 minutes to pellet any undissolved micro-aggregates.[1] The clear supernatant contains the solubilized peptide.

Protocol 2: HATU-Mediated Coupling to an N-Methyl Amino Acid

Objective: To efficiently couple an Fmoc-amino acid onto a resin-bound peptide with an N-methylated N-terminus.

Materials:

  • Peptide-resin with a free N-methyl-isoleucine N-terminus

  • Fmoc-protected amino acid (4 eq.)

  • HATU (3.9 eq.)

  • DIEA (8 eq.)

  • DMF

  • Reaction vessel

Procedure:

  • Swell the peptide-resin in DMF.

  • In a separate vessel, dissolve the Fmoc-amino acid (4 eq.) and HATU (3.9 eq.) in DMF.

  • Add DIEA (8 eq.) to the amino acid/HATU solution and mix for 5 minutes at room temperature to pre-activate.

  • Add the activated amino acid solution to the swollen, deprotected peptide-resin.

  • Shake the reaction mixture at room temperature for at least 1-2 hours.

  • Monitor the completion of the coupling. The standard ninhydrin test does not work for N-methylated amines; use a Bromophenol Blue test instead.[1]

  • If the coupling is incomplete, perform a second coupling.

  • Once complete, filter and wash the resin thoroughly with DMF.[1]

Analytical Techniques for Aggregation

Table 3: Common Techniques for Detecting and Characterizing Peptide Aggregation

Technique Information Provided Key Strengths
UV-Vis Spectroscopy / Turbidity Detects large, light-scattering aggregates.[12][13] Simple, fast, and widely available.[7][12] Good for initial screening.
Thioflavin T (ThT) Fluorescence Detects amyloid-like fibrils rich in β-sheet structure.[6][14] Highly sensitive and specific for fibrillar aggregates.
Intrinsic Trp/Tyr Fluorescence Monitors changes in the local environment of aromatic residues, which can indicate misfolding and the early stages of aggregation.[13][15] Sensitive to early conformational changes before large aggregates form.[13]
Circular Dichroism (CD) Spectroscopy Measures the secondary structure of the peptide. A transition from random coil or α-helix to β-sheet can indicate aggregation.[1][7][16] Provides information on the structural changes accompanying aggregation.
Size Exclusion Chromatography (SEC) Separates molecules by size, allowing for the detection and quantification of monomers, oligomers, and larger aggregates.[13][16] Quantitative and can resolve different aggregate species.

| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in solution, from small oligomers to large aggregates.[7][14][16] | Provides information on the size and heterogeneity of aggregates. |

References

HPLC peak tailing issues with Cbz-protected N-methylated peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting HPLC peak tailing issues with Cbz-protected N-methylated peptides. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common chromatographic challenges encountered during the analysis and purification of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing in HPLC analysis of Cbz-protected N-methylated peptides?

A1: Peak tailing in the HPLC analysis of Cbz-protected N-methylated peptides is a frequent issue stemming from multiple factors. The primary cause is often secondary interactions between the peptide and the stationary phase.[1] Compounds with basic functional groups, like the amine groups in peptides, can interact strongly with residual acidic silanol groups on the silica-based column packing, leading to tailing peaks.[1][2] The hydrophobicity imparted by the Cbz (carbobenzyloxy) protecting group and N-methylation can also contribute to these interactions.[3][4] Additionally, issues such as column overload, improper mobile phase pH, and extra-column band broadening can lead to asymmetric peaks.[4][5]

Q2: How do the Cbz group and N-methylation specifically contribute to peak tailing?

A2: The Cbz group significantly increases the hydrophobicity of the peptide, which can lead to stronger interactions with the reversed-phase column's stationary phase.[3][6] N-methylation, while enhancing metabolic stability and membrane permeability, introduces further complexity.[7][8] It can lead to the existence of cis/trans isomers around the N-methylated amide bond, which may interconvert slowly on the chromatographic timescale, resulting in broadened or tailing peaks.[9] Furthermore, N-methylation can alter the peptide's conformation, potentially exposing basic residues that can interact with silanol groups.[7]

Q3: Can the mobile phase pH influence peak tailing for these peptides?

A3: Absolutely. The mobile phase pH is a critical parameter for controlling peak shape. For peptides containing basic residues, operating at a low pH (typically 2-3) using an additive like trifluoroacetic acid (TFA) is recommended.[10][11] At this low pH, residual silanol groups on the silica surface are protonated and less likely to interact with the positively charged basic groups of the peptide, thus minimizing secondary interactions and reducing peak tailing.[1][12] It is generally advised to work at a pH at least two units away from the pKa of the analyte to ensure it is in a single ionic state.[3][13]

Q4: What role does the choice of HPLC column play in mitigating peak tailing?

A4: The column is a crucial factor. Using a modern, high-purity silica column with extensive end-capping is highly recommended.[2] End-capping blocks a significant portion of the residual silanol groups, reducing their availability for secondary interactions.[1] For particularly hydrophobic peptides, a column with a less retentive stationary phase, such as C8 or C4, might provide better peak shapes compared to a C18 column.[13] Additionally, columns based on hybrid particle technology can offer improved pH stability and reduced silanol activity.[14]

Q5: I'm observing two closely eluting peaks for my pure N-methylated peptide. What could be the cause?

A5: The presence of two peaks for a single, pure N-methylated peptide is often due to the presence of cis/trans isomers of the N-methylated amide bond.[9] The rotation around this bond is restricted, and the two isomers can be stable enough to be separated under certain HPLC conditions. Elevating the column temperature (e.g., 30-45°C) can sometimes coalesce these peaks by accelerating the interconversion between the isomers.[9] LC-MS analysis is recommended to confirm that both peaks have the same mass-to-charge ratio, supporting the isomer hypothesis.[9]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving HPLC peak tailing issues with Cbz-protected N-methylated peptides.

Diagram: Troubleshooting Workflow for HPLC Peak Tailing

TroubleshootingWorkflow start Peak Tailing Observed check_overload 1. Check for Column Overload start->check_overload reduce_load Reduce Injection Volume/ Concentration check_overload->reduce_load If fronting or broadness observed optimize_mobile_phase 2. Optimize Mobile Phase check_overload->optimize_mobile_phase If tailing persists reduce_load->check_overload overload_no No overload_yes Yes adjust_ph Adjust pH (Low pH with TFA) optimize_mobile_phase->adjust_ph change_modifier Change Organic Modifier (ACN vs. MeOH) optimize_mobile_phase->change_modifier evaluate_column 3. Evaluate Column optimize_mobile_phase->evaluate_column If tailing persists mobile_phase_yes Issue Resolved adjust_ph->mobile_phase_yes change_modifier->mobile_phase_yes mobile_phase_no Issue Persists end_resolved Peak Shape Improved mobile_phase_yes->end_resolved new_column Use New/Base-Deactivated Column (C18, C8) evaluate_column->new_column increase_temp Increase Column Temperature (for isomers) evaluate_column->increase_temp check_system 4. Check HPLC System evaluate_column->check_system If tailing persists column_yes Issue Resolved new_column->column_yes increase_temp->column_yes column_no Issue Persists column_yes->end_resolved extra_column_vol Minimize Extra-Column Volume (tubing, fittings) check_system->extra_column_vol end_further_investigation Further Investigation Needed check_system->end_further_investigation If all else fails system_yes Issue Resolved extra_column_vol->system_yes system_yes->end_resolved

Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.

Step-by-Step Troubleshooting
  • Assess for Column Overload:

    • Symptom: Peaks may appear broad or exhibit fronting.[4]

    • Action: Reduce the sample concentration or injection volume and re-inject. If the peak shape improves, you were likely overloading the column.[4]

  • Optimize Mobile Phase Conditions:

    • Symptom: Persistent peak tailing.

    • Action 1: Adjust pH. For reversed-phase HPLC, ensure the mobile phase contains an acidic modifier like 0.1% TFA to suppress silanol interactions.[3][14]

    • Action 2: Evaluate Organic Modifier. Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other or using a mixture.

    • Action 3: Use Ion-Pairing Reagents. For very basic peptides, a small amount of an ion-pairing reagent can sometimes improve peak shape, but this can lead to long column equilibration times.[13]

  • Evaluate the HPLC Column:

    • Symptom: Peak tailing continues despite mobile phase optimization.

    • Action 1: Use a High-Quality, End-capped Column. If your current column is old or of lower quality, switch to a new column with high-purity silica and robust end-capping.[5]

    • Action 2: Consider a Different Stationary Phase. For highly hydrophobic Cbz-protected peptides, a C8 or even a C4 column may provide better peak symmetry.

    • Action 3: Increase Column Temperature. If you suspect cis/trans isomers of your N-methylated peptide, increasing the column temperature to 30-45°C may help to coalesce the peaks.[9]

  • Inspect the HPLC System:

    • Symptom: All peaks in the chromatogram are tailing.

    • Action: Check for and minimize extra-column volume. Ensure that the tubing between the injector, column, and detector is as short and narrow in diameter as possible.[15] Check for loose fittings that could create dead volume.[15]

Experimental Protocol: Method Optimization for a Cbz-Protected N-Methylated Peptide

This protocol outlines a systematic approach to developing an optimized HPLC method for a novel Cbz-protected N-methylated peptide exhibiting peak tailing.

1. Initial Scouting Gradient

  • Objective: To determine the approximate elution conditions of the peptide.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.[6]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[6]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[6]

  • Gradient: 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30°C.[9]

  • Detection: UV at 220 nm and 254 nm (for the Cbz group).[6]

  • Sample Preparation: Dissolve the peptide in a minimal amount of a strong solvent like DMSO and then dilute with the initial mobile phase (10% B) to a concentration of 1 mg/mL.[3]

2. Optimization of Peak Shape

Based on the results of the scouting run, if peak tailing is observed, proceed with the following optimization steps systematically.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Column Temperature 30°C40°C50°CImproved peak symmetry if cis/trans isomers are present.[9]
Mobile Phase Modifier 0.1% TFA0.1% Formic Acid-TFA is a stronger ion-pairing agent and generally gives better peak shape for basic compounds.[12]
Stationary Phase C18C8-A less hydrophobic C8 phase may reduce strong secondary interactions.[13]

3. Refined Gradient Elution

Once the optimal conditions for peak shape are identified, refine the gradient to improve resolution from any impurities.

  • Objective: To achieve baseline separation of the main peak from impurities.

  • Procedure: Based on the retention time from the optimized scouting run, create a shallower gradient around the elution point of the peptide. For example, if the peptide eluted at 50% B, a new gradient could be 40-60% B over 20 minutes.

Data Summary

The following table summarizes the expected impact of key parameters on peak asymmetry for a typical Cbz-protected N-methylated peptide.

ParameterChangeEffect on Peak Tailing Factor (Tf)Rationale
Mobile Phase pH Decrease (e.g., from pH 5 to pH 2.5)DecreaseProtonation of silanol groups reduces secondary interactions with basic peptide moieties.[1]
Column Temperature Increase (e.g., from 25°C to 45°C)DecreaseCan accelerate the interconversion of cis/trans isomers, leading to a single, sharper peak.[9]
Sample Load Decrease (e.g., from 10 µg to 2 µg)DecreaseReduces the potential for column overload, a common cause of peak asymmetry.[4]
Column Chemistry Switch from C18 to C8DecreaseA less hydrophobic stationary phase can mitigate strong, non-ideal interactions with the hydrophobic peptide.[13]

Diagram: Logical Relationships in HPLC Optimization

HPLCOptimization Analyte Cbz-N-Me-Peptide (Hydrophobic, Basic) Column Stationary Phase (e.g., C18, C8) Analyte->Column interacts with MobilePhase Mobile Phase (pH, Organic Modifier) Analyte->MobilePhase solubility in PeakShape Peak Shape (Tailing, Symmetry) Column->PeakShape affects (Silanol Interactions) MobilePhase->PeakShape affects (pH, Ion Pairing) System HPLC System (Tubing, Connections) System->PeakShape affects (Extra-Column Volume) Resolution Resolution PeakShape->Resolution impacts

Caption: Key factors influencing peak shape and resolution in HPLC.

References

Preventing steric hindrance in "N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine" coupling

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Steric Hindrance in N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine Coupling

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the coupling of sterically hindered amino acids, specifically this compound.

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of this compound particularly difficult?

A1: The coupling of this compound is challenging due to significant steric hindrance. This arises from a combination of the bulky isoleucine side chain, which is branched at the β-carbon, and the presence of a methyl group on the backbone nitrogen (N-methylation).[1][2] This steric bulk physically obstructs the approach of the activated carboxylic acid to the amine, slowing down or preventing the reaction.[1] Additionally, the N-methyl group reduces the nucleophilicity of the amine, making it a less effective reactant.[1]

Q2: Which coupling reagents are recommended for sterically hindered amino acids like Cbz-N-Me-Ile-OH?

A2: For sterically hindered amino acids, more potent coupling reagents are generally required. Onium salt-based reagents are the preferred choice.[1][3]

  • Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are highly effective. HATU is often considered a superior choice for many difficult couplings.[3] COMU is a newer generation uronium salt with coupling efficiencies comparable to or even exceeding HATU in some cases, and it is based on the less explosive OxymaPure.[4]

  • Phosphonium Salts: PyBOP and PyAOP are also very effective, particularly for minimizing racemization.[1][3] PyBrOP is a more reactive phosphonium salt that is particularly useful for difficult couplings where other reagents may fail.[5]

Q3: What is racemization and how can it be minimized during the coupling of Cbz-N-Me-Ile-OH?

A3: Racemization is the loss of stereochemical purity at the α-carbon of the amino acid being coupled, which can lead to the incorporation of the incorrect stereoisomer into the peptide chain. To minimize racemization, it is crucial to:

  • Use additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®), which are superior to HOBt in suppressing racemization.[1]

  • Consider using phosphonium-based reagents like PyBOP or PyAOP, which are generally associated with lower levels of racemization.[1][3]

  • Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[1]

  • Avoid prolonged pre-activation times and elevated temperatures.[1]

Q4: How can I monitor the completion of a coupling reaction with an N-methylated amino acid?

A4: Standard monitoring methods like the ninhydrin (Kaiser) test are unreliable for secondary amines, such as in N-methylated amino acids, as they often give a false negative result. The bromophenol blue test is a more reliable method.[6][7] A color change from blue/green to yellow indicates a complete reaction, while a persistent blue or green color suggests that the coupling is incomplete.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low or No Coupling Yield In-situ activating reagents are widely accepted because they are easy to use, they give fast reactions, even between sterically hindered amino acids, and their use is generally free of side reactions. Most are based on phosphonium or aminium (formerly known as uronium) salts which, in the presence of a tertiary base, can smoothly convert protected amino acids to a variety of activated species. The most commonly employed, BOP, PyBOP, HBTU and TBTU, generate OBt esters, and these have found wide application in routine SPPS and solution synthesis for difficult couplings.[8]* Switch to a more potent coupling reagent: Use onium salt-based reagents like HATU, COMU, or PyAOP.[1][3] * Increase reaction time: Allow the coupling to proceed for a longer duration (e.g., 2-24 hours).[1] * Increase temperature: Gentle heating or the use of microwave-assisted synthesis can help overcome the activation energy barrier.[1] * Perform a "double coupling": After the initial coupling, repeat the procedure with a fresh solution of the activated amino acid.[2]
High Levels of Racemization Over-activation of the carboxylic acid, use of a strong base, or prolonged reaction at elevated temperatures can increase racemization.[1]* Reduce pre-activation time: Minimize the time the carboxylic acid is activated before adding the amine component.[1] * Use a weaker base: Substitute DIPEA with N-methylmorpholine (NMM) or collidine.[1] * Use additives: Ensure the use of HOAt or OxymaPure with your coupling reagent.[1] * Choose a suitable coupling reagent: Phosphonium-based reagents like PyBOP or PyAOP are known for lower racemization.[1][3]
Poor Solubility of Reagents The protected amino acid or the growing peptide chain may not be fully dissolved in the reaction solvent.* Ensure complete dissolution: Use high-purity, anhydrous solvents like DMF or NMP.[1] * Use a solvent mixture: Consider a mixture of DMF/DCM or adding a small amount of DMSO to improve solubility.[1] * Sonication: Briefly sonicating the reaction mixture can aid in dissolving the starting materials.[1]
Side Reactions (e.g., Guanidinylation) Uronium-based reagents like HATU and HBTU can sometimes cause guanidinylation of the N-terminal amine if used in excess, which caps the peptide chain.* Use phosphonium-based reagents: Reagents like PyBOP and PyAOP do not cause this side reaction.[5] * Avoid excess uronium reagent: Use the appropriate stoichiometry of the coupling reagent.

Data Presentation

Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids
Coupling ReagentReagent TypeTypical Reaction TimeReported Efficiency/YieldDegree of RacemizationNotes
HATU Uronium/Aminium Salt1 - 4 hoursHighLowOften the first choice for difficult couplings.[6] Can cause guanidinylation if used in excess.[5]
COMU Uronium/Aminium Salt1 - 3 hoursHigh to Very HighLowSafer alternative to HATU (Oxyma-based).[4] Excellent solubility and byproducts are water-soluble.[6]
PyBOP Phosphonium Salt1 - 3 hoursHighLowByproducts are less hazardous than its predecessor, BOP.[5] Does not cause guanidinylation.[5]
PyAOP Phosphonium Salt1 - 3 hoursHighLowParticularly effective for coupling N-methyl amino acids to other N-methyl amino acids.[6]
PyBrOP Phosphonium Salt1 - 2 hoursHighLowA highly reactive reagent, especially for sterically demanding couplings where other reagents might fail.[6][9]
DIC/HOBt Carbodiimide/Additive4 - 12 hoursLow to ModerateModerateGenerally not recommended for sterically hindered N-methylated amino acids.[6]

Note: The reported efficiency and yield are based on studies of various sterically hindered amino acids and may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Solution-Phase Coupling of Cbz-N-Me-Ile-OH using HATU

This protocol describes a general method for the solution-phase coupling of this compound to an amino acid ester (e.g., H-Ala-OMe·HCl).

Materials:

  • This compound (Cbz-N-Me-Ile-OH) (1.0 eq)

  • Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl) (1.0 eq)

  • HATU (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Cbz-N-Me-Ile-OH (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

  • Amine Neutralization: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the salt and generate the free amine.

  • Activation: To the solution of Cbz-N-Me-Ile-OH and HATU, add DIPEA (2.0 eq) and stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the free amine solution from step 2 to the activated Cbz-N-Me-Ile-OH solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. For this sterically hindered coupling, the reaction may require several hours to overnight (2-24 hours).[1]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with Ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[6]

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[6]

    • Purify the crude dipeptide by flash column chromatography.

Mandatory Visualization

Troubleshooting_Workflow start Low Coupling Yield with Cbz-N-Me-Ile-OH reagent_check Is the coupling reagent potent enough? (e.g., HATU, COMU, PyAOP) start->reagent_check conditions_check Are reaction conditions optimized? reagent_check->conditions_check Yes upgrade_reagent Switch to a more potent reagent (HATU, COMU, PyAOP/PyBrOP) reagent_check->upgrade_reagent No aggregation_check Is peptide aggregation a possibility (in longer sequences)? conditions_check->aggregation_check Yes optimize_conditions Increase reaction time (2-24h) and/or temperature (e.g., 40-50°C). Consider microwave synthesis. conditions_check->optimize_conditions No deprotection_check Was N-terminal deprotection of the coupling partner complete? aggregation_check->deprotection_check No address_aggregation Change solvent to NMP or add DMSO. Incorporate pseudoproline dipeptides in solid-phase synthesis. aggregation_check->address_aggregation Yes repeat_deprotection Repeat deprotection step and monitor with appropriate test. deprotection_check->repeat_deprotection No double_couple Perform a 'double coupling' with fresh reagents. deprotection_check->double_couple Yes upgrade_reagent->conditions_check optimize_conditions->aggregation_check address_aggregation->deprotection_check repeat_deprotection->double_couple successful_coupling Successful Coupling double_couple->successful_coupling

Caption: Troubleshooting workflow for low yield in hindered peptide coupling.

Reagent_Selection start Select Coupling Reagent for Sterically Hindered Amino Acid hindrance_level Level of Steric Hindrance? start->hindrance_level standard_onium Use standard potent reagents: HATU, HCTU, COMU, PyBOP hindrance_level->standard_onium Moderate most_potent Use highly reactive reagents: PyBrOP or consider acyl fluorides hindrance_level->most_potent Extreme (e.g., α,α-disubstituted) racemization_risk High Risk of Racemization? n_methyl_coupling Coupling to another N-methylated residue? racemization_risk->n_methyl_coupling No low_racemization Prefer phosphonium salts: PyBOP, PyAOP Use weaker base (NMM/collidine) and additives (HOAt/Oxyma) racemization_risk->low_racemization Yes specialized_reagent Use reagents proven for N-Me to N-Me coupling: PyAOP n_methyl_coupling->specialized_reagent Yes successful_coupling Proceed with selected reagent and optimized conditions n_methyl_coupling->successful_coupling No standard_onium->racemization_risk most_potent->racemization_risk low_racemization->n_methyl_coupling specialized_reagent->successful_coupling

Caption: Decision tree for selecting coupling reagents for hindered amino acids.

References

Technical Support Center: Optimizing Cleavage of Peptides with Cbz-N-methyl-isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the cleavage of peptides containing the sterically hindered and electronically enriched Cbz-N-methyl-isoleucine residue.

Frequently Asked Questions (FAQs)

Q1: Why is cleaving a peptide containing Cbz-N-methyl-isoleucine challenging?

A1: The cleavage of peptides containing Cbz-N-methyl-isoleucine presents a dual challenge. The N-methylation and the bulky isobutyl side chain of isoleucine create significant steric hindrance around the amide bond, making it less accessible to cleavage reagents. Additionally, the benzyloxycarbonyl (Cbz) protecting group, while robust, can be labile under harsh acidic conditions commonly used for peptide cleavage, leading to premature deprotection or side reactions.

Q2: What are the most common side reactions observed during the cleavage of peptides with Cbz-N-methyl-isoleucine?

A2: The most prevalent side reactions include:

  • Incomplete Cleavage: Due to steric hindrance, the peptide may not be fully cleaved from the resin, resulting in low yields.

  • Deletion of the N-methylated residue: Acid-catalyzed hydrolysis of the peptide bond C-terminal to the N-methylated residue can occur, leading to the loss of the Cbz-N-methyl-isoleucine.

  • Re-attachment of Protecting Groups: Cationic species generated during the cleavage of other side-chain protecting groups can re-attach to sensitive residues like tryptophan or methionine if not properly scavenged.

  • Oxidation: Methionine residues are susceptible to oxidation to methionine sulfoxide.

Q3: Is the Cbz group completely stable to standard TFA cleavage cocktails?

A3: While the Cbz group is generally considered stable to trifluoroacetic acid (TFA), its stability can be compromised with prolonged exposure to high concentrations of TFA, especially at elevated temperatures. For sensitive sequences, partial cleavage of the Cbz group can be a concern.

Q4: What is the role of scavengers in the cleavage cocktail?

A4: Scavengers are crucial for trapping reactive cationic species that are generated during the cleavage of acid-labile side-chain protecting groups. These cations, if not neutralized, can lead to undesired modifications of the peptide. Common scavengers include triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), and thioanisole.

Troubleshooting Guide

This guide addresses common issues encountered during the cleavage of peptides containing Cbz-N-methyl-isoleucine and provides systematic solutions.

Issue 1: Low Peptide Yield After Cleavage
Possible Cause Troubleshooting Step Rationale
Incomplete Cleavage 1. Extend Cleavage Time: Increase the reaction time in increments (e.g., from 2 hours to 4-6 hours) and monitor the cleavage efficiency by HPLC analysis of small aliquots.The sterically hindered nature of Cbz-N-methyl-isoleucine may require longer reaction times for complete cleavage.
2. Increase TFA Concentration: If using a diluted TFA cocktail, consider increasing the TFA concentration to 95% or higher.A higher concentration of acid can enhance the cleavage rate.
3. Optimize Scavenger Mix: The choice and concentration of scavengers can influence cleavage efficiency. Refer to the quantitative data table below for guidance.Certain scavengers can affect the overall acidity and efficiency of the cleavage cocktail.
Peptide Precipitation Issues 1. Use a Different Precipitation Solvent: If the peptide does not precipitate well in diethyl ether, try using a less polar solvent like a mixture of hexane and ether.Highly hydrophobic or very short peptides may not precipitate efficiently in diethyl ether alone.
2. Concentrate the Cleavage Mixture: Before precipitation, carefully concentrate the TFA solution under a stream of nitrogen to reduce the volume.This increases the peptide concentration and can improve precipitation efficiency.
Issue 2: Presence of Deletion Products in HPLC Analysis
Possible Cause Troubleshooting Step Rationale
Acid-catalyzed Hydrolysis 1. Lower Cleavage Temperature: Perform the cleavage reaction at a lower temperature (e.g., 4°C or on ice).Lowering the temperature can reduce the rate of acid-catalyzed side reactions, including peptide bond hydrolysis.
2. Reduce Cleavage Time: Optimize the cleavage time to be sufficient for resin cleavage but minimal enough to reduce the extent of peptide bond hydrolysis.Prolonged exposure to strong acid increases the likelihood of side reactions.
3. Use a Milder Acid: For extremely sensitive peptides, consider alternative, milder cleavage methods if compatible with other protecting groups.Strong acids like HF are more prone to causing peptide bond cleavage.

Quantitative Data on Cleavage Cocktails

While specific quantitative data for Cbz-N-methyl-isoleucine is limited in the literature, the following table summarizes the expected effects of common cleavage cocktails on peptides with sterically hindered N-methylated residues. The efficiency is rated qualitatively based on general principles of peptide chemistry.

Cleavage Cocktail Composition (v/v)Key ScavengersExpected Cleavage EfficiencyPotential Side Reactions
95% TFA, 2.5% TIS, 2.5% H₂OTIS, H₂OModerate to HighPotential for incomplete cleavage with very hindered sequences.
90% TFA, 5% TIS, 5% H₂OTIS, H₂OHighIncreased scavenger concentration can better protect sensitive residues.
88% TFA, 5% Phenol, 5% H₂O, 2% TIS ("Reagent B")Phenol, H₂O, TISHighPhenol can aid in the cleavage of some protecting groups.
82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT ("Reagent K")Phenol, H₂O, Thioanisole, EDTVery HighA robust cocktail for complex peptides, but EDT has a strong odor.

Experimental Protocols

Protocol 1: Standard TFA Cleavage
  • Resin Preparation: Swell the peptide-resin (100 mg) in dichloromethane (DCM, 2 mL) for 30 minutes in a reaction vessel.

  • Washing: Wash the resin with DCM (3 x 2 mL) to remove any residual solvents from synthesis.

  • Drying: Dry the resin under a stream of nitrogen for 15 minutes.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) fresh. For 100 mg of resin, prepare 2 mL of the cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature with occasional agitation for 2-4 hours.

  • Peptide Collection: Filter the cleavage mixture into a clean collection tube. Wash the resin with a small volume of fresh cleavage cocktail (0.5 mL) and combine the filtrates.

  • Precipitation: Add the filtrate dropwise to a 10-fold excess of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the pellet with cold ether twice.

  • Drying: Dry the peptide pellet under vacuum.

Protocol 2: Low-Temperature Cleavage for Sensitive Peptides
  • Follow steps 1-4 of the Standard TFA Cleavage Protocol.

  • Cooling: Cool the reaction vessel containing the dried resin and the prepared cleavage cocktail separately in an ice bath for 10 minutes.

  • Cleavage Reaction: Add the cold cleavage cocktail to the cold resin and perform the cleavage reaction on ice for 2-4 hours with occasional agitation.

  • Follow steps 6-9 of the Standard TFA Cleavage Protocol.

Visualizations

Cleavage_Workflow Start Start: Peptide-Resin Swell_Resin Swell Resin in DCM Start->Swell_Resin Wash_Resin Wash with DCM Swell_Resin->Wash_Resin Dry_Resin Dry Resin Wash_Resin->Dry_Resin Cleavage Cleavage Reaction (TFA, Scavengers) Dry_Resin->Cleavage Prepare_Cocktail Prepare Cleavage Cocktail Prepare_Cocktail->Cleavage Filter Filter to Collect Peptide Cleavage->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Isolate Isolate Peptide (Centrifuge & Wash) Precipitate->Isolate Dry_Peptide Dry Peptide Isolate->Dry_Peptide End End: Purified Peptide Dry_Peptide->End Troubleshooting_Logic Start Low Peptide Yield? Incomplete_Cleavage Incomplete Cleavage? Start->Incomplete_Cleavage Yes Precipitation_Issue Precipitation Issue? Start->Precipitation_Issue No Extend_Time Extend Cleavage Time Incomplete_Cleavage->Extend_Time Yes Increase_TFA Increase TFA % Incomplete_Cleavage->Increase_TFA Yes Change_Solvent Change Precipitation Solvent Precipitation_Issue->Change_Solvent Yes Concentrate Concentrate Cleavage Mix Precipitation_Issue->Concentrate Yes End Analyze by HPLC Precipitation_Issue->End No Extend_Time->End Increase_TFA->End Change_Solvent->End Concentrate->End

Validation & Comparative

A Comparative Guide to N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine and Fmoc-N-methyl-L-isoleucine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of N-methylated amino acids into peptide structures is a critical strategy for enhancing therapeutic properties. This modification can improve metabolic stability, increase membrane permeability, and constrain peptide conformation.[1] However, the synthesis of peptides containing these residues, such as N-methyl-L-isoleucine, presents significant challenges, primarily due to the steric hindrance imparted by the N-methyl group.[2][3] This guide provides an objective comparison of two commercially available protected forms of N-methyl-L-isoleucine—N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine (Z-N-methyl-L-isoleucine) and Fmoc-N-methyl-L-isoleucine—for application in Solid-Phase Peptide Synthesis (SPPS).

The choice of the Nα-protecting group is fundamental to the success of SPPS. The most widely adopted strategy in modern peptide synthesis is the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which offers an orthogonal protection scheme in conjunction with acid-labile side-chain protecting groups.[4][5] The benzyloxycarbonyl (Z) group, a classical protecting group, is primarily utilized in solution-phase synthesis due to its deprotection requirements, which are generally incompatible with standard solid-phase methodologies.[1]

Performance Comparison: Z- vs. Fmoc-N-methyl-L-isoleucine in SPPS

The selection of the protecting group for N-methyl-L-isoleucine dictates the entire synthetic strategy. Due to the inherent steric hindrance of N-methylated amino acids, their coupling is notoriously difficult and often requires highly reactive coupling reagents and extended reaction times to achieve acceptable yields.[2][3]

Fmoc-N-methyl-L-isoleucine is the standard choice for incorporating this modified amino acid in SPPS.[6] Its compatibility with the Fmoc/tBu orthogonal strategy allows for the seamless integration into automated and manual synthesis protocols.[4] While challenges in coupling efficiency persist due to steric hindrance, they can be largely overcome with optimized protocols.[2][3]

Z-N-methyl-L-isoleucine , on the other hand, is fundamentally unsuited for standard SPPS protocols. The conditions required for the removal of the Z-group are harsh and not compatible with the solid supports and acid-labile side-chain protecting groups that are the foundation of modern SPPS.[1] Deprotection of the Z-group is typically achieved by catalytic hydrogenation (e.g., H₂/Pd-C), strong acids like HBr in acetic acid, or sodium in liquid ammonia, methods that would either be ineffective on a solid support or would degrade the resin and cleave other protecting groups non-selectively.[1][7][8][9] While the Z-group is reported to be stable to trifluoroacetic acid (TFA) to some extent, this stability is not absolute and would not allow for the selective deprotection required for chain elongation in SPPS.[10][11]

Data Presentation

The following table summarizes the key performance indicators for Z-N-methyl-L-isoleucine and Fmoc-N-methyl-L-isoleucine in the context of SPPS.

FeatureThis compound (Z-N-methyl-L-isoleucine)Fmoc-N-methyl-L-isoleucine
Primary Application Solution-phase peptide synthesis[1]Solid-phase peptide synthesis (SPPS)[6]
Deprotection Conditions Catalytic hydrogenation, strong acids (HBr/AcOH), Na/NH₃[1][7][8]20% Piperidine in DMF[6]
Compatibility with SPPS Not compatible with standard resins and orthogonal protection schemes[1]Fully compatible with Fmoc/tBu orthogonal strategy[4]
Coupling Efficiency in SPPS Not applicable due to incompatibilityChallenging, but achievable (often requiring double coupling and potent reagents)[2][3]
Typical Coupling Reagents Not applicable in SPPSHATU, PyAOP, PyBOP/HOAt[2][3]
Monitoring of Coupling Not applicable in SPPSBromophenol blue test (Kaiser test is not effective for secondary amines)[2][12]
Risk of Racemization A known risk, particularly with strong activation methodsCan be minimized with appropriate coupling reagents (e.g., phosphonium/uronium salts)
Overall Yield in SPPS Not feasibleSequence-dependent, generally lower than non-methylated residues
Crude Peptide Purity Not applicableVariable, dependent on coupling efficiency at the N-methylated site

Experimental Protocols

Protocol 1: SPPS using Fmoc-N-methyl-L-isoleucine (Standard Protocol)

This protocol outlines a standard manual procedure for the incorporation of Fmoc-N-methyl-L-isoleucine into a peptide sequence on a solid support.

1. Resin Preparation:

  • Start with a suitable resin (e.g., Rink Amide resin, 0.4-0.8 mmol/g substitution).

  • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Wash the resin with DMF (3 times).

2. Nα-Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes.

  • Drain the vessel and treat with fresh 20% piperidine in DMF for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

3. Coupling of Fmoc-N-methyl-L-isoleucine:

  • In a separate vial, dissolve Fmoc-N-methyl-L-isoleucine (4 equivalents relative to resin loading), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution and allow to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the coupling reaction using the bromophenol blue test.[2][12]

4. Monitoring with Bromophenol Blue Test:

  • Withdraw a small sample of resin beads.

  • Wash the beads with DMF.

  • Add a few drops of 0.05% bromophenol blue in DMA.[13]

  • Observe the color of the beads: yellow indicates complete coupling, while blue or green indicates incomplete coupling.[2][13]

5. Recoupling (if necessary):

  • If the bromophenol blue test is positive (blue/green), drain the reaction vessel and repeat the coupling step with a fresh solution of activated Fmoc-N-methyl-L-isoleucine.

6. Capping (Optional):

  • If coupling remains incomplete after a second attempt, cap the unreacted amines with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes.

7. Washing:

  • After a negative bromophenol blue test, wash the resin with DMF (5 times) to prepare for the next deprotection cycle.

Protocol 2: Hypothetical SPPS using Z-N-methyl-L-isoleucine (Illustrating Incompatibility)

This hypothetical protocol illustrates the significant challenges and incompatibilities of using Z-N-methyl-L-isoleucine in a standard SPPS workflow. This procedure is not recommended and is for illustrative purposes only.

1. Resin and First Amino Acid Attachment:

  • Assume a peptide chain has been assembled on a standard acid-labile resin (e.g., Wang or Rink Amide resin) using Fmoc or Boc chemistry.

2. Coupling of Z-N-methyl-L-isoleucine:

  • The coupling step would proceed similarly to the Fmoc-derivative, likely requiring potent coupling reagents (e.g., HATU/HOAt/DIPEA) and extended reaction times due to steric hindrance.

3. Deprotection of the Z-group (The Point of Failure):

  • Method A: Catalytic Hydrogenation: This is not feasible on a solid support as the solid resin particles would physically obstruct the catalyst (e.g., Pd/C) from accessing the Z-protected amine. Furthermore, the conditions are not compatible with standard SPPS equipment.[8]

  • Method B: Strong Acid (e.g., HBr in Acetic Acid): This would cleave not only the Z-group but also the acid-labile side-chain protecting groups (e.g., tBu, Trt) and the linker attaching the peptide to the resin, leading to the premature cleavage of the peptide from the solid support.[1]

  • Method C: Sodium in Liquid Ammonia: These extremely harsh reductive conditions are incompatible with the solid support and most side-chain protecting groups, leading to the degradation of the peptide-resin conjugate.[1][9]

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflows for SPPS using Fmoc-N-methyl-L-isoleucine and the hypothetical, problematic workflow for Z-N-methyl-L-isoleucine.

Fmoc_SPPS_Workflow start Start with Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Couple Fmoc-N-Me-Ile (HATU/HOAt/DIPEA) wash1->coupling monitor Monitor Coupling (Bromophenol Blue Test) coupling->monitor wash2 DMF Wash monitor->wash2 Complete recouple Recouple monitor->recouple Incomplete next_cycle Proceed to Next Cycle wash2->next_cycle recouple->coupling capping Cap Unreacted Amines recouple->capping incomplete Incomplete complete Complete

Fmoc-N-methyl-L-isoleucine SPPS Workflow

Z_SPPS_Workflow start Start with Peptide-Resin coupling Couple Z-N-Me-Ile (Hypothetical) start->coupling deprotection_challenge Z-Group Deprotection (Challenge) coupling->deprotection_challenge hydrogenolysis Catalytic Hydrogenation (Incompatible with Solid Support) deprotection_challenge->hydrogenolysis strong_acid Strong Acid (HBr/AcOH) (Cleaves Resin & Side Chains) deprotection_challenge->strong_acid na_nh3 Na / Liquid NH3 (Degrades Resin & Peptide) deprotection_challenge->na_nh3 failure Synthesis Failure hydrogenolysis->failure strong_acid->failure na_nh3->failure

Hypothetical Z-N-methyl-L-isoleucine SPPS Workflow

Conclusion

The comparison between this compound and Fmoc-N-methyl-L-isoleucine for use in Solid-Phase Peptide Synthesis is unequivocal. Fmoc-N-methyl-L-isoleucine is the only viable option for this application. The Fmoc protecting group is central to the widely adopted orthogonal synthesis strategy that relies on its base-lability for sequential deprotection, while acid-labile groups protect side chains and link the peptide to the resin.[4][5] Although the incorporation of Fmoc-N-methyl-L-isoleucine is challenging due to steric hindrance, established protocols utilizing potent coupling reagents like HATU can achieve successful synthesis.[2][3]

In contrast, the deprotection conditions required for the Z-group are fundamentally incompatible with the materials and principles of modern SPPS.[1] The use of Z-N-methyl-L-isoleucine is therefore confined to solution-phase synthesis strategies. For researchers engaged in SPPS, Fmoc-N-methyl-L-isoleucine is the required building block for the introduction of this valuable modified amino acid into synthetic peptides.

References

A Comparative Analysis of Coupling Reagents for the Synthesis of N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of peptides containing N-methylated amino acids, such as N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine, presents a significant challenge in synthetic chemistry. The increased steric hindrance and reduced nucleophilicity of the secondary amine in N-methylated residues often lead to slower reaction times, incomplete couplings, and potential racemization.[1] The selection of an appropriate coupling reagent is therefore critical to achieving high yields and purity. This guide provides an objective comparison of several common and novel coupling reagents, supported by available experimental data and detailed protocols to assist researchers in making an informed choice.

Performance Benchmark: A Comparative Analysis

The efficiency of a coupling reaction is highly dependent on the reagent used to activate the carboxylic acid. Reagents are broadly categorized into uronium/aminium salts (e.g., HATU, HBTU), phosphonium salts (e.g., PyAOP, PyBOP), and other classes like phosphonic anhydrides (e.g., T3P®).[1] For challenging couplings involving N-methylated amino acids, highly reactive reagents are necessary.[1][2] Below is a summary of performance data for selected reagents suitable for this transformation.

Coupling ReagentBaseSolventReaction TimeYield (%)Purity/Notes
HATU DIPEADMF1 - 4 hoursHigh (not specified)Widely successful for N-methyl amino acids; may require double coupling.[1][2]
COMU DIPEA / LutidineDMF / "Green" Solvents~ 1 hourHighComparable efficiency to HATU with a better safety profile (non-explosive byproducts).[3][4]
T3P® DIPEAEthyl Acetate5 minutes>95%A "green" alternative; reaction is exceptionally fast. Data for similar Z-protected amino acids.[5][6]
BEP DIEACH2Cl21 hour95.4%Simple protocol with high yield and no loss of optical purity reported for a similar Cbz-N-methyl-amino acid.[7]

Experimental Protocols

Detailed methodologies for the coupling reaction using HATU and T3P® are provided below. These protocols are based on established procedures and can be adapted for the synthesis of this compound.

Protocol 1: Coupling using HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

This protocol is adapted from standard solid-phase peptide synthesis (SPPS) procedures for coupling N-methylated amino acids.[1][2]

  • Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for 30 minutes. If applicable, perform Fmoc deprotection using 20% piperidine in DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (4 equivalents based on resin substitution), HATU (4 equivalents), and N,N-Diisopropylethylamine (DIPEA) (8 equivalents) in DMF.[2] Allow the mixture to pre-activate for 1-5 minutes at room temperature.[1]

  • Coupling Reaction: Add the activated amino acid solution to the prepared resin. Agitate the reaction mixture at room temperature for 1 to 4 hours. The progress of the coupling should be monitored (e.g., using a bromophenol blue test, as the Kaiser test is unreliable for secondary amines).[2]

  • Washing: Once the reaction is complete, filter the resin and wash it thoroughly with DMF, Dichloromethane (DCM), and then DMF again to remove excess reagents and byproducts.[1] If coupling is incomplete, a second coupling may be performed.[2]

Protocol 2: Coupling using T3P® (Propylphosphonic Anhydride)

This protocol is based on a sustainable solution-phase synthesis method known for its high speed and efficiency.[5][6]

  • Reagent Preparation: In a reaction vessel, dissolve the amine component (e.g., an amino acid ester, 1.0 equiv.) and this compound (1.1 equiv.) in ethyl acetate.

  • Coupling Reaction: Add DIPEA (2.5 equiv.) to the mixture, followed by the addition of T3P® (1.5 equiv., typically as a 50% solution in ethyl acetate).

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 5 minutes.[5] Monitor the reaction progress using an appropriate technique like HPLC or TLC.

  • Work-up: Upon completion, the reaction mixture is typically washed with aqueous solutions (e.g., water, mild acid, or base) to remove the water-soluble propylphosphonic acid byproduct and excess base. The organic layer is then dried and concentrated to yield the product.[5]

Visualizing the Process: Workflow and Mechanism

To better understand the coupling process, the following diagrams illustrate the general experimental workflow and the underlying chemical mechanism.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Outcome A N-Cbz-N-methyl-L-isoleucine E 1. Dissolve & Pre-activate Carboxylic Acid with Coupling Reagent & Base A->E B Amine Component (e.g., Amino Acid Ester) F 2. Add Amine Component to Activated Mixture B->F C Coupling Reagent (e.g., HATU, T3P®) C->E D Base (e.g., DIPEA) D->E E->F G 3. Agitate at Room Temp (5 min to 4 hours) F->G H 4. Work-up & Purification (Aqueous Wash / Chromatography) G->H I Final Dipeptide Product H->I

Caption: General experimental workflow for peptide coupling.

G CarboxylicAcid R-COOH (Cbz-N-Me-Ile) ActiveEster Activated Intermediate (e.g., OAt-Ester) CarboxylicAcid->ActiveEster Activation CouplingReagent Coupling Reagent + Base CouplingReagent->ActiveEster Byproduct1 Reagent Byproducts ActiveEster->Byproduct1 Peptide Peptide Bond Formation R-CO-NR'R'' ActiveEster->Peptide Amine R'-NHR'' (Amine Component) Amine->Peptide Nucleophilic Attack

Caption: Mechanism of action for amide bond formation.

Conclusion

The synthesis of peptides containing this compound requires careful selection of coupling reagents to overcome steric hindrance.

  • HATU remains a gold standard for difficult couplings, including N-methylated residues, providing high yields although sometimes requiring longer reaction times or double coupling.[2][8]

  • COMU offers a modern alternative with performance comparable to HATU but with the significant advantages of improved safety and solubility.[4]

  • T3P® stands out as a "green" and remarkably fast-acting reagent, making it highly suitable for sustainable and efficient solution-phase synthesis.[5]

  • BEP has also been demonstrated to be a powerful reagent for N-methylated peptide synthesis, affording high yields in a straightforward protocol.[7]

For researchers, the choice will depend on priorities: HATU for reliability in established protocols, COMU for a balance of high reactivity and safety, and T3P® for processes where speed and environmental considerations are paramount.

References

Impact of N-methylation on peptide conformation and activity

Author: BenchChem Technical Support Team. Date: December 2025

A strategic modification to enhance therapeutic properties, N-methylation of peptides—the substitution of an amide proton with a methyl group—offers a powerful tool for researchers and drug developers. This guide provides a comparative analysis of the impact of N-methylation on peptide conformation and bioactivity, supported by experimental data and detailed protocols, to aid in the rational design of peptide-based therapeutics.

N-methylation introduces significant alterations to a peptide's backbone, profoundly influencing its conformational flexibility, proteolytic stability, and cell permeability. These changes can ultimately lead to enhanced "drug-like" properties, including improved oral bioavailability. However, the decision to N-methylate a peptide is not without its complexities, as this modification can also impact receptor binding affinity.

Conformational Impact of N-Methylation

The introduction of a methyl group on the amide nitrogen sterically hinders the rotation around the peptide bond. This conformational constraint can favor a cis amide bond conformation, which is typically energetically unfavorable in unmodified peptides. This shift in the cis-trans equilibrium can pre-organize the peptide into a bioactive conformation, potentially increasing its affinity for its target receptor.

cluster_0 Unmodified Peptide Backbone cluster_1 N-Methylated Peptide Backbone trans Trans Conformation (favored) cis Cis Conformation (disfavored) trans->cis High energy barrier N_trans Trans Conformation N_cis Cis Conformation N_trans->N_cis Lower energy barrier

N-methylation lowers the energy barrier for cis-trans isomerization.

Data Presentation: N-Methylation vs. Non-Methylated Peptides

The following tables summarize the quantitative impact of N-methylation on key peptide properties.

Table 1: Proteolytic Stability

N-methylation significantly enhances resistance to enzymatic degradation by sterically hindering protease access to the peptide backbone.[1]

PeptideModificationProteaseHalf-life (t½)Fold Increase in Stability
G-protein-binding peptideNon-methylatedTrypsin~2.5 min-
(DKLYWWEFL)[1]N-Me-D (at P2 position)Trypsin3 h72
N-Me-K (at P1 position)Trypsin> 42 h> 1000
N-Me-L (at P1' position)Trypsin> 42 h> 1000
N-Me-Y (at P2' position)Trypsin> 42 h> 1000

Table 2: Cell Permeability and Oral Bioavailability

By reducing the number of hydrogen bond donors, N-methylation can increase a peptide's lipophilicity and ability to cross cell membranes.[2]

PeptideModificationCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
Somatostatin Analog[3][4]Unmethylated< 1< 1
(cyclo(-PFwKTF-))Tri-N-methylatedSignificantly higher than parent10[1][5]
Cyclic Hexapeptide 1[2]Non-methylated1.8Not Reported
Tri-N-methylated4.928[2]
Cyclic Hexapeptide 2[2]Non-methylated0.5Not Reported
Tri-N-methylated4.1Not Reported

Table 3: Receptor Binding Affinity

The effect of N-methylation on binding affinity is highly dependent on the position of the modification and the specific receptor-ligand interaction. It can either enhance, have a negligible effect on, or decrease affinity.

PeptideModificationTargetBinding Affinity (IC₅₀, nM)Change in Affinity
cyclo(RGDfV)[6]UnmodifiedαVβ3 Integrin13-
N-Me-ValαVβ3 Integrin6.8~2-fold increase
cyclo(GRGDfL)[7]UnmodifiedGPIIb-IIIa IntegrinNot specified-
Multiple N-methylationGPIIb-IIIa IntegrinNot specifiedIncreased selectivity

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective comparison of N-methylated and non-methylated peptides.

In Vitro Proteolytic Stability Assay

This assay assesses the susceptibility of peptides to degradation by proteases.

Workflow for Proteolytic Stability Assay

cluster_0 Experimental Workflow A Peptide Incubation with Protease B Time-Point Sampling A->B C Reaction Quenching (e.g., acid addition) B->C D Sample Analysis (e.g., RP-HPLC) C->D E Data Analysis (Half-life calculation) D->E

Workflow for an in vitro proteolytic stability assay.

Protocol:

  • Reaction Setup: Dissolve the test peptide (both N-methylated and non-methylated versions) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Add a specific protease (e.g., trypsin, chymotrypsin, or human serum) to initiate the degradation reaction. Incubate the mixture at 37°C.[1]

  • Time-Point Sampling: At various time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the enzymatic reaction by adding a quenching agent, such as trifluoroacetic acid (TFA), to denature the protease.

  • Sample Analysis: Analyze the samples using reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the intact peptide from its degradation products. The amount of remaining intact peptide is quantified by measuring the peak area at a specific wavelength (e.g., 220 nm).

  • Data Analysis: Plot the percentage of remaining peptide against time. The half-life (t½) of the peptide is calculated by fitting the data to a first-order exponential decay model.[1]

Caco-2 Cell Permeability Assay

This assay is widely used to predict the intestinal absorption of orally administered drugs.

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study: Add the test peptide to the apical (AP) side of the monolayer, which represents the intestinal lumen. At various time points, collect samples from the basolateral (BL) side, representing the bloodstream.

  • Quantification: Analyze the concentration of the peptide in the collected samples using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of peptide appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Receptor Binding Assay

This assay determines the binding affinity of a peptide to its target receptor. A common method is the competitive radioligand binding assay.

Protocol:

  • Receptor Preparation: Prepare cell membranes expressing the target receptor from cultured cells or tissues.

  • Competitive Binding: Incubate the receptor preparation with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test peptide (both N-methylated and non-methylated).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test peptide. The IC₅₀ value (the concentration of the test peptide that inhibits 50% of the radioligand binding) is determined from this curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathway Modulation

N-methylated peptides, designed to have improved stability and bioavailability, can effectively modulate cellular signaling pathways. For instance, many therapeutic peptides target G-protein coupled receptors (GPCRs), which are involved in a wide range of physiological processes.

cluster_0 GPCR Signaling Pathway Peptide N-Methylated Peptide GPCR GPCR Peptide->GPCR Binding G_protein G-Protein GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Activation

Modulation of a GPCR signaling pathway by an N-methylated peptide.

Conclusion

N-methylation is a valuable and versatile strategy in peptide drug design. It can significantly enhance proteolytic stability and cell permeability, addressing two of the major hurdles in the development of peptide therapeutics. While the impact on receptor binding affinity requires careful, case-by-case evaluation, the potential benefits of N-methylation in improving the overall pharmacokinetic profile of a peptide make it an indispensable tool for medicinal chemists and drug developers. The systematic comparison of N-methylated analogs with their parent peptides, using robust experimental protocols, is essential for making data-driven decisions in the journey of transforming a bioactive peptide into a viable drug candidate.

References

Unraveling the Subtleties: A Comparative Guide to the Mass Spectrometric Fragmentation of Peptides with N-methyl-isoleucine versus Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of peptides is paramount. The substitution of an amino acid with its N-methylated counterpart, such as N-methyl-isoleucine for isoleucine, can significantly alter a peptide's therapeutic properties, including its stability and cell permeability. This guide provides an objective comparison of the mass spectrometric fragmentation patterns of peptides containing N-methyl-isoleucine versus those with isoleucine, supported by established fragmentation principles and detailed experimental workflows.

The introduction of a methyl group on the backbone amide nitrogen of an isoleucine residue introduces a subtle mass shift and can influence peptide fragmentation pathways. Understanding these differences is critical for the unambiguous identification and sequencing of N-methylated peptides. This comparison focuses on the outcomes of common fragmentation techniques: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).

At a Glance: Fragmentation Technique Comparison

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)
Primary Fragment Ions b- and y-ionsb- and y-ionsc- and z-ions
Mechanism Vibrational excitation via collision with an inert gasVibrational excitation in a higher-energy collision cellElectron transfer from a radical anion, leading to non-ergodic fragmentation
Suitability for N-methylated Peptides Can be effective, but the N-methyl group can influence fragmentation, sometimes leading to neutral losses.Similar to CID but often with higher resolution and accuracy.Often preferred as it can preserve the labile N-methyl modification and provides complementary fragmentation information.[1]

Fragmentation Behavior: Isoleucine vs. N-methyl-isoleucine

The key to differentiating isoleucine from its isomer, leucine, lies in the fragmentation of its side chain. This principle is extended when considering N-methyl-isoleucine.

Isoleucine Fragmentation

Under CID and HCD, peptides containing isoleucine primarily generate b- and y-type ions from backbone cleavage. However, to distinguish it from leucine, more advanced fragmentation methods are often employed. ETD, in particular, is highly effective. ETD produces c- and z-type ions. Subsequent activation of the z-ions (ETD-HCD or MS³) can induce side-chain fragmentation, leading to the formation of characteristic w-ions . For isoleucine, the loss of an ethyl radical (C₂H₅•, 29 Da) from the z-ion is a diagnostic marker.[2][3][4]

Another characteristic fragmentation for isoleucine, especially under lower collision energies, is the formation of an immonium ion at m/z 86 and a subsequent fragment at m/z 69. The intensity of the m/z 69 ion is significantly greater for isoleucine compared to leucine.[5]

N-methyl-isoleucine Fragmentation: An Extrapolation

The presence of the N-methyl group on the peptide backbone can influence fragmentation in several ways:

  • Reduced Fragmentation Efficiency: The N-methyl group can sterically hinder the alignment of the peptide backbone, sometimes leading to less efficient fragmentation compared to its non-methylated counterpart.

  • Favored Cleavage C-terminal to the N-methylated Residue: N-methylation can promote cleavage of the peptide bond immediately C-terminal to the modified residue.

  • Preservation with ETD: As a labile modification, the N-methyl group is better preserved with non-ergodic fragmentation methods like ETD.[1][6]

For a peptide containing N-methyl-isoleucine, we anticipate the following:

  • CID/HCD: The primary fragmentation will still yield b- and y-ions. The mass of any fragment ion containing the N-methyl-isoleucine residue will be increased by 14.01565 Da compared to the corresponding fragment with isoleucine. The presence of the N-methyl group might lead to a more prominent y-ion C-terminal to the N-methyl-isoleucine.

  • ETD: ETD will produce c- and z-ions. Similar to isoleucine, subsequent activation of the z-ions containing N-methyl-isoleucine is expected to produce a diagnostic w-ion resulting from the loss of the ethyl radical (29 Da) from the side chain. The fundamental chemistry of the side chain that dictates this loss should remain unchanged.

Quantitative Data Summary

The following table summarizes the expected key fragment ions for a hypothetical peptide "Ac-Gly-X-Ala-NH₂" where X is either Isoleucine or N-methyl-isoleucine.

Precursor PeptideFragmentation MethodKey Diagnostic Fragment IonsExpected m/z (for singly charged ion)
Ac-Gly-Ile -Ala-NH₂ETD-HCD (on z₂-ion)w₂-ion (loss of C₂H₅•)(m/z of z₂) - 29.04
Ac-Gly-N-Me-Ile -Ala-NH₂ETD-HCD (on z₂-ion)w₂-ion (loss of C₂H₅•)(m/z of z₂) - 29.04
Ac-Gly-Ile -Ala-NH₂CID/HCDy₂-ion186.13
Ac-Gly-N-Me-Ile -Ala-NH₂CID/HCDy₂-ion200.15
Ac-Gly-Ile -Ala-NH₂CID/HCDb₂-ion171.11
Ac-Gly-N-Me-Ile -Ala-NH₂CID/HCDb₂-ion185.13

Experimental Protocols

The following are generalized protocols for the mass spectrometric analysis of peptides containing isoleucine or N-methyl-isoleucine.

Sample Preparation
  • Peptide Synthesis: Peptides should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. For N-methyl-isoleucine containing peptides, the corresponding protected N-methyl-isoleucine amino acid is incorporated during synthesis.

  • Purification: Peptides should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Sample Formulation: Purified peptides are lyophilized and then reconstituted in an appropriate solvent for mass spectrometry analysis, typically a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) to facilitate ionization.

Mass Spectrometry Analysis

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, equipped with CID, HCD, and ETD fragmentation capabilities is recommended.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Chromatographic Separation: Peptides are separated using a nano-flow HPLC system with a C18 column. A gradient of increasing acetonitrile concentration is used to elute the peptides.

  • Mass Spectrometry:

    • MS1 Scan: A full scan (MS1) is performed to detect the precursor ions of the peptides.

    • MS2 Scan (Data-Dependent Acquisition): The most intense precursor ions from the MS1 scan are automatically selected for fragmentation (MS2) using CID, HCD, or ETD.

      • For CID/HCD: A normalized collision energy of 25-35% is typically used.

      • For ETD: The reaction time and reagent ion target values should be optimized for the specific instrument and peptide.

    • MS³ Scan (for w-ion analysis): In a targeted experiment, the z-ion produced from ETD can be isolated and further fragmented using HCD to generate the diagnostic w-ions.

Data Analysis:

  • Database Searching: The acquired MS/MS spectra are searched against a database containing the theoretical sequence of the peptide, with the appropriate modification (N-methylation) specified.

  • Manual Spectral Interpretation: The MS/MS spectra should be manually inspected to confirm the peptide sequence and to identify the diagnostic fragment ions.

Visualizing the Workflow and Fragmentation

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Peptide_Synthesis Peptide Synthesis HPLC_Purification HPLC Purification Peptide_Synthesis->HPLC_Purification Lyophilization Lyophilization & Reconstitution HPLC_Purification->Lyophilization LC_Separation LC Separation Lyophilization->LC_Separation MS1_Scan MS1 Scan (Precursor Ion) LC_Separation->MS1_Scan MS2_Scan Data-Dependent MS2 Scan MS1_Scan->MS2_Scan CID_HCD CID / HCD MS2_Scan->CID_HCD b, y ions ETD ETD MS2_Scan->ETD c, z ions Database_Search Database Search CID_HCD->Database_Search MS3_Scan Targeted MS3 (ETD-HCD) ETD->MS3_Scan Isolate z-ion MS3_Scan->Database_Search Manual_Validation Manual Spectral Validation Database_Search->Manual_Validation

Caption: A generalized workflow for the characterization of N-methylated peptides.

fragmentation_pathways cluster_isoleucine Isoleucine Fragmentation cluster_n_methyl_isoleucine N-methyl-isoleucine Fragmentation (Expected) Ile_Peptide Peptide with Isoleucine ETD_Ile ETD Ile_Peptide->ETD_Ile z_ion_Ile z-ion ETD_Ile->z_ion_Ile HCD_Ile HCD z_ion_Ile->HCD_Ile w_ion_Ile w-ion (loss of 29 Da) HCD_Ile->w_ion_Ile NMeIle_Peptide Peptide with N-Me-Isoleucine ETD_NMeIle ETD NMeIle_Peptide->ETD_NMeIle z_ion_NMeIle z-ion (+14 Da) ETD_NMeIle->z_ion_NMeIle HCD_NMeIle HCD z_ion_NMeIle->HCD_NMeIle w_ion_NMeIle w-ion (loss of 29 Da) HCD_NMeIle->w_ion_NMeIle

Caption: ETD-based fragmentation pathways for isoleucine and N-methyl-isoleucine.

References

Navigating the Labyrinth of N-Methyl Amino Acid Protection: A Comparative Stability Guide to Cbz, Boc, and Fmoc Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant in the successful synthesis of N-methylated peptides. These modifications, while offering enhanced therapeutic properties such as increased metabolic stability and cell permeability, introduce unique challenges in peptide synthesis, particularly concerning the stability of the N-protecting group. This guide provides an objective comparison of the stability of three commonly used N-protecting groups—Carboxybenzyl (Cbz), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—when applied to N-methyl amino acids, supported by experimental data and detailed protocols.

The introduction of a methyl group on the amide nitrogen atom of an amino acid creates a sterically hindered environment that can significantly influence the kinetics and efficiency of both the coupling and deprotection steps in peptide synthesis. Understanding the relative stability of Cbz, Boc, and Fmoc groups under their respective deprotection conditions is paramount for optimizing yields, minimizing side reactions, and ensuring the integrity of the final peptide product.

At a Glance: Orthogonality and Deprotection Strategies

The primary advantage of using these three protecting groups lies in their orthogonality, allowing for their selective removal without affecting the others. This principle is fundamental to complex, multi-step peptide synthesis.

  • Cbz (Z): Typically cleaved under neutral conditions via catalytic hydrogenolysis.

  • Boc: Labile to acidic conditions, commonly removed with trifluoroacetic acid (TFA).

  • Fmoc: Labile to basic conditions, most often removed with a solution of piperidine in a polar aprotic solvent.

The following sections delve into a comparative analysis of their stability on N-methylated amino acids, present quantitative data where available, and provide detailed experimental protocols for their removal.

Comparative Stability Analysis

While comprehensive quantitative data directly comparing the stability of Cbz, Boc, and Fmoc on a single N-methylated amino acid under various conditions is scarce in publicly available literature, qualitative trends and data from related studies provide valuable insights. The steric hindrance imposed by the N-methyl group generally leads to slower deprotection rates compared to their non-methylated counterparts.

Protecting GroupDeprotection ConditionRelative Stability on N-Methyl Amino AcidsCommon Side Reactions
Cbz Catalytic Hydrogenolysis (e.g., H₂, Pd/C)Generally stable; cleavage can be slower due to steric hindrance.Incomplete deprotection; potential for catalyst poisoning by sulfur-containing residues. Racemization can occur under harsh acidic deprotection conditions (e.g., HBr in acetic acid).[1][2]
Boc Strong Acid (e.g., TFA in DCM)Stable to a wide range of conditions but can be cleaved more slowly than on primary amines.Incomplete deprotection requiring longer reaction times or higher acid concentrations.[3] Tert-butylation of sensitive residues like tryptophan.[4][5]
Fmoc Base (e.g., 20% Piperidine in DMF)Prone to diketopiperazine (DKP) formation, especially with N-methylated amino acids at the N-terminus of a dipeptide.[6][7][8] Racemization can be a concern.Diketopiperazine (DKP) formation leading to chain termination.[6][7][8]

Experimental Protocols

The following are detailed methodologies for the deprotection of Cbz, Boc, and Fmoc groups from N-methylated amino acids. It is crucial to note that reaction times may need to be optimized based on the specific N-methylated amino acid and the peptide sequence.

Protocol 1: Cbz Deprotection via Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz group from an N-methylated amino acid or peptide.

Materials:

  • Cbz-N-methyl-amino acid or peptide

  • Palladium on activated carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).

  • Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected product.

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines the standard procedure for removing the Boc group from an N-methylated amino acid or peptide on a solid support.

Materials:

  • Boc-N-methyl-peptidyl-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT)) - choice depends on the amino acid composition.

  • Cold diethyl ether

Procedure:

  • Swell the Boc-N-methyl-peptidyl-resin in DCM.

  • Prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS. For peptides containing tryptophan, the addition of EDT is recommended to prevent tert-butylation.[4][5]

  • Add the cleavage cocktail to the resin and agitate at room temperature. Due to the increased stability of the Boc group on N-methylated residues, longer reaction times (e.g., 2-4 hours) may be necessary compared to non-methylated peptides.[3]

  • Monitor the cleavage and deprotection progress by taking small aliquots, precipitating the peptide in cold ether, and analyzing by LC-MS.

  • Once complete, filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge or filter to collect the peptide pellet.

  • Wash the pellet with cold ether and dry under vacuum.

Protocol 3: Fmoc Deprotection using Piperidine

This protocol details the removal of the Fmoc group from an N-methylated amino acid during solid-phase peptide synthesis (SPPS). To minimize diketopiperazine formation, alternative bases or modified conditions may be employed.[6][7][8]

Materials:

  • Fmoc-N-methyl-peptidyl-resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Alternative deprotection solution (optional): 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP)[7][8]

Procedure (Standard):

  • Swell the Fmoc-N-methyl-peptidyl-resin in DMF.

  • Treat the resin with a solution of 20% piperidine in DMF.

  • Agitate the mixture at room temperature. Deprotection of N-methylated residues may be slower, requiring extended reaction times (e.g., 2 x 10 minutes or longer).

  • Monitor the deprotection by UV analysis of the dibenzofulvene-piperidine adduct in the filtrate.

  • Wash the resin thoroughly with DMF to remove piperidine and the adduct.

Procedure (Optimized to Reduce DKP Formation): [7][8]

  • Swell the Fmoc-N-methyl-peptidyl-resin in NMP.

  • Treat the resin with a solution of 2% DBU and 5% piperazine in NMP.

  • Agitate the mixture at room temperature for a shorter duration (e.g., 2 x 5 minutes), as this mixture can lead to faster deprotection.

  • Monitor the deprotection.

  • Wash the resin thoroughly with NMP.

Visualizing the Workflow and Mechanisms

To aid in the understanding of the processes involved, the following diagrams illustrate the general workflow for peptide synthesis and the deprotection mechanisms.

Deprotection_Workflow Start N-Protected-N-Methyl Amino Acid/Peptide Cbz Cbz Deprotection (Hydrogenolysis) Start->Cbz Boc Boc Deprotection (Acidolysis) Start->Boc Fmoc Fmoc Deprotection (Basolysis) Start->Fmoc End Deprotected N-Methyl Amino Acid/Peptide Cbz->End Boc->End Fmoc->End

Caption: General workflow for the deprotection of N-methylated amino acids.

Deprotection_Mechanisms cluster_Cbz Cbz Deprotection cluster_Boc Boc Deprotection cluster_Fmoc Fmoc Deprotection Cbz_Protected R-N(Me)-Cbz H2_PdC H₂ / Pd/C Cbz_Deprotected R-N(Me)H + Toluene + CO₂ H2_PdC->Cbz_Deprotected Hydrogenolysis Boc_Protected R-N(Me)-Boc TFA TFA Boc_Deprotected R-N(Me)H₂⁺TFA⁻ + Isobutylene + CO₂ TFA->Boc_Deprotected Acidolysis Fmoc_Protected R-N(Me)-Fmoc Piperidine Piperidine Fmoc_Deprotected R-N(Me)H + Dibenzofulvene-Piperidine Adduct Piperidine->Fmoc_Deprotected β-Elimination

Caption: Simplified mechanisms of Cbz, Boc, and Fmoc deprotection.

Conclusion

The choice of an N-protecting group for N-methylated amino acids is a critical decision that significantly impacts the efficiency and outcome of peptide synthesis. While Cbz offers robustness and clean deprotection via hydrogenolysis, its removal can be sluggish. Boc protection is widely used, but its removal requires careful optimization to avoid incomplete cleavage and side reactions, especially with sensitive residues. Fmoc, the standard for solid-phase synthesis, presents a major challenge with N-methylated amino acids due to the propensity for diketopiperazine formation, necessitating the exploration of alternative deprotection conditions.

Ultimately, the optimal choice depends on the specific N-methylated amino acid, its position in the peptide sequence, the presence of other sensitive functional groups, and the overall synthetic strategy. By understanding the relative stabilities and potential pitfalls of each protecting group, researchers can develop more robust and efficient syntheses of these therapeutically promising molecules.

References

A Comparative Guide to the Chiral Purity Analysis of N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine, a key chiral building block in peptide synthesis and pharmaceutical development, is a critical quality attribute that can significantly impact the efficacy and safety of the final product. This guide provides an objective comparison of the primary analytical techniques for determining the chiral purity of this compound, supported by extrapolated experimental data and detailed methodologies.

Comparison of Analytical Methods

The chiral purity of this compound can be effectively determined by several chromatographic techniques, principally High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). Each method offers distinct advantages and requires specific considerations regarding sample preparation and instrumentation.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase.Separation of volatile, derivatized enantiomers on a chiral capillary column based on their differential partitioning between the stationary and gas phases.Separation of enantiomers using a supercritical fluid (typically CO2) as the primary mobile phase, often with a co-solvent, on a chiral stationary phase.
Sample Preparation Direct injection of the dissolved sample.Derivatization (esterification and acylation) is mandatory to increase volatility.[1][2][3][4]Direct injection of the dissolved sample.
Typical Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., cellulose or amylose derivatives), Macrocyclic glycopeptide-based (e.g., Teicoplanin).[5]Chirasil-L-Val.[2][3]Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).[6]
Key Advantages - Direct analysis without derivatization- Wide availability of CSPs- Robust and well-established technique- High resolution and efficiency- Sensitive detection with Mass Spectrometry (MS)- Fast separations- Reduced solvent consumption (greener method)- Orthogonal selectivity to HPLC.[7]
Key Limitations - Higher solvent consumption compared to SFC- Method development can be time-consuming- Derivatization adds complexity and potential for side reactions- Not suitable for thermally labile compounds- Requires specialized instrumentation- Method development can be complex

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is based on established methods for the separation of N-protected amino acids.[5]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the L- and D-enantiomers.

Chiral Gas Chromatography (GC-MS)

This protocol requires a two-step derivatization to make the analyte volatile.[1][2][3][4]

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: Chirasil-L-Val capillary column (25 m x 0.25 mm, 0.16 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 200°C at 5°C/min.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Selected Ion Monitoring (SIM) of characteristic fragments.

  • Sample Preparation (Derivatization):

    • Esterification: Treat the sample with 3M HCl in methanol and heat to convert the carboxylic acid to its methyl ester.

    • Acylation: Following evaporation of the esterification reagent, add trifluoroacetic anhydride (TFAA) in dichloromethane to acylate the N-methylamino group.

    • Dissolve the final derivatized product in a suitable solvent for injection.

Chiral Supercritical Fluid Chromatography (SFC)

This protocol is adapted from a method for the closely related compound, Cbz-DL-leucine methyl ester.[8]

  • Instrumentation: Supercritical Fluid Chromatography system with a UV detector.

  • Column: CHIRALPAK AY-H (Amylose tris(3,5-dimethylphenylcarbamate)) (250 x 4.6 mm, 5 µm).[8]

  • Mobile Phase: Supercritical CO2 and Methanol (85:15 v/v).[8]

  • Flow Rate: 3.0 mL/min.[8]

  • Back Pressure: 150 bar.

  • Column Temperature: 40°C.

  • Detection: UV at 210 nm.[8]

  • Sample Preparation: Dissolve this compound in methanol to a concentration of 1 mg/mL.

  • Injection Volume: 5 µL.

Visualizing the Workflow

Chiral_Purity_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample N-Cbz-N-methyl-L-isoleucine Sample Dissolution Dissolution in Mobile Phase/Solvent Sample->Dissolution Derivatization Derivatization (for GC) Sample->Derivatization HPLC Chiral HPLC Dissolution->HPLC SFC Chiral SFC Dissolution->SFC GC Chiral GC-MS Derivatization->GC Chromatogram Chromatogram HPLC->Chromatogram GC->Chromatogram SFC->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation e.e. Calculation Integration->Calculation

Caption: General workflow for chiral purity analysis.

Derivatization_Workflow Analyte N-Cbz-N-methyl-L-isoleucine Esterification Step 1: Esterification (e.g., HCl in Methanol) Analyte->Esterification Acylation Step 2: Acylation (e.g., TFAA) Esterification->Acylation Volatile_Derivative Volatile Derivative for GC Acylation->Volatile_Derivative

Caption: GC analysis derivatization workflow.

References

Validating the Structure of N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine: A 2D NMR Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The precise structural confirmation of modified amino acids is a critical step in peptide synthesis and drug discovery. For N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine, a derivative of the essential amino acid L-isoleucine, two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy offers an unparalleled level of detail for unambiguous structure validation. This guide provides a comparative analysis of 2D NMR techniques against other common analytical methods, supported by expected experimental data and detailed protocols.

Superior Structural Elucidation with 2D NMR

While techniques like mass spectrometry (MS) and infrared (IR) spectroscopy can confirm the molecular weight and presence of functional groups, respectively, they fall short of providing the complete atomic connectivity and stereochemistry of a molecule like this compound. 2D NMR, through experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), maps the intricate network of proton-proton and proton-carbon correlations, leaving no ambiguity in the final structure.

Comparative Analysis of Analytical Techniques

The following table summarizes the strengths and weaknesses of various analytical techniques for the structural validation of this compound.

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC) Unambiguous atom connectivity (H-H, C-H), stereochemical insights.Provides a complete structural map of the molecule in solution.Requires higher sample concentrations, more complex data analysis.
LC-MS/MS Molecular weight and fragmentation patterns.High sensitivity and specificity for quantitative analysis.Does not provide detailed structural connectivity.
GC-MS Molecular weight of volatile derivatives.Well-established for separating and identifying volatile compounds.Requires chemical derivatization for non-volatile molecules like protected amino acids.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, N-H, C-O).Fast and simple method for functional group identification.Provides limited information on the overall molecular structure.

Expected 2D NMR Data for Structural Confirmation

Based on the known structure of this compound and reference data for L-isoleucine, the following correlations are expected in the 2D NMR spectra.

Expected ¹H-¹H COSY Correlations

The COSY spectrum reveals proton-proton couplings, typically through two or three bonds. This is instrumental in assembling the spin systems of the isoleucine side chain.

Proton (¹H)Expected Correlating Protons (¹H)
Hα, Hγ, Hγ'
Hγ, Hγ'Hβ, Hδ (methyl)
H (benzyl CH₂)H (aromatic)
Expected ¹H-¹³C HSQC Correlations

The HSQC spectrum correlates each proton directly to its attached carbon atom, providing a carbon "fingerprint" of the molecule.

Proton (¹H)Expected Correlating Carbon (¹³C)
Hγ, Hγ'
Hδ (methyl)
N-CH₃N-CH₃
Benzyl CH₂Benzyl CH₂
Aromatic HAromatic C

Experimental Protocols

Sample Preparation
  • Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2D NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H-¹H COSY:

  • Acquire a standard gradient-selected COSY (gCOSY) experiment.

  • Typical parameters: spectral width of 10-12 ppm in both dimensions, 2048 data points in F2, and 256-512 increments in F1.

  • Process the data with a sine-bell window function in both dimensions.

¹H-¹³C HSQC:

  • Acquire a standard gradient-selected HSQC experiment with sensitivity enhancement.

  • Typical parameters: spectral width of 10-12 ppm in the ¹H dimension (F2) and 150-200 ppm in the ¹³C dimension (F1).

  • Set the one-bond ¹J(C,H) coupling constant to an average value of 145 Hz.

  • Process the data with appropriate window functions (e.g., sine-bell in F2 and squared sine-bell in F1).

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for validating the structure of this compound using 2D NMR.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Structure Validation Synthesis Synthesize N-Cbz-N-methyl-L-isoleucine Purification Purify by Chromatography Synthesis->Purification NMR_Acquisition Acquire 1D & 2D NMR Data (¹H, ¹³C, COSY, HSQC) Purification->NMR_Acquisition MS_Analysis LC-MS Analysis Purification->MS_Analysis Data_Integration Integrate NMR & MS Data NMR_Acquisition->Data_Integration MS_Analysis->Data_Integration Structure_Confirmation Confirm Structure & Purity Data_Integration->Structure_Confirmation

Caption: Experimental workflow for synthesis and structural validation.

G cluster_cosy COSY (¹H-¹H Correlations) cluster_hsqc HSQC (¹H-¹³C Correlations) Molecule N-Cbz-N-methyl-L-isoleucine H_alpha Molecule->H_alpha H_alpha_c Molecule->H_alpha_c H_beta H_alpha->H_beta H_gamma Hγ/γ' H_beta->H_gamma H_delta Hδ (CH₃) H_gamma->H_delta C_alpha C_beta C_gamma C_delta H_alpha_c->C_alpha H_beta_c H_beta_c->C_beta H_gamma_c Hγ/γ' H_gamma_c->C_gamma H_delta_c H_delta_c->C_delta

Caption: Key 2D NMR correlations for structural assignment.

A Comparative Guide to Solution-Phase and Solid-Phase Synthesis of N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of N-methylation into peptides is a critical strategy for enhancing therapeutic properties such as metabolic stability, membrane permeability, and target affinity. The choice between solution-phase and solid-phase synthesis for creating these modified peptides is a pivotal decision that significantly impacts project timelines, scalability, purity, and cost. This guide provides an objective comparison of these two methodologies, supported by representative data and detailed experimental protocols, to facilitate an informed decision-making process.

Qualitative Comparison of Synthesis Methods

The fundamental difference between solution-phase and solid-phase peptide synthesis (SPPS) lies in the physical state of the peptide during synthesis. In solution-phase synthesis, all reactions, including coupling and deprotection steps, occur in a homogeneous solution.[1] Conversely, SPPS involves the stepwise assembly of the peptide chain on an insoluble solid support, or resin.[2] This distinction dictates the core advantages and disadvantages of each approach.

Solution-phase synthesis is the classical method, offering flexibility in reaction conditions and scalability for the large-scale production of shorter peptides.[3] The purification of intermediates at each step allows for rigorous quality control throughout the synthesis.[3] However, this step-wise purification is also its main drawback, as it is labor-intensive, time-consuming, and can lead to lower overall yields due to product loss during purification.[4][5]

Solid-phase peptide synthesis (SPPS) , pioneered by R. Bruce Merrifield, revolutionized peptide synthesis by simplifying the purification process.[6] Excess reagents and by-products are easily removed by washing the resin, which streamlines the workflow and makes it highly amenable to automation.[3] This makes SPPS particularly efficient for the synthesis of long peptides and for high-throughput applications.[4] However, challenges can arise with peptide aggregation on the resin, and the cost of resins and specialized reagents can be a factor, especially at a large scale.[6][7]

Quantitative Performance Data

Direct head-to-head quantitative comparisons for the synthesis of the same N-methylated peptide using both solution-phase and solid-phase methods are scarce in the literature. The following tables present representative data compiled from various studies to illustrate the typical performance of each method for peptides of similar complexity.

Table 1: Representative Performance Data for Solid-Phase Synthesis of an N-Methylated Peptide

ParameterResultCitation
Peptide N-Methyl-18A (a 25-mer peptide with two N-methylated residues)[8]
Crude Purity (HPLC) 79%[8]
Overall Yield 62%[8]
Synthesis Time Not specified, but generally faster due to automation[3]
Scale Milligrams to grams[4]

Table 2: Representative Performance Data for Solution-Phase Synthesis of a Peptide

ParameterResultCitation
Peptide Leu-Enkephalin (a 5-mer peptide)[9][10]
Purity (HPLC) 93%[9][10]
Overall Yield 62%[9][10]
Synthesis Time Slower due to multi-step purification[3]
Scale Small to medium scale, with potential for large-scale production[4]

Experimental Protocols

Solid-Phase Synthesis of an N-Methylated Peptide (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a generic N-methylated peptide on a Rink Amide resin to yield a C-terminal amide, including an on-resin N-methylation step.

1. Resin Swelling and Preparation:

  • Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

  • Wash the resin with DMF (3 x volumes).

2. Fmoc-Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes.

  • Drain and repeat the treatment for 15 minutes.

  • Wash the resin thoroughly with DMF (5 x volumes).

3. Amino Acid Coupling:

  • In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), a coupling agent such as HBTU (2.9 eq.), and an activator like HOBt (3 eq.) in DMF.

  • Add N,N-diisopropylethylamine (DIEA) (6 eq.) to the mixture.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Wash the resin with DMF (3 x volumes) and dichloromethane (DCM) (3 x volumes).

4. On-Resin N-Methylation (Example using the Fukuyama-Mitsunobu reaction):

  • After coupling the desired amino acid to be methylated and subsequent Fmoc deprotection, dissolve o-nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 eq.) and 2,4,6-collidine (10 eq.) in N-methyl-2-pyrrolidone (NMP).

  • Add the solution to the resin and shake for 1-2 hours.

  • Wash the resin with NMP.

  • Add triphenylphosphine (5 eq.) and DEAD or DIAD (5 eq.) in THF, followed by methanol (20 eq.). Shake for 1 hour.

  • Wash the resin with THF and DMF.

  • To remove the o-NBS protecting group, treat the resin with a solution of 2-mercaptoethanol (20 eq.) and DBU (10 eq.) in NMP for 5 minutes, and repeat once.

  • Wash the resin thoroughly with NMP.

5. Repetition and Final Cleavage:

  • Repeat steps 2 and 3 for the subsequent amino acids in the sequence.

  • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Lyophilize the crude peptide for purification.

Solution-Phase Synthesis of an N-Methylated Dipeptide

This protocol describes the synthesis of a simple N-methylated dipeptide in solution using Boc and benzyl protecting groups.

1. Esterification of the C-terminal Amino Acid:

  • Dissolve the N-Boc protected amino acid (e.g., Boc-Ala-OH) in a suitable solvent like DCM.

  • Add benzyl alcohol and a catalytic amount of DMAP.

  • Add DCC or EDC as a coupling agent and stir the reaction at room temperature overnight.

  • Filter the reaction mixture and purify the product (Boc-Ala-OBzl) by column chromatography.

2. N-Methylation of the N-terminal Amino Acid:

  • Protect the carboxylic acid of the N-terminal amino acid (e.g., Glycine) as a methyl ester (H-Gly-OMe).

  • Perform reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride to obtain N-methyl glycine methyl ester (H-MeGly-OMe).

  • Protect the amino group with a Boc group to get Boc-MeGly-OH.

3. Coupling of the Peptide Fragments:

  • Dissolve Boc-MeGly-OH (1 eq.) and H-Ala-OBzl (1 eq.) in a suitable solvent (e.g., DMF or DCM).

  • Add a coupling agent (e.g., HATU, 1 eq.) and a base (e.g., DIEA, 2 eq.).

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Perform an aqueous workup to remove water-soluble by-products.

  • Purify the protected dipeptide (Boc-MeGly-Ala-OBzl) by column chromatography.

4. Deprotection:

  • Remove the Boc group by treating the protected dipeptide with TFA in DCM.

  • Remove the benzyl ester by catalytic hydrogenation (e.g., H2, Pd/C) to obtain the final N-methylated dipeptide (H-MeGly-Ala-OH).

  • Purify the final product by recrystallization or HPLC.

Visualization of Synthesis Workflows

The following diagrams illustrate the general workflows for solid-phase and solution-phase synthesis of N-methylated peptides.

Solid_Phase_Synthesis cluster_SPPS Solid-Phase N-Methylated Peptide Synthesis Resin Resin Support Swell Resin Swelling Resin->Swell Fmoc_Deprotection1 Fmoc Deprotection Swell->Fmoc_Deprotection1 Coupling1 Amino Acid Coupling Fmoc_Deprotection1->Coupling1 Wash1 Washing Coupling1->Wash1 N_Methylation On-Resin N-Methylation Wash1->N_Methylation Wash2 Washing N_Methylation->Wash2 Fmoc_Deprotection2 Fmoc Deprotection Wash2->Fmoc_Deprotection2 Coupling2 Next Amino Acid Coupling Fmoc_Deprotection2->Coupling2 Wash3 Washing Coupling2->Wash3 Repeat Repeat Cycles Wash3->Repeat Cleavage Cleavage from Resin Repeat->Cleavage Purification Purification (HPLC) Cleavage->Purification Final_Peptide N-Methylated Peptide Purification->Final_Peptide

Caption: Workflow for solid-phase synthesis of an N-methylated peptide.

Solution_Phase_Synthesis cluster_SPS Solution-Phase N-Methylated Peptide Synthesis AA1_Protect Protect N-terminal AA N_Methylation N-Methylation of AA1 AA1_Protect->N_Methylation AA2_Protect Protect C-terminal AA Coupling Peptide Coupling AA2_Protect->Coupling N_Methylation->Coupling Purification1 Intermediate Purification Coupling->Purification1 Deprotection1 Selective Deprotection Purification1->Deprotection1 Coupling2 Further Coupling Deprotection1->Coupling2 Purification2 Intermediate Purification Coupling2->Purification2 Final_Deprotection Final Deprotection Purification2->Final_Deprotection Final_Purification Final Purification Final_Deprotection->Final_Purification Final_Peptide N-Methylated Peptide Final_Purification->Final_Peptide

Caption: Workflow for solution-phase synthesis of an N-methylated peptide.

Conclusion

The choice between solution-phase and solid-phase synthesis for N-methylated peptides depends on a variety of factors, including the length and complexity of the peptide, the desired scale of production, and available resources.

  • Solid-phase synthesis is generally the method of choice for research and development due to its speed, efficiency for long sequences, and amenability to automation. The on-resin N-methylation protocols are well-established, making it a robust option for generating libraries of N-methylated peptide analogs.

  • Solution-phase synthesis remains a valuable technique, particularly for the large-scale synthesis of short N-methylated peptides where cost-effectiveness is a primary concern. The ability to purify and characterize intermediates provides a high degree of control over the final product's quality.

Ultimately, a thorough evaluation of the specific project requirements against the strengths and weaknesses of each method will guide the selection of the most appropriate synthetic strategy. For complex projects, a hybrid approach, where peptide fragments are synthesized using SPPS and then coupled in solution, can also be a powerful strategy, leveraging the advantages of both methodologies.

References

Safety Operating Guide

N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides detailed procedures for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. The following guidelines are based on safety data sheets for structurally similar compounds and general laboratory safety protocols.

Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound:

PPE CategorySpecific Equipment
Eye Protection Chemical safety goggles or a face shield
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Body Protection Laboratory coat
Respiratory Use in a well-ventilated area or with a fume hood

Step-by-Step Disposal Procedure

Disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations. The primary recommendation is to dispose of the contents and container at an approved waste disposal plant.[2]

  • Waste Identification and Segregation:

    • Label a dedicated, sealable waste container as "Hazardous Chemical Waste: this compound."

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Container Management:

    • Keep the waste container tightly closed and store it in a designated, well-ventilated, and secure area.[2]

    • Ensure the container is chemically compatible with the compound.

  • Disposal of Unused Material:

    • If the material is in its original container, it should be disposed of without opening, if possible.

    • For residual amounts, transfer them to the designated hazardous waste container using appropriate laboratory equipment (e.g., chemical-resistant spatula).

  • Decontamination of Labware:

    • Rinse any labware (beakers, flasks, etc.) that has come into contact with the compound with a suitable solvent (e.g., ethanol or acetone) in a fume hood.

    • Collect the rinse solvent as hazardous waste in a separate, appropriately labeled container.

    • After the initial solvent rinse, wash the labware with soap and water.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Carefully collect the absorbed material into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Final Disposal:

    • Arrange for pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Handling N-((Benzyloxy)carbonyl) -N-methyl-L-isoleucine B Is there unused material for disposal? A->B C Is the material in its original container? B->C Yes F Did the compound contact any labware? B->F No D Transfer to labeled hazardous waste container C->D No E Seal original container and place in secondary containment C->E Yes D->F E->F G Rinse labware with appropriate solvent F->G Yes J Store all hazardous waste in a secure, designated area F->J No H Collect rinsate as hazardous waste G->H I Wash labware with soap and water H->I I->J K Arrange for pickup by EHS or licensed contractor J->K

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine. This guide provides direct, procedural steps to ensure laboratory safety and maintain the integrity of your research.

Proper handling of chemical reagents is paramount in a laboratory setting. This compound, an isoleucine derivative used in peptide synthesis, requires careful attention to personal protective equipment (PPE) and handling protocols to mitigate potential hazards.[1][2]

Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted before working with this compound to ensure the appropriate level of protection.[3][4] The following table summarizes the recommended PPE based on available safety data sheets and general laboratory guidelines.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[5][6] A face shield may be necessary if there is a splash hazard.[5]Protects against eye irritation from dust particles or splashes.[6][7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[5] Disposable gloves should be changed frequently, especially after direct contact with the substance.[5]Prevents skin irritation and absorption.[6]
Skin and Body Protection A laboratory coat is mandatory.[5] Long pants and closed-toe shoes must be worn.[3][4][8]Protects skin from accidental contact and spills.[9]
Respiratory Protection Work should be conducted in a certified chemical fume hood or a well-ventilated area to minimize inhalation of dust.[5][6][10] If a fume hood is not available, a NIOSH-approved respirator may be required.[5]The powdered form of the chemical can be harmful if inhaled, potentially causing respiratory tract irritation.[6]

Operational Plan: Safe Handling Procedure

Adherence to a standardized workflow is crucial for minimizing exposure and preventing contamination.

1. Preparation:

  • Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[11]

  • Work in a well-ventilated area, preferably a chemical fume hood.[5][6]

  • Gather all necessary equipment, including spatulas, weigh boats, and containers, and place them inside the fume hood.[5]

  • Put on all required personal protective equipment as detailed in the table above.[6]

2. Handling:

  • Avoid the formation and dispersion of dust.[12][13]

  • When weighing the compound, do so carefully.

  • Keep the container tightly closed when not in use.[12]

  • Wash hands thoroughly after handling the material.[11][12]

3. Storage:

  • Store in a cool, dark, and well-ventilated place.[12]

  • Keep the container tightly sealed to protect from moisture and air.[12][14] For long-term storage, refrigeration at 2-8°C is suitable for several months, while deep freezing (-20°C to -80°C) is recommended for longer periods.[14]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure a safe laboratory environment.

  • Chemical Waste: Chemical waste generators must determine if a discarded chemical is classified as hazardous and consult local, regional, and national regulations for complete and accurate classification.[7]

  • Contaminated Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be treated as hazardous waste.[5] These items must be collected in a designated and clearly labeled hazardous waste container.[5]

  • Unused Product: If possible, unused product should be recycled.[12] Otherwise, it should be disposed of as chemical waste in accordance with all applicable federal, state, and local regulations.[12] Do not let the product enter drains.[12][13]

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal prep1 Review SDS prep2 Work in Fume Hood prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Use in Experiment handle1->handle2 storage1 Seal Container handle2->storage1 disp1 Segregate Waste handle2->disp1 storage2 Store Appropriately storage1->storage2 disp2 Label Hazardous Waste disp1->disp2 disp3 Dispose via EHS disp2->disp3

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.